L-Asparagine-15N2,d8
Beschreibung
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Structure
3D Structure
Eigenschaften
Molekularformel |
C4H8N2O3 |
|---|---|
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
deuterio (2S)-2,3,3-trideuterio-2,4-bis(dideuterio(15N)amino)-4-oxobutanoate |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H2,6,7)(H,8,9)/t2-/m0/s1/i1D2,2D,5+1,6+1/hD5 |
InChI-Schlüssel |
DCXYFEDJOCDNAF-VYGMAKJPSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)O[2H])(C([2H])([2H])C(=O)[15N]([2H])[2H])[15N]([2H])[2H] |
Kanonische SMILES |
C(C(C(=O)O)N)C(=O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
What is L-Asparagine-15N2,d8 used for in research?
An In-Depth Technical Guide to the Research Applications of L-Asparagine-15N2,d8
For researchers, scientists, and drug development professionals, stable isotope-labeled compounds are indispensable tools for achieving accuracy and depth in experimental analysis. This compound is a heavy-labeled variant of the non-essential amino acid L-Asparagine. In this molecule, both nitrogen atoms are replaced with the stable heavy isotope ¹⁵N, and specific hydrogen atoms are substituted with deuterium (d). This labeling renders the molecule chemically identical to its natural counterpart but significantly heavier, allowing it to be distinguished and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR).
This guide details the core applications of this compound, providing insights into its use as an internal standard for precise quantification, as a tracer for metabolic pathway analysis, and its role in clinical research, particularly in oncology.
Core Applications in Research
The primary utility of this compound stems from its distinct mass signature, making it an invaluable tool in a range of analytical techniques.
Quantitative Analysis: The Internal Standard
In quantitative proteomics and metabolomics, precise measurement of endogenous molecules is critical. This compound serves as an ideal internal standard for the accurate quantification of natural L-Asparagine in complex biological matrices like plasma, serum, and cell lysates.[1] The methodology, known as isotope dilution mass spectrometry, involves adding a known quantity of the heavy-labeled standard to a sample. The ratio of the endogenous (light) L-Asparagine to the spiked (heavy) standard is then measured by MS. Because the standard and analyte behave identically during sample preparation and analysis, this method corrects for sample loss and variations in instrument response, ensuring highly accurate quantification.[2]
This application is particularly crucial in the therapeutic monitoring of L-asparaginase, an enzyme drug used to treat acute lymphoblastic leukemia (ALL).[1][3] L-asparaginase works by depleting circulating L-Asparagine, thereby starving leukemic cells that cannot synthesize this amino acid.[1] Monitoring the levels of endogenous L-Asparagine in patients is essential for optimizing drug dosage and efficacy, and this compound provides the necessary precision for these clinical assays.
Metabolic Tracing and Flux Analysis
Understanding the flow of molecules through metabolic pathways is fundamental to systems biology. This compound is used as a tracer to track the metabolic fate of asparagine in vitro and in vivo. Researchers introduce the labeled asparagine into a biological system (e.g., cell culture) and use mass spectrometry to follow the incorporation of the heavy isotopes into downstream metabolites and macromolecules, such as proteins.
This technique, often referred to as Stable Isotope-Resolved Metabolomics (SIRM), provides unparalleled insights into:
-
Protein Synthesis: Measuring the rate of incorporation of labeled asparagine into newly synthesized proteins.
-
Metabolic Rewiring: Observing how cancer cells or other diseased cells alter their metabolic pathways in response to stress or treatment.
-
Anaplerosis: Tracking how asparagine contributes to replenishing intermediates in central carbon metabolism, such as the TCA cycle.
By tracing the journey of the ¹⁵N and deuterium atoms, researchers can elucidate complex metabolic networks and identify potential targets for therapeutic intervention.
Quantitative Data Summary
The following tables summarize key specifications for this compound and representative validation data from quantitative assays using similar labeled standards.
Table 1: Compound Specifications
| Parameter | Value | Reference |
|---|---|---|
| Synonyms | L-Asparagine-(amide-¹⁵N, amino-¹⁵N, 2,3,3,4,4-d5) | N/A |
| Molecular Formula | C₄H₃D₅¹⁵N₂O₃ | Derived |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N; ≥98 atom % D | N/A |
| Chemical Purity | Typically ≥95-98% | N/A |
Table 2: Representative Analytical Method Performance (Data adapted from validated LC-MS/MS methods for L-Asparagine quantification)
| Parameter | Value | Reference |
|---|---|---|
| Linear Calibration Range | 2–200 µM (in human serum) | |
| Intra-day Precision (CV%) | 0.28–5.65% | |
| Inter-day Precision (CV%) | 2.17–6.46% | |
| Intra-day Accuracy (%) | 89.85–104.8% | |
| Inter-day Accuracy (%) | 93.98–103.5% |
| Recovery (%) | 98–100% | |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound.
Caption: L-Asparaginase mechanism in leukemia therapy.
References
- 1. Development and Validation of a Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of Asparagine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
L-Asparagine-15N2,d8: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the chemical structure, properties, and applications of L-Asparagine-15N2,d8. This isotopically labeled amino acid is a critical tool in metabolic research, proteomics, and drug development, serving as a tracer and an internal standard for quantitative analyses.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of the non-essential amino acid L-asparagine. In this molecule, both nitrogen atoms are replaced with the heavy isotope ¹⁵N, and eight hydrogen atoms are substituted with deuterium (d). This labeling results in a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic flux analysis.
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₄D₈¹⁵N₂O₃ | [1] |
| Linear Formula | D₂¹⁵NCOCD₂CD(¹⁵ND₂)CO₂D | [2] |
| Molecular Weight | 142.15 g/mol | [2] |
| CAS Number | 1217473-37-4 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 232 °C (decomposes) | |
| Isotopic Purity (¹⁵N) | ≥98 atom % | |
| Isotopic Purity (D) | ≥98 atom % | |
| Chemical Purity | ≥98% (CP) | |
| Solubility | Soluble in water (solubility of unlabeled L-asparagine is ~29.4 g/L at 25°C), acids, and alkalis. Practically insoluble in methanol, ethanol, ether, and benzene. | |
| Storage | Store at room temperature, protected from light and moisture. | |
| SMILES String | [2H]OC(=O)--INVALID-LINK--(--INVALID-LINK--[2H])C([2H])([2H])C(=O)--INVALID-LINK--[2H] | |
| InChI Key | DCXYFEDJOCDNAF-VYGMAKJPSA-N |
Synthesis of this compound
The synthesis of this compound involves a multi-step process that incorporates the stable isotopes of nitrogen and deuterium. While specific proprietary methods may vary between manufacturers, a general synthetic approach can be outlined based on established chemical principles for isotopic labeling.
A common strategy involves the amination of a suitably protected and deuterated L-aspartic acid derivative with a ¹⁵N-labeled ammonia source. A plausible synthetic route is described in a patent for the preparation of ¹⁵N-labeled L-asparagine, which can be adapted for deuteration.
General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
This compound is primarily utilized in two key research applications: as an internal standard for the quantification of amino acids by mass spectrometry and as a tracer in metabolic flux analysis.
Quantification of Amino Acids in Biological Samples using LC-MS/MS with this compound as an Internal Standard
This protocol outlines a general procedure for the quantification of L-asparagine in plasma samples.
Materials:
-
This compound
-
Plasma samples
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Protein precipitation agent (e.g., Trichloroacetic acid (TCA) or cold methanol)
-
LC-MS/MS system
Procedure:
-
Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of a suitable solvent (e.g., 0.1% FA in water) to create a stock solution of known concentration.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add a known amount of the this compound internal standard solution. The amount should be chosen to be within the linear range of the assay.
-
Add a protein precipitation agent (e.g., 300 µL of cold ACN).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable HPLC column for amino acid analysis (e.g., a HILIC or reversed-phase C18 column). The mobile phases typically consist of an aqueous phase (e.g., water with 0.1% FA) and an organic phase (e.g., ACN with 0.1% FA). A gradient elution is employed to separate the amino acids.
-
Mass Spectrometry Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for both unlabeled L-asparagine and the this compound internal standard are monitored.
-
L-Asparagine (unlabeled): e.g., m/z 133.1 -> 74.1
-
This compound (labeled): e.g., m/z 143.1 -> 82.1 (Note: The exact m/z values may vary slightly depending on the instrument and adducts formed).
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of both the endogenous L-asparagine and the this compound internal standard.
-
Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Quantify the concentration of L-asparagine in the samples by comparing the area ratios to a standard curve prepared with known concentrations of unlabeled L-asparagine and a fixed concentration of the internal standard.
-
Experimental Workflow Diagram:
Caption: Workflow for amino acid quantification using an internal standard.
Metabolic Flux Analysis of Asparagine Metabolism in Cell Culture
This protocol provides a general framework for tracing the metabolic fate of asparagine in cultured cells using this compound.
Materials:
-
Cell line of interest
-
Culture medium deficient in asparagine
-
This compound
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled asparagine
-
Extraction solvent (e.g., 80% methanol, -80°C)
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in standard medium to the desired confluency.
-
To initiate the labeling experiment, wash the cells with phosphate-buffered saline (PBS) to remove the old medium.
-
Replace the standard medium with the asparagine-free medium supplemented with a known concentration of this compound and dFBS.
-
Incubate the cells for a specific period (time-course experiments can be performed to monitor the dynamics of labeling).
-
-
Metabolite Extraction:
-
After the desired labeling period, rapidly wash the cells with cold PBS.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol at -80°C).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Analyze the extracted metabolites by LC-MS/MS or GC-MS (after derivatization for GC-MS).
-
Monitor the mass isotopologue distribution (MID) of asparagine and downstream metabolites (e.g., aspartate, other amino acids). The incorporation of ¹⁵N will result in a mass shift in these molecules.
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Determine the fractional labeling of each metabolite.
-
Use metabolic flux analysis software (e.g., INCA, Metran) to fit the labeling data to a metabolic network model and calculate the intracellular metabolic fluxes.
-
Signaling and Metabolic Pathways
L-asparagine plays a central role in cellular metabolism, being involved in protein synthesis and serving as a precursor for other biomolecules. The enzyme L-asparaginase, which catalyzes the hydrolysis of L-asparagine to L-aspartate and ammonia, is a cornerstone of treatment for acute lymphoblastic leukemia (ALL), as these cancer cells often lack asparagine synthetase and are dependent on extracellular asparagine.
The diagram below illustrates the central metabolic pathways of asparagine, where this compound can be used as a tracer to study the flux through these reactions.
Caption: Metabolic fate of this compound as a tracer.
References
Technical Guide: L-Asparagine-¹⁵N₂,d₈ in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Asparagine-¹⁵N₂,d₈, a stable isotope-labeled amino acid crucial for a range of applications in research and drug development. This document details manufacturers and suppliers, technical specifications, experimental protocols, and its role in key biological signaling pathways.
Manufacturers and Suppliers
L-Asparagine-¹⁵N₂,d₈ is available from several reputable suppliers specializing in stable isotope-labeled compounds for scientific research. The following table summarizes key information for prominent suppliers.
| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity |
| Sigma-Aldrich | L-Asparagine-¹⁵N₂,d₈ | 636673 | 98 atom % ¹⁵N, 98 atom % D | 98% (CP)[1][2][3] |
| MedChemExpress | L-Asparagine-¹⁵N₂,d₈ | HY-N0667S1 | Not specified | >98% |
| Cambridge Isotope Laboratories, Inc. | L-Asparagine-¹⁵N₂,d₈ | Not directly listed, but offers a wide range of labeled amino acids | Typically ≥98% | Typically ≥98% |
| BOC Sciences | Custom Synthesis | Custom | Customizable | Customizable |
| ChemPep Inc. | Stable Isotope Labeled Amino Acids | Custom | High Purity | High Purity |
Technical Data
L-Asparagine-¹⁵N₂,d₈ is a non-radioactive, stable isotope-labeled version of the amino acid L-Asparagine. The incorporation of two ¹⁵N atoms and eight deuterium atoms results in a significant mass shift, making it an ideal tracer in mass spectrometry-based research.
| Property | Value | Reference |
| CAS Number | 1217473-37-4 | [1][2] |
| Molecular Formula | C₄D₈¹⁵N₂O₃ | |
| Molecular Weight | 142.15 g/mol | |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C for long-term stability | |
| Applications | Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), tracer in metabolic flux analysis, SILAC-based quantitative proteomics. |
Experimental Protocols
L-Asparagine-¹⁵N₂,d₈ is primarily utilized in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and in metabolic flux analysis to trace the fate of asparagine in cellular pathways.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for the accurate relative quantification of proteins in different cell populations. It involves the metabolic incorporation of "heavy" amino acids into the entire proteome of one cell population, while a control population is cultured with "light" amino acids.
Methodology:
-
Cell Culture Medium Preparation: Prepare a custom cell culture medium that lacks L-Arginine and L-Lysine (commonly used SILAC amino acids). For experiments specifically tracking asparagine metabolism or proteins with high asparagine content, a custom medium lacking L-Asparagine can be formulated.
-
Labeling: Culture one population of cells in the medium supplemented with normal ("light") L-Asparagine. Culture the experimental cell population in a medium supplemented with L-Asparagine-¹⁵N₂,d₈ ("heavy").
-
Cell Growth and Incorporation: Grow the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to the "heavy" labeled cell population.
-
Cell Lysis and Protein Extraction: Harvest and lyse both cell populations. Combine equal amounts of protein from both the "light" and "heavy" samples.
-
Protein Digestion: Digest the combined protein mixture into peptides using an appropriate protease (e.g., trypsin).
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the relative abundance of peptides by comparing the signal intensities of the "light" and "heavy" isotopic pairs.
References
A Technical Guide to the Isotopic Enrichment and Purity of L-Asparagine-¹⁵N₂,d₈
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies used to determine the isotopic enrichment and chemical purity of L-Asparagine-¹⁵N₂,d₈. This isotopically labeled amino acid is a critical tool in various research applications, including metabolic studies, protein structure determination, and as an internal standard in quantitative mass spectrometry. Ensuring the quality of this reagent through rigorous analytical characterization is paramount for generating accurate and reproducible scientific data.
Quantitative Data Summary
The isotopic enrichment and chemical purity of commercially available L-Asparagine-¹⁵N₂,d₈ are typically high, as confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the expected quantitative data for this compound.
Table 1: Isotopic Enrichment Specifications
| Isotope | Atom % Enrichment (Typical) |
| ¹⁵N | ≥ 98% |
| Deuterium (d) | ≥ 98% |
Table 2: Chemical and Physical Purity Specifications
| Parameter | Specification |
| Chemical Purity | ≥ 98% |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Experimental Protocols
The determination of isotopic enrichment and purity of L-Asparagine-¹⁵N₂,d₈ involves a multi-faceted analytical approach. The following sections detail the experimental protocols for the key techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for confirming the identity, assessing the chemical purity, and determining the isotopic enrichment of L-Asparagine-¹⁵N₂,d₈.
Objective: To determine the chemical purity of L-Asparagine-¹⁵N₂,d₈ by identifying and quantifying any proton-containing impurities.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of L-Asparagine-¹⁵N₂,d₈ in a suitable deuterated solvent (e.g., D₂O) to a final concentration of 5-10 mg/mL.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Due to the extensive deuteration of the molecule, the proton signals from L-Asparagine-¹⁵N₂,d₈ itself will be significantly attenuated.
-
The spectrum will primarily show residual proton signals from the solvent and any protonated impurities.
-
-
Data Analysis:
-
Integrate the signals corresponding to known impurities and compare them to the residual signal of the analyte or an internal standard of known concentration.
-
The absence of significant impurity peaks confirms high chemical purity.
-
Objective: To confirm the enrichment of the ¹⁵N isotope at both the alpha-amino and the side-chain amide positions.
Methodology:
-
Sample Preparation: Prepare a concentrated sample (20-50 mg/mL) of L-Asparagine-¹⁵N₂,d₈ in a suitable solvent (e.g., H₂O/D₂O mixture).
-
Instrumentation: Use an NMR spectrometer equipped with a broadband probe capable of detecting ¹⁵N.
-
Data Acquisition:
-
Acquire a one-dimensional ¹⁵N NMR spectrum.
-
Employ a pulse sequence with proton decoupling to enhance sensitivity and resolution.
-
-
Data Analysis:
-
The spectrum should exhibit two distinct signals corresponding to the two nitrogen atoms in the asparagine molecule.
-
The high signal-to-noise ratio of these peaks, relative to the baseline, provides qualitative confirmation of high ¹⁵N enrichment. Quantitative analysis can be performed by comparing the integral of the ¹⁵N signals to that of a ¹⁵N natural abundance standard.
-
Objective: To verify the high level of deuterium incorporation at the non-exchangeable positions.
Methodology:
-
Sample Preparation: Dissolve the sample in a protonated solvent (e.g., H₂O) to avoid a large solvent signal in the ²H spectrum.
-
Instrumentation: Utilize an NMR spectrometer with a probe tuned to the deuterium frequency.
-
Data Acquisition:
-
Acquire a one-dimensional ²H NMR spectrum.
-
-
Data Analysis:
-
The spectrum will show signals corresponding to the deuterons at the α- and β-positions of the asparagine backbone.
-
The high intensity of these signals confirms successful deuteration. The degree of deuteration can be quantified by comparing the integrated peak areas to an internal standard with a known deuterium concentration.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for determining the isotopic enrichment and confirming the molecular weight of L-Asparagine-¹⁵N₂,d₈.
Objective: To determine the isotopic distribution and confirm the mass of the labeled L-Asparagine.
Methodology:
-
Sample Preparation: Prepare a dilute solution of L-Asparagine-¹⁵N₂,d₈ (e.g., 1-10 µg/mL) in a suitable solvent compatible with the LC mobile phase (e.g., water with 0.1% formic acid).
-
Chromatography:
-
Utilize a Liquid Chromatography system, such as a UPLC or HPLC, for sample introduction.
-
Employ a suitable column for amino acid analysis (e.g., a C18 or HILIC column).
-
A simple isocratic or gradient elution with an aqueous/organic mobile phase (e.g., water/acetonitrile with formic acid) is typically sufficient.
-
-
Mass Spectrometry:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurement.
-
Acquire data in full scan mode in positive electrospray ionization (ESI) mode.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to L-Asparagine.
-
The spectrum will show a distribution of isotopologues. The most abundant peak should correspond to the fully labeled L-Asparagine-¹⁵N₂,d₈ ([M+H]⁺).
-
The isotopic enrichment is calculated by comparing the intensities of the peaks corresponding to the fully labeled species and any lower mass isotopologues.
-
Objective: To provide an alternative method for assessing isotopic enrichment, particularly for volatile derivatives.
Methodology:
-
Derivatization: L-Asparagine is not volatile and requires derivatization prior to GC-MS analysis. A common method is silylation:
-
Dry the sample completely.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the sample (e.g., at 70°C for 30 minutes) to complete the reaction.
-
-
Gas Chromatography:
-
Inject the derivatized sample into a GC equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program to separate the derivatized asparagine from other components.
-
-
Mass Spectrometry:
-
Acquire mass spectra using either electron ionization (EI) or chemical ionization (CI).
-
Monitor the molecular ion cluster and characteristic fragment ions.
-
-
Data Analysis:
-
Analyze the isotopic pattern of the molecular ion and/or key fragments to determine the extent of ¹⁵N and deuterium incorporation.
-
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of L-Asparagine-¹⁵N₂,d₈.
In-depth Technical Guide to the Safety of L-Asparagine-15N2,d8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety information for L-Asparagine-15N2,d8. Due to the limited availability of a specific Safety Data Sheet (SDS) for this isotopically labeled compound, this document synthesizes information from the SDS of the non-labeled L-Asparagine and product-specific data for this compound. It is presumed that the isotopic labeling does not significantly alter the chemical hazards of the molecule.
Section 1: Chemical and Physical Properties
This section outlines the key physical and chemical properties of this compound, crucial for safe handling and storage. Data for the non-labeled L-Asparagine is also provided for comparison.
| Property | This compound | L-Asparagine |
| CAS Number | 1217473-37-4[1] | 70-47-3 |
| Molecular Formula | C₄D₈¹⁵N₂O₃ | C₄H₈N₂O₃ |
| Molecular Weight | 142.15 g/mol [1] | 132.12 g/mol |
| Appearance | Solid[1] | White crystalline powder |
| Melting Point | 232 °C (decomposes)[1] | 233 - 235 °C[2] |
| Solubility | No data available | Soluble in water (20% in water) and acids/alkalies. Insoluble in most organic solvents. |
| Flash Point | Not applicable | No information available |
| Stability | Stable under normal conditions. | Stable under normal conditions. Hygroscopic. |
Section 2: Hazard Identification and GHS Classification
Based on the data for L-Asparagine, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).
GHS Label Elements:
-
Pictogram: No pictogram required.
-
Signal Word: No signal word required.
-
Hazard Statements: No hazard statements required.
-
Precautionary Statements: While not mandated by GHS classification, standard safe handling practices are recommended.
The following diagram illustrates the logical relationship for handling a non-hazardous chemical according to standard laboratory safety protocols.
Caption: Recommended safety workflow for handling this compound.
Section 3: Toxicological Information
No specific toxicological data is available for this compound. The information below is for L-Asparagine.
| Metric | Result | Species |
| Acute Oral Toxicity (LD50) | > 16,000 mg/kg | Rat |
| Skin Corrosion/Irritation | No skin irritation | Reconstructed human epidermis (RhE) |
| Serious Eye Damage/Irritation | No eye irritation | Human |
| Germ Cell Mutagenicity (Ames test) | Negative | S. typhimurium |
A 90-day toxicity study on L-asparagine in rats determined a No-Observed-Adverse-Effect Level (NOAEL) of 2.5% in the diet, which corresponds to 1.65 g/kg body weight/day for males and 1.73 g/kg body weight/day for females.
Section 4: Experimental Protocols
Detailed experimental protocols for the toxicological studies cited are maintained by the respective testing organizations and are generally based on OECD Test Guidelines. For instance:
-
Acute Oral Toxicity: Based on OECD Test Guideline 401.
-
Skin Corrosion/Irritation: Based on OECD Test Guideline 439.
-
Serious Eye Damage/Eye Irritation: Based on OECD Test Guideline 492.
-
Mutagenicity (Ames Test): Based on OECD Test Guideline 471.
Researchers should consult these guidelines for detailed methodologies.
Section 5: Handling, Storage, and First Aid
Handling Precautions:
-
Avoid contact with skin and eyes.
-
Minimize dust generation and accumulation.
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For this compound, eyeshields, gloves, and a type N95 (US) respirator are recommended.
-
Wash hands thoroughly after handling.
Storage Conditions:
-
Store in a cool, dry place.
-
Keep container tightly closed.
-
Protect from moisture as the non-labeled compound is hygroscopic.
-
The recommended storage class is 11 - Combustible Solids.
First-Aid Measures:
-
After inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
After ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.
Section 6: Accidental Release and Disposal
Accidental Release Measures:
-
Sweep up and shovel.
-
Keep in suitable, closed containers for disposal.
-
Avoid dust formation.
-
Ensure adequate ventilation.
Disposal Considerations:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated packaging should be treated as the product itself.
The following diagram outlines the logical flow for responding to an accidental release of this compound.
Caption: Accidental release response workflow for this compound.
This guide is intended for informational purposes only and should not be a substitute for a formal safety review and adherence to all applicable safety regulations and best practices. Always consult the most up-to-date safety information from the supplier before handling any chemical.
References
The Central Role of L-Asparagine in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Asparagine, a non-essential amino acid, has emerged from its canonical role as a mere building block for protein synthesis to be recognized as a critical node in the complex web of cellular metabolism and signaling. Its synthesis and degradation are tightly regulated, and its availability profoundly influences key cellular processes, including nutrient sensing, stress responses, and anabolic growth. This technical guide provides an in-depth exploration of L-asparagine's metabolic pathways, its regulatory functions, and its significant implications in oncology, particularly as a therapeutic target.
L-Asparagine Metabolism: Synthesis and Catabolism
The intracellular concentration of L-asparagine is maintained through a balance of de novo synthesis, extracellular uptake, and enzymatic degradation.
Anabolism: The Asparagine Synthetase (ASNS) Reaction
L-asparagine is synthesized from L-aspartate and L-glutamine in an ATP-dependent reaction catalyzed by Asparagine Synthetase (ASNS).[1] This cytoplasmic enzyme utilizes the amide group from glutamine to convert aspartate into asparagine, yielding glutamate as a byproduct.[1] The reaction requires magnesium ions and proceeds through a β-aspartyl-adenylate intermediate.[1]
Reaction: L-aspartate + L-glutamine + ATP → L-asparagine + L-glutamate + AMP + PPi
ASNS expression is a critical checkpoint for cellular adaptation to stress. Its transcription is robustly induced by two major stress-signaling pathways: the Amino Acid Response (AAR) and the Unfolded Protein Response (UPR).[2][3] Both pathways converge on the activating transcription factor 4 (ATF4). Under conditions of amino acid deprivation (AAR) or endoplasmic reticulum stress (UPR), the phosphorylation of eukaryotic initiation factor 2 (eIF2) is increased, which paradoxically enhances the translation of ATF4 mRNA. ATF4 then binds to a C/EBP-ATF response element (CARE) in the ASNS promoter, driving its transcription to restore asparagine homeostasis.
Catabolism: The L-Asparaginase Reaction
The primary catabolic pathway for L-asparagine is its hydrolysis into L-aspartate and ammonia, a reaction catalyzed by the enzyme L-asparaginase. This enzyme is central to the treatment of certain cancers that are auxotrophic for asparagine.
Reaction: L-asparagine + H₂O → L-aspartate + NH₃
A secondary, less-studied catabolic route, known as the "asparaginase II pathway," involves the transamination of L-asparagine to α-ketosuccinamate, which is then hydrolyzed to oxaloacetate and ammonia.
Core Metabolic and Signaling Functions of L-Asparagine
Beyond its role in protein synthesis, L-asparagine has multifaceted functions in cellular metabolism and signaling.
Amino Acid Exchange Factor
Intracellular L-asparagine can function as an amino acid exchange factor. Cells can export asparagine in exchange for the import of extracellular amino acids, particularly serine, arginine, and histidine. This mechanism allows cells to balance their intracellular amino acid pool, a process crucial for sustaining protein synthesis and cell growth. This exchange is critical for mTORC1 activation and coordinating protein and nucleotide synthesis.
Regulation of mTORC1 Signaling
L-asparagine is a key signaling molecule that activates the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master regulator of cell growth and anabolism. Unlike other amino acids such as leucine, which signal to mTORC1 via the Rag GTPases, asparagine and glutamine can activate mTORC1 through a distinct, Rag-independent mechanism that requires the small GTPase Arf1. This activation promotes the lysosomal localization of mTORC1, a critical step for its function. Activated mTORC1 then phosphorylates downstream targets like S6K1 and 4E-BP1 to boost protein synthesis.
Role in Nucleotide Synthesis
Asparagine availability is closely linked to nucleotide biosynthesis. During glutamine deprivation, asparagine becomes crucial for providing the nitrogen required for the synthesis of purines and pyrimidines. By regulating the uptake of serine, another key donor for one-carbon metabolism, asparagine indirectly supports the synthesis of nucleotides required for DNA and RNA production.
L-Asparagine in Cancer Metabolism
The unique dependencies of certain cancer cells on asparagine have made its metabolism a prime therapeutic target.
Asparagine Auxotrophy and L-Asparaginase Therapy
Many hematopoietic malignancies, most notably Acute Lymphoblastic Leukemia (ALL), exhibit very low to undetectable levels of ASNS expression. This renders them incapable of synthesizing their own asparagine, making them dependent on its uptake from the extracellular environment. This metabolic vulnerability is exploited by the therapeutic enzyme L-asparaginase, which depletes circulating asparagine in the blood. This "starvation" of asparagine leads to a halt in protein synthesis, cell cycle arrest, and ultimately, apoptotic cell death in leukemic blasts.
Resistance Mechanisms and the Role in Solid Tumors
Resistance to L-asparaginase therapy in ALL is often linked to the upregulation of ASNS expression, which restores the cell's ability to produce asparagine. In solid tumors, the role of ASNS is more complex. While some solid tumors may be sensitive to asparagine depletion, many others exhibit high ASNS expression. In these cases, elevated ASNS activity can support tumor growth, proliferation, and even metastasis, making ASNS itself a potential therapeutic target.
Quantitative Data Summary
Quantitative understanding of enzyme kinetics and metabolite concentrations is vital for modeling metabolic flux and designing therapeutic strategies.
Table 1: Kinetic Parameters of Asparagine-Metabolizing Enzymes
| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (U/mg or U/mL) | Reference(s) |
| Asparagine Synthetase (ASNS) | Human | L-Aspartate | 0.53 ± 0.01 | - | |
| Human | L-Glutamine | 2.4 ± 0.04 | - | ||
| L-Asparaginase | Pseudomonas sp. PCH199 | L-Asparagine | 0.164 ± 0.009 | 54.78 ± 0.4 U/mg | |
| Fusarium sp. | L-Asparagine | 0.031 M | 454 U/mL | ||
| Bacillus sp. | L-Asparagine | 0.257 | 1.537 U/µg | ||
| Rhizobium etli | L-Asparagine | 0.088 | - | ||
| Guinea Pig (gpASNase3) | L-Asparagine | 2.2 | - | ||
| Wolinella succinogenes | L-Asparagine | ~0.05 | - |
Table 2: Representative Intracellular L-Asparagine Concentrations
| Cell Type / Condition | Intracellular Concentration | Notes | Reference(s) |
| Human Blood Plasma | ~50 µM | Physiological baseline | |
| Mesenchymal Stem Cells | ~20-fold higher than ALL cells | Can protect ALL cells from therapy | |
| HeLa cells (ASNS knockdown) | Significantly reduced | Demonstrates reliance on ASNS | |
| 143B Osteosarcoma Cells | Efficiently takes up extracellular Asn | Contrasts with poor aspartate uptake |
Experimental Protocols
Protocol: Asparagine Synthetase (ASNS) Activity Assay
This protocol is adapted from methods for measuring ASNS activity by quantifying the production of a reaction product, such as AMP or radiolabeled asparagine.
Objective: To measure the rate of L-asparagine synthesis from L-aspartate and L-glutamine in cell or tissue lysates.
Materials:
-
Protein extract from cells or tissues.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5-8.5).
-
Substrate Solution: L-aspartate (1.6-10 mM), L-glutamine (1-10 mM), ATP (10 mM), MgCl₂ (10 mM), DTT (1 mM).
-
[¹⁴C(U)]-L-aspartate (for radioactive method).
-
Reaction Stop Solution: 100% Ethanol or 1.5 M Trichloroacetic acid (TCA).
-
Instrumentation: Scintillation counter or HPLC system (for radioactive method); Luminescence plate reader (for AMP detection method).
Procedure:
-
Protein Extraction: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing soluble proteins. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Reaction Setup: In a microcentrifuge tube, combine the protein extract with the assay buffer and substrate solution. For radioactive assays, include [¹⁴C(U)]-L-aspartate.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-37°C) for a defined period (e.g., 30-60 minutes). Ensure the reaction is within the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold stop solution (e.g., ethanol or TCA).
-
Product Quantification:
-
Radioactive Method: Separate the radiolabeled asparagine product from the aspartate substrate using HPLC. Quantify the amount of ¹⁴C-asparagine using a scintillation counter.
-
AMP Detection Method: Quantify the amount of AMP produced (co-product of the reaction) using a commercial luminescence-based kit (e.g., AMP-Glo™ Assay).
-
-
Calculation: Calculate the specific activity as nmol of product formed per minute per mg of protein.
Protocol: L-Asparaginase Activity Assay
This protocol measures the activity of L-asparaginase by quantifying one of its products, either ammonia or L-aspartate.
Objective: To determine the enzymatic activity of L-asparaginase in a sample (e.g., patient serum, purified enzyme).
Materials:
-
Enzyme sample (e.g., patient serum).
-
Assay Buffer: 50 mM Tris-HCl buffer (pH 8.6).
-
Substrate: 10-100 mM L-asparagine solution.
-
Reaction Stop Solution: 1.5 M Trichloroacetic acid (TCA) or 30% Sulfosalicylic acid (SSA).
-
Detection Reagent: Nessler's Reagent for ammonia detection or reagents for UPLC-MS/MS analysis of aspartate.
-
Ammonia or L-aspartate standards for standard curve.
-
Instrumentation: Spectrophotometer (for Nessler's assay) or UPLC-MS/MS system.
Procedure:
-
Sample Preparation: Dilute the enzyme sample (e.g., patient serum) to a concentration that falls within the linear range of the assay.
-
Reaction Setup: Pre-warm the substrate solution and buffer to 37°C. To initiate the reaction, add a defined volume of the enzyme sample to the substrate solution.
-
Incubation: Incubate the reaction at 37°C for a precise time (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding ice-cold TCA or SSA solution. Centrifuge to pellet precipitated proteins.
-
Product Quantification:
-
Ammonia Detection (Nessler's Method): Transfer the clear supernatant to a new tube, add Nessler's reagent, and incubate at room temperature. Measure the absorbance at ~480 nm.
-
Aspartate Detection (UPLC-MS/MS): Analyze the supernatant using a validated UPLC-MS/MS method to quantify the concentration of L-aspartate produced.
-
-
Calculation: Determine the amount of product formed by comparing to a standard curve. Calculate enzyme activity in International Units (U), where 1 U is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
Protocol: Quantification of Intracellular L-Asparagine via LC-MS/MS
This protocol provides a general workflow for the sensitive and specific quantification of L-asparagine from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Objective: To measure the absolute concentration of L-asparagine within a known number of cells.
Materials:
-
Cultured cells.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Extraction Solvent: Ice-cold 80% Methanol or Acetonitrile.
-
Internal Standard (IS): Stable isotope-labeled L-asparagine (e.g., ¹³C₄,¹⁵N₂-L-Asparagine).
-
Instrumentation: UPLC or HPLC system coupled to a triple-quadrupole mass spectrometer.
Procedure:
-
Cell Culture and Harvest: Grow cells to the desired confluency. To harvest, rapidly aspirate the culture medium and wash the cell monolayer 2-3 times with ice-cold PBS to remove extracellular amino acids.
-
Metabolite Extraction: Immediately add ice-cold extraction solvent (containing the internal standard at a known concentration) to the culture dish. Scrape the cells and collect the cell lysate/solvent mixture into a microcentrifuge tube.
-
Sample Processing: Vortex the mixture thoroughly. Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Method:
-
Chromatography: Separate asparagine from other metabolites using a suitable column (e.g., HILIC or ion-pairing reversed-phase).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both native L-asparagine and the labeled internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of L-asparagine. Calculate the concentration of L-asparagine in the sample by comparing its peak area ratio relative to the internal standard against the standard curve. Normalize the final value to the cell number or total protein content of the initial sample.
Conclusion and Future Directions
L-asparagine is a central player in cellular metabolism, with critical roles in biosynthesis, nutrient sensing, and stress adaptation. Its metabolic pathways are tightly regulated and present unique therapeutic opportunities, particularly in oncology. The dependence of cancers like ALL on exogenous asparagine has led to one of the earliest successes in metabolic cancer therapy. Future research will likely focus on further elucidating the non-canonical signaling roles of asparagine, understanding the context-dependent function of ASNS in solid tumors, and developing next-generation therapeutics that can overcome resistance and more precisely target asparagine metabolism in a wider range of cancers. The continued development of sophisticated analytical techniques will be paramount in unraveling the remaining complexities of this vital amino acid.
References
Principles of Using Stable Isotopes in Metabolic Tracing: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Principles of Stable Isotope Tracing
Stable isotope tracing is a powerful technique for elucidating the intricate network of metabolic pathways within biological systems.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive variants of elements that contain a different number of neutrons, resulting in a greater atomic mass.[2] This property allows them to be used as tracers to follow the metabolic fate of molecules without the safety concerns associated with radioactivity.[3] The fundamental principle involves introducing a substrate labeled with a stable isotope (e.g., ¹³C, ¹⁵N, ²H) into a biological system and tracking its incorporation into downstream metabolites.[4] This enables the quantification of metabolic fluxes—the rates of conversion between metabolites—providing a dynamic view of cellular metabolism.[4]
The analysis of isotope incorporation is primarily conducted using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques can distinguish between unlabeled and labeled metabolites, and in many cases, even identify the specific position of the isotope within a molecule (isotopomer analysis). By analyzing the distribution of these isotopologues, researchers can infer the relative activities of different metabolic pathways.
Stable isotope tracing has become an indispensable tool in metabolic research, offering unparalleled insights into cellular biochemistry in both health and disease states. Its applications are particularly valuable in drug development for understanding a compound's mechanism of action, identifying biomarkers, and assessing therapeutic efficacy.
Common Stable Isotopes in Metabolic Tracing
The choice of stable isotope tracer is critical and depends on the specific metabolic pathway under investigation. The most commonly used stable isotopes in metabolic research are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H).
| Isotope | Tracer Compound Examples | Key Metabolic Pathways Investigated |
| ¹³C | [U-¹³C₆]-Glucose, [1,2-¹³C₂]-Glucose, [U-¹³C₅]-Glutamine | Central Carbon Metabolism (Glycolysis, Pentose Phosphate Pathway, TCA Cycle), Fatty Acid Synthesis, Amino Acid Metabolism |
| ¹⁵N | [¹⁵N₂]-Glutamine, [¹⁵N]-Leucine | Amino Acid Metabolism, Nucleotide Biosynthesis, Urea Cycle |
| ²H | [6,6-²H₂]-Glucose, ²H₂O (Heavy Water) | Glucose Production, Fatty Acid Synthesis, Redox Metabolism (NADPH production) |
Quantitative Data in Metabolic Tracing
The primary output of stable isotope tracing experiments is quantitative data on isotopic enrichment and metabolic flux rates. This data allows for a detailed comparison of metabolic phenotypes across different experimental conditions.
Isotopic Enrichment
Isotopic enrichment refers to the percentage of a metabolite pool that has incorporated the stable isotope label. It is a direct measure of the contribution of the tracer to the synthesis of that metabolite.
Table 3.1: Typical Isotopic Enrichment Levels in Human Plasma
| Tracer | Metabolite | Typical Enrichment (Atom Percent Excess) |
| [6,6-²H₂]-Glucose | Glucose | 1-2% |
| [U-¹³C₆]-Glucose | Lactate | 0.5-1.5% |
| [¹⁵N]-Leucine | Leucine | 2-5% |
Metabolic Flux Rates
Metabolic flux is the rate of turnover of molecules through a metabolic pathway. By combining isotopic enrichment data with mathematical models, researchers can calculate the flux through specific reactions.
Table 3.2: Estimated Metabolic Fluxes in Cultured HL-60 Cells
| Metabolic Flux | Flux Rate (nmol/10⁶ cells/h) |
| Glucose Uptake | 86 |
| Glycolysis | 77 |
| Oxidative Pentose Phosphate Pathway | 8 |
| Pyruvate Dehydrogenase (PDH) | 13 |
| Pyruvate Carboxylase (PC) | 3.6 |
| Glutamine to α-Ketoglutarate | 16 |
Table 3.3: Comparison of Metabolic Flux Analysis Methods
| Method | Key Features | Applications |
| Metabolic Flux Analysis (MFA) | Quantifies steady-state metabolic fluxes using a stoichiometric model and extracellular flux measurements. | Systems biology, metabolic engineering. |
| ¹³C-Metabolic Flux Analysis (¹³C-MFA) | Integrates ¹³C labeling data with stoichiometric models to provide more accurate and resolved flux estimations. | Detailed investigation of central carbon metabolism. |
| Isotopically Non-stationary MFA (INST-MFA) | Analyzes the dynamics of isotope labeling before reaching a steady state, providing information on intracellular metabolite concentrations. | Systems with slow labeling dynamics. |
| Dynamic MFA (DMFA) | Accounts for changes in metabolic fluxes over time. | Studying metabolic responses to perturbations. |
Experimental Protocols
The successful execution of a stable isotope tracing study relies on meticulously planned and executed experimental protocols.
In Vitro ¹³C-Glucose Tracing in Cultured Cells
This protocol outlines the general steps for tracing the metabolism of ¹³C-labeled glucose in adherent cell cultures.
Materials:
-
Cells of interest
-
Glucose-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-Glucose
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cold 80% Methanol (-80°C)
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Medium Preparation: Prepare the labeling medium by supplementing glucose-free medium with [U-¹³C₆]-Glucose to the desired final concentration (e.g., 10 mM), dFBS, and other necessary supplements like glutamine and antibiotics.
-
Labeling:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate the cells for a predetermined time to allow for isotopic labeling. The duration can range from minutes to hours depending on the pathways of interest and their turnover rates.
-
-
Metabolite Extraction:
-
To quench metabolism, rapidly aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to the cells.
-
Place the culture plate on dry ice for 10 minutes.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
-
Sample Analysis: The extracted metabolites are then dried and prepared for analysis by LC-MS or GC-MS.
Sample Preparation for LC-MS-based Metabolomics
This protocol provides a general guideline for preparing cell extracts for liquid chromatography-mass spectrometry analysis.
Materials:
-
Dried metabolite extract
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade formic acid
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Procedure:
-
Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to improve ionization.
-
Centrifugation: Centrifuge the reconstituted sample at high speed for 10-15 minutes at 4°C to pellet any insoluble material.
-
Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Quality Control: It is advisable to pool a small aliquot from each sample to create a quality control (QC) sample. This QC sample should be injected periodically throughout the analytical run to monitor the stability and performance of the LC-MS system.
NMR Spectroscopy for ¹⁵N Metabolic Tracing
NMR spectroscopy is a powerful tool for tracing nitrogen metabolism using ¹⁵N-labeled substrates.
Sample Preparation:
-
Follow the cell culture and metabolite extraction protocol as described in 4.1, using a ¹⁵N-labeled tracer (e.g., [¹⁵N₂]-Glutamine).
-
The final extracted metabolite sample is reconstituted in a suitable NMR buffer, often containing a deuterium-labeled solvent (e.g., D₂O) for field-frequency locking and a known concentration of an internal standard (e.g., DSS) for quantification.
NMR Data Acquisition:
-
A variety of 1D and 2D NMR experiments can be performed to detect ¹⁵N-labeled metabolites.
-
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) is a common 2D NMR experiment that provides a fingerprint of ¹⁵N-containing molecules, showing correlations between ¹⁵N nuclei and their directly attached protons.
-
The resulting spectra can be used to identify and quantify ¹⁵N-labeled metabolites, providing insights into nitrogen flux through various biosynthetic pathways.
Visualization of Pathways and Workflows
Visualizing metabolic pathways and experimental workflows is crucial for understanding the complex relationships and processes involved in stable isotope tracing studies.
Experimental Workflow
Caption: General experimental workflow for stable isotope tracing studies.
Central Carbon Metabolism
Caption: Overview of central carbon metabolism pathways.
Logic of Tracing Glycolysis vs. Pentose Phosphate Pathway
Caption: Isotope tracing logic to distinguish glycolysis and PPP flux.
References
- 1. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Researcher's In-depth Guide to Quantitative Proteomics Using Labeled Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of quantitative proteomics using stable isotope labeling with amino acids in cell culture (SILAC). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to implement this powerful technique for precise protein quantification and analysis. This guide will delve into the core principles of metabolic labeling, provide step-by-step experimental workflows, detail data analysis pipelines, and explore its applications in critical areas such as drug development.
Core Principles of Metabolic Labeling with Stable Isotopes
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample.[1] Metabolic labeling is a technique that incorporates detectable isotopic tags into biomolecules like proteins during their synthesis within living cells.[2] Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a robust and widely used metabolic labeling method for mass spectrometry (MS)-based quantitative proteomics.[1][3]
The fundamental principle of SILAC involves replacing standard ("light") amino acids in cell culture media with non-radioactive, stable isotope-labeled ("heavy") counterparts.[3] Typically, essential amino acids like arginine (Arg) and lysine (Lys) are used, as trypsin, a common enzyme in proteomics, cleaves proteins at these residues, ensuring that most resulting peptides contain a labeled amino acid.
Two populations of cells are cultured in media that are identical except for the isotopic state of a specific amino acid. One population is grown in "light" medium containing the natural amino acid (e.g., ¹²C₆-Arginine), while the other is grown in "heavy" medium (e.g., ¹³C₆-Arginine). Over several cell divisions, the heavy amino acids are incorporated into the entire proteome of the "heavy" cell population.
After the labeling phase, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The cell populations are then combined, and the proteins are extracted, digested, and analyzed by mass spectrometry. Because the heavy and light peptides are chemically identical, they co-elute during liquid chromatography, but they are distinguishable by the mass spectrometer due to their mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the corresponding protein in the two cell populations.
A key advantage of SILAC is that the samples are combined at a very early stage, minimizing experimental variability that can be introduced during sample preparation. This leads to high accuracy and reproducibility in quantification.
Experimental Protocols
A successful SILAC experiment is contingent on meticulous execution of the experimental protocol. The process can be broadly divided into two main phases: the adaptation phase and the experimental phase.
Adaptation Phase: Achieving Complete Labeling
The goal of the adaptation phase is to ensure the complete incorporation of the heavy amino acids into the proteome of the cells. This typically requires cells to undergo at least five doublings in the SILAC medium.
Protocol for Adaptation Phase:
-
Cell Culture: Begin by culturing the chosen cell line in the appropriate SILAC-formulated medium (e.g., DMEM for SILAC) that lacks the standard light versions of the amino acids to be used for labeling (typically arginine and lysine).
-
Supplementation: Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids. The medium for the "light" cell population is supplemented with standard light arginine and lysine, while the "heavy" population's medium receives the heavy isotope-labeled arginine (e.g., ¹³C₆, ¹⁵N₄-Arg) and lysine (e.g., ¹³C₆, ¹⁵N₂-Lys).
-
Passaging: Passage the cells for a minimum of five cell divisions to ensure greater than 95% incorporation of the heavy amino acids.
-
Verification of Incorporation: To confirm complete labeling, a small aliquot of the heavy-labeled cells is harvested, lysed, and the proteins are digested with trypsin. The resulting peptides are then analyzed by mass spectrometry to determine the percentage of heavy label incorporation.
Experimental Phase: From Treatment to Data Acquisition
Once complete labeling is confirmed, the experimental phase can begin.
Protocol for Experimental Phase:
-
Experimental Treatment: The "heavy" and "light" cell populations are subjected to the desired experimental conditions. For example, the "heavy" cells could be treated with a drug candidate while the "light" cells serve as the untreated control.
-
Cell Harvesting and Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors. A common RIPA buffer composition is 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, and 0.1% SDS.
-
Scrape the cells and collect the lysate. Agitate for 30 minutes at 4°C.
-
Centrifuge the lysate at approximately 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of both the "heavy" and "light" lysates using a standard protein assay, such as the Bradford assay.
-
Mix equal amounts of protein from the "heavy" and "light" lysates.
-
-
Protein Digestion: Proteins can be digested either "in-gel" or "in-solution".
-
In-Gel Digestion: This method is preferred for complex samples as it combines separation with digestion.
-
Run the mixed protein lysate on an SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
Excise the entire gel lane and cut it into smaller pieces.
-
Destain the gel pieces.
-
Reduce the disulfide bonds with a reducing agent like DTT (dithiothreitol) and alkylate the resulting free thiols with an alkylating agent such as iodoacetamide (IAA).
-
Digest the proteins overnight with trypsin at 37°C.
-
Extract the peptides from the gel pieces.
-
-
In-Solution Digestion: This method is suitable for less complex samples.
-
Denature the proteins in a buffer containing a chaotropic agent like urea (e.g., 8M urea).
-
Reduce and alkylate the proteins as described for in-gel digestion.
-
Dilute the urea to a concentration that is compatible with trypsin activity (typically < 2M).
-
Digest the proteins with trypsin overnight at 37°C.
-
-
-
Peptide Cleanup: Desalt the digested peptides using a C18 solid-phase extraction method to remove contaminants that could interfere with mass spectrometry analysis.
-
Mass Spectrometry Analysis:
-
Analyze the cleaned peptides using a high-resolution Orbitrap-based mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
The mass spectrometer is typically operated in a data-dependent acquisition (DDA) mode, where the most abundant peptide ions in a survey scan are selected for fragmentation and analysis in a subsequent scan.
-
Data Analysis Workflow
The raw data generated by the mass spectrometer requires sophisticated software for protein identification and quantification. MaxQuant is a popular, freely available software package specifically designed for analyzing large-scale quantitative proteomics data, including SILAC data.
A typical data analysis workflow using MaxQuant is as follows:
-
Loading Raw Data: Load the raw mass spectrometry files directly into the MaxQuant interface.
-
Setting Parameters:
-
Group-specific parameters: Specify the type of experiment (Standard) and the multiplicity (2 for double-labeling, 3 for triple-labeling). Define the "light" and "heavy" labels, for example, Lys0 and Arg0 for light, and Lys8 and Arg10 for heavy.
-
Identification: Select the appropriate enzyme for digestion (e.g., Trypsin/P). Choose a protein sequence database (e.g., UniProt) for peptide identification.
-
Quantification: Enable the "Requantify" option to improve the accuracy of quantification by re-evaluating the ion intensities.
-
-
Running the Analysis: Start the analysis. MaxQuant will perform several steps, including peptide identification using the Andromeda search engine, protein quantification based on the SILAC ratios, and alignment of retention times between different runs.
-
Interpreting the Output: MaxQuant generates several output files, with the "proteinGroups.txt" file being the most critical for the final results. This file contains a list of identified proteins, their corresponding quantification values (ratios), and statistical information.
The following diagram illustrates a typical SILAC data analysis workflow.
Caption: SILAC Data Analysis Workflow using MaxQuant.
Data Presentation
Clear and concise presentation of quantitative data is crucial for interpretation and communication of results. Tables are an effective way to summarize the large datasets generated in SILAC experiments.
Table 1: Example of a SILAC Data Table for Total Proteome Analysis
| Protein Accession | Gene Name | Protein Description | H/L Ratio | H/L Normalized Ratio | p-value | Regulation |
| P02768 | ALB | Serum albumin | 0.98 | 0.99 | 0.85 | Unchanged |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 1.01 | 0.92 | Unchanged |
| P12345 | KIN1 | Kinase Example 1 | 2.54 | 2.51 | 0.001 | Upregulated |
| Q67890 | PHOS2 | Phosphatase Example 2 | 0.45 | 0.46 | 0.005 | Downregulated |
Table 2: Example Data from a SILAC Immunoprecipitation Experiment for Protein-Protein Interactions
| Bait Protein | Interacting Protein | H/L Ratio | Number of Peptides | Description |
| GFP-Tagged Protein X | Protein Y | 8.5 | 15 | Specific Interactor |
| GFP-Tagged Protein X | Protein Z | 7.2 | 8 | Specific Interactor |
| GFP-Tagged Protein X | Tubulin | 1.1 | 25 | Non-specific Binder |
| GFP-Tagged Protein X | Keratin | 0.1 | 30 | Contaminant |
Table 3: Example of a SILAC Phosphoproteomics Data Table
| Protein | Phosphosite | H/L Ratio (Phosphopeptide) | Localization Probability | Description |
| EGFR | Y1092 | 5.8 | 0.99 | EGF Receptor |
| ERK1 | T202/Y204 | 3.2 | 0.95 | MAP Kinase 3 |
| AKT1 | S473 | 4.5 | 0.98 | RAC-alpha serine/threonine-protein kinase |
Applications in Drug Development
SILAC-based quantitative proteomics is a powerful tool in various stages of drug discovery and development.
Target Identification and Validation
SILAC can be used to identify the molecular targets of a drug candidate. By comparing the proteomes of cells treated with the drug versus untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered, providing clues about the drug's mechanism of action.
Elucidating Drug Mechanism of Action
Understanding how a drug works at the molecular level is crucial. SILAC can be employed to study changes in signaling pathways upon drug treatment. For instance, in a study investigating the effects of kinase inhibitors, SILAC-based phosphoproteomics can identify the specific kinases that are inhibited and the downstream signaling events that are affected.
The following diagram illustrates a simplified signaling pathway that can be investigated using SILAC.
References
Unveiling Molecular Dynamics: An In-Depth Technical Guide to Mass Shift in Mass Spectrometry with Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biological research and pharmaceutical development, understanding the quantitative changes and metabolic fate of molecules is paramount. Mass spectrometry, a powerful analytical technique, coupled with the use of isotopically labeled compounds, offers an unparalleled window into these dynamic processes. The deliberate introduction of stable isotopes into molecules creates a "mass shift"—a subtle yet detectable change in mass—that allows for precise tracking and quantification. This technical guide delves into the core principles of mass shift analysis, details the experimental protocols for key labeling techniques, and explores their critical applications in drug discovery and development.
Core Principles of Mass Shift in Mass Spectrometry
At its heart, stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), Deuterium (²H), or Oxygen-18 (¹⁸O).[1][2] These isotopes behave chemically identically to their lighter counterparts but are distinguishable by a mass spectrometer due to their difference in mass.[3]
When a labeled compound and its unlabeled (natural abundance) counterpart are analyzed, they appear as a pair of peaks separated by a specific mass difference, which corresponds to the number and type of isotopes incorporated. This mass shift is the cornerstone of quantitative analysis. The relative intensities of these peaks in the mass spectrum provide a precise measure of the relative abundance of the labeled and unlabeled species in the sample.[4][5]
There are two primary strategies for quantitative proteomics using isotopic labels:
-
MS1-Level Quantification: In this approach, different samples are labeled with "light" and "heavy" isotopes, resulting in a mass difference at the precursor ion level (the intact molecule). The mass spectrometer measures the intensity of the light and heavy peptide peaks in the initial MS scan (MS1). Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Isotope-Coded Affinity Tags (ICAT) utilize this principle.
-
MS2-Level Quantification (Isobaric Labeling): This method employs isobaric tags, which have the same total mass but are designed to fragment in a predictable way during tandem mass spectrometry (MS/MS or MS2). Peptides from different samples are labeled with different isobaric tags. In the MS1 scan, all labeled peptides appear as a single peak. Upon fragmentation, the tags release unique "reporter ions" with different masses. The intensities of these reporter ions in the MS2 spectrum are then used to quantify the relative abundance of the peptide in each sample. Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) are prominent examples of this approach.
Key Isotopic Labeling Techniques in Mass Spectrometry
The choice of labeling strategy depends on the experimental goals, sample type, and desired level of multiplexing. Below are detailed overviews of the most common techniques.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling technique where cells are grown in specialized media containing either normal ("light") or heavy isotope-labeled essential amino acids (commonly lysine and arginine). Over several cell divisions, the heavy amino acids are incorporated into all newly synthesized proteins. This in vivo labeling approach is highly accurate as it allows for the combination of samples at the very beginning of the experimental workflow, minimizing downstream quantitative errors.
Quantitative Data Summary: SILAC
| Amino Acid | Isotopic Composition | Mass Shift (Da) |
| L-Lysine | Light (¹²C₆, ¹⁴N₂) | 0 |
| L-Lysine | Medium (⁴,⁴,⁵,⁵-D₄) | +4 |
| L-Lysine | Heavy (¹³C₆) | +6 |
| L-Lysine | Heavy (¹³C₆, ¹⁵N₂) | +8 |
| L-Arginine | Light (¹²C₆, ¹⁴N₄) | 0 |
| L-Arginine | Medium (¹³C₆) | +6 |
| L-Arginine | Heavy (¹³C₆, ¹⁵N₄) | +10 |
Data sourced from Thermo Fisher Scientific.
Experimental Protocol: SILAC
-
Cell Culture Adaptation: Two populations of cells are cultured in parallel. One population is grown in "light" SILAC medium containing natural abundance lysine and arginine. The second population is grown in "heavy" SILAC medium containing the desired isotopically labeled lysine and arginine (e.g., ¹³C₆-Lys and ¹³C₆,¹⁵N₄-Arg). Cells should be passaged for at least five doublings to ensure >95% incorporation of the heavy amino acids.
-
Experimental Treatment: Once fully labeled, the cell populations are subjected to the desired experimental conditions (e.g., drug treatment vs. control).
-
Sample Harvesting and Mixing: After treatment, the light and heavy cell populations are harvested and counted. Equal numbers of cells (or equal amounts of protein lysate) from each population are combined.
-
Protein Extraction and Digestion: The combined cell pellet is lysed, and the proteins are extracted. The protein mixture is then digested, typically with trypsin, which cleaves after lysine and arginine residues, ensuring that nearly all resulting peptides (except the C-terminal peptide) will contain a label.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
Data Analysis: Specialized software is used to identify peptide pairs with the expected mass difference and to calculate the ratio of the heavy to light peak intensities for quantification.
Isotope-Coded Affinity Tags (ICAT)
ICAT is a chemical labeling technique that targets the thiol group of cysteine residues. The ICAT reagent consists of three parts: a reactive group that specifically binds to cysteines, an isotopically labeled linker (light or heavy), and an affinity tag (typically biotin). This method is particularly useful for analyzing sub-proteomes and can simplify complex protein mixtures by isolating only the cysteine-containing peptides.
Quantitative Data Summary: ICAT
| ICAT Reagent | Isotopic Composition of Linker | Mass Shift (Da) |
| Light | Natural Abundance (e.g., d0) | 0 |
| Heavy | Deuterium (e.g., d8) | +8 |
| Light | ¹²C | 0 |
| Heavy | ¹³C₉ | +9 |
The original ICAT reagents used deuterium (d8), while newer versions use ¹³C₉ to avoid chromatographic separation issues.
Experimental Protocol: ICAT
-
Protein Extraction and Denaturation: Protein extracts from two samples (e.g., control and treated) are prepared separately. Proteins are denatured to expose cysteine residues.
-
Reduction and Labeling: The disulfide bonds are reduced. One sample is then labeled with the "light" ICAT reagent, and the other is labeled with the "heavy" ICAT reagent.
-
Sample Combination and Digestion: The two labeled protein samples are combined into a single tube. The combined sample is then proteolytically digested with an enzyme like trypsin.
-
Affinity Purification: The biotin-tagged (cysteine-containing) peptides are isolated from the complex mixture using avidin affinity chromatography.
-
LC-MS/MS Analysis: The purified, labeled peptides are analyzed by LC-MS/MS.
-
Data Analysis: Software identifies the light and heavy peptide pairs based on their characteristic mass difference and quantifies their relative abundance by comparing their peak intensities in the MS1 scan.
Isobaric Labeling: iTRAQ and TMT
iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags) are powerful chemical labeling techniques that allow for the simultaneous analysis of multiple samples (multiplexing). These reagents label the N-terminus and lysine residues of peptides. While the overall mass of the tags is identical (isobaric), they are composed of a reporter group, a balancer group, and a reactive group. Upon fragmentation in the mass spectrometer, the reporter groups are released, and their unique masses allow for the relative quantification of the peptides from each of the multiplexed samples.
Quantitative Data Summary: iTRAQ and TMT Reporter Ions
| Reagent | Plex Level | Reporter Ion m/z Values |
| iTRAQ | 4-plex | 114, 115, 116, 117 |
| iTRAQ | 8-plex | 113, 114, 115, 116, 117, 118, 119, 121 |
| TMT | 6-plex | 126, 127, 128, 129, 130, 131 |
| TMT | 10/11-plex | 126, 127N, 127C, 128N, 128C, 129N, 129C, 130N, 130C, 131, (131C for 11-plex) |
| TMTpro | 16/18-plex | 126, 127N, 127C, 128N, 128C, 129N, 129C, 130N, 130C, 131N, 131C, 132N, 132C, 133N, 133C, 134N, (134C, 135N for 18-plex) |
Data sourced from various scientific resources.
Experimental Protocol: iTRAQ/TMT
-
Protein Extraction and Digestion: Protein samples from up to 18 different conditions are extracted, quantified, reduced, alkylated, and digested into peptides, typically with trypsin.
-
Peptide Labeling: Each peptide digest is individually labeled with a different iTRAQ or TMT reagent.
-
Sample Pooling: The labeled peptide samples are then combined into a single mixture.
-
Fractionation (Optional but Recommended): To reduce sample complexity and increase proteome coverage, the pooled peptide mixture is often fractionated using techniques like strong cation exchange or high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Each fraction is analyzed by LC-MS/MS. The mass spectrometer is programmed to isolate the combined peptide peak (seen in the MS1 scan) and then fragment it to generate both peptide sequence information and the low-mass reporter ions for quantification (in the MS2 or MS3 scan).
-
Data Analysis: The fragmentation spectra are used to identify the peptide sequence. The intensities of the reporter ions are then extracted and used to calculate the relative abundance of that peptide across all labeled samples.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating the complex workflows and biological pathways investigated using these techniques.
Caption: A generalized workflow for quantitative proteomics experiments using isotopic labeling.
Caption: Simplified EGFR signaling cascade, a common target for SILAC-based phosphoproteomics.
Applications in Drug Development
Stable isotope labeling and mass spectrometry are indispensable tools in the pharmaceutical industry, providing critical data throughout the drug discovery and development pipeline.
Target Identification and Validation
Quantitative proteomics can compare the proteomes of healthy versus diseased states, or cells treated with a drug candidate versus a control. This can help identify proteins whose expression or post-translational modification state is altered, revealing potential drug targets. For example, a SILAC experiment might reveal that a particular kinase is hyperphosphorylated in cancer cells, making it a target for an inhibitor.
Drug Metabolism and Pharmacokinetics (DMPK)
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is crucial for its development. Stable isotope-labeled versions of a drug are used as internal standards for accurate quantification in biological matrices like plasma or urine. They are also used in "human ADME" studies to trace the metabolic fate of a drug. By administering a labeled drug, researchers can use mass spectrometry to identify and quantify its metabolites, providing a comprehensive picture of how the body processes the compound.
Deuterated drugs, where hydrogen atoms are replaced by deuterium, represent a specific application of this principle. The stronger carbon-deuterium bond can slow down metabolism at that position, which can improve a drug's pharmacokinetic profile, such as increasing its half-life and reducing toxic metabolites.
Caption: A typical workflow for an ADME study using an isotopically labeled drug candidate.
Conclusion
The use of labeled compounds to induce a mass shift detectable by mass spectrometry is a cornerstone of modern quantitative biology and pharmaceutical science. From elucidating complex signaling pathways with SILAC and TMT to defining the metabolic fate of new drug entities, these techniques provide a level of quantitative precision that is essential for advancing our understanding of biological systems and for developing safer, more effective medicines. As mass spectrometry technology continues to improve in sensitivity and resolution, the applications of mass shift analysis will undoubtedly expand, further empowering researchers to tackle the most pressing challenges in science and medicine.
References
Methodological & Application
Application Notes and Protocols for L-Asparagine-15N2,d8 in SILAC Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction to SILAC and the Role of L-Asparagine-15N2,d8
Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The core principle of SILAC involves the incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) and "heavy" media, researchers can accurately quantify differences in protein abundance between different experimental conditions.
Traditionally, SILAC experiments have predominantly utilized heavy isotopes of lysine (Lys) and arginine (Arg), as trypsin, the most common enzyme used for protein digestion in proteomics, cleaves at these residues, ensuring that most resulting peptides contain a label. However, the use of other labeled amino acids, such as this compound, can offer unique advantages for specific research applications.
L-Asparagine is a non-essential amino acid that plays a crucial role in various cellular processes, including protein synthesis and nitrogen metabolism. The use of isotopically labeled asparagine, such as this compound, in SILAC experiments can enable researchers to:
-
Investigate Asparagine Metabolism: Trace the incorporation and flux of asparagine through various metabolic pathways.
-
Study Proteins with High Asparagine Content: Achieve more robust quantification of proteins that are rich in asparagine residues.
-
Explore Post-Translational Modifications: Facilitate the study of modifications on asparagine residues, such as deamidation, by providing a distinct mass signature.
This document provides detailed application notes and protocols for the effective use of this compound in SILAC experiments.
Key Characteristics of this compound
| Property | Value |
| Chemical Formula | C₄H₈¹⁵N₂O₃ |
| Isotopic Enrichment | ≥98 atom % ¹⁵N, ≥98 atom % D |
| Mass Shift (M+10) | +10.056 Da (compared to light L-Asparagine) |
| Applications | Metabolic labeling for quantitative proteomics, tracer for metabolic studies. |
Experimental Workflow for SILAC using this compound
The following diagram outlines the general workflow for a SILAC experiment utilizing this compound.
Caption: General workflow for a two-plex SILAC experiment using this compound.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling
Objective: To achieve complete incorporation of this compound into the cellular proteome.
Materials:
-
Cell line of interest (auxotrophic for asparagine is ideal, but not strictly necessary)
-
SILAC-grade DMEM or RPMI-1640 medium deficient in L-Asparagine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Asparagine (light)
-
This compound (heavy)
-
Penicillin-Streptomycin solution
-
Standard cell culture reagents and equipment
Procedure:
-
Prepare SILAC Media:
-
Light Medium: Reconstitute the asparagine-deficient medium according to the manufacturer's instructions. Supplement with light L-Asparagine to the desired final concentration (e.g., 0.3 mM). Add dFBS to a final concentration of 10% and Penicillin-Streptomycin to 1%.
-
Heavy Medium: Reconstitute the asparagine-deficient medium. Supplement with this compound to the same final molar concentration as the light medium. Add dFBS to a final concentration of 10% and Penicillin-Streptomycin to 1%.
-
-
Cell Adaptation:
-
Culture the cells in the "heavy" SILAC medium for at least 5-6 cell doublings to ensure near-complete incorporation of the heavy asparagine.[1]
-
For adherent cells, passage them as they reach 80-90% confluency. For suspension cells, maintain them in the logarithmic growth phase.
-
-
Verify Labeling Efficiency:
-
After 5-6 doublings, harvest a small aliquot of cells from the "heavy" culture.
-
Extract proteins, perform a tryptic digest, and analyze by LC-MS/MS.
-
Search the data for asparagine-containing peptides and determine the ratio of heavy to light forms. The incorporation efficiency should be >97% for accurate quantification.
-
Protocol 2: Sample Preparation for Mass Spectrometry
Objective: To prepare labeled cell lysates for quantitative proteomic analysis.
Materials:
-
Labeled cell pellets ("light" and "heavy")
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade modified trypsin
-
C18 desalting spin columns
-
LC-MS/MS system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash the "light" and "heavy" cell pellets with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Protein Lysate Mixing and Reduction/Alkylation:
-
Combine equal amounts of protein from the "light" and "heavy" lysates (e.g., 50 µg each).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
-
In-solution Tryptic Digestion:
-
Dilute the protein mixture with ammonium bicarbonate buffer (50 mM, pH 8.0) to reduce the concentration of denaturants.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using C18 spin columns according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).
-
Analyze the peptide mixture using a high-resolution Orbitrap-based mass spectrometer coupled to a nano-flow liquid chromatography system.
-
Data Analysis and Interpretation
Quantitative data analysis is performed using specialized software such as MaxQuant, Proteome Discoverer, or similar platforms.[2][3] The software will identify peptide pairs that are chemically identical but differ in mass due to the incorporation of this compound. The ratio of the peak intensities of the heavy and light peptides provides a direct measure of the relative abundance of the corresponding protein in the two experimental conditions.
Example Quantitative Data:
The following table presents hypothetical data from a SILAC experiment using this compound to study the cellular response to a drug treatment.
| Protein ID | Gene Name | Description | H/L Ratio | p-value | Regulation |
| P08670 | VIM | Vimentin | 0.45 | 0.002 | Down-regulated |
| P62258 | HSP90AB1 | Heat shock protein HSP 90-beta | 2.15 | 0.001 | Up-regulated |
| Q06830 | PRDX1 | Peroxiredoxin-1 | 1.05 | 0.850 | Unchanged |
| P14618 | PKM | Pyruvate kinase | 0.98 | 0.912 | Unchanged |
| P02768 | ALB | Serum albumin | 3.50 | <0.001 | Up-regulated |
Signaling Pathway Analysis
SILAC experiments are often used to investigate changes in signaling pathways. The following diagram illustrates a hypothetical signaling pathway where the abundance of downstream effectors is altered upon treatment, which could be quantified using this compound SILAC.
Caption: A hypothetical signaling cascade leading to changes in protein expression.
Considerations and Troubleshooting
-
Asparagine Metabolism: Asparagine is a non-essential amino acid, and its intracellular concentration is regulated by both uptake and de novo synthesis. This can potentially lead to incomplete labeling if the cell's synthetic machinery produces a significant amount of "light" asparagine. Using cell lines with a lower capacity for asparagine synthesis or optimizing media formulations can help mitigate this.
-
Deamidation: Asparagine residues can undergo spontaneous, non-enzymatic deamidation to aspartic acid or isoaspartic acid.[4] This modification results in a mass shift of +0.984 Da. While this can be a subject of investigation, it can also complicate data analysis if not properly accounted for as a variable modification in the search parameters.
-
Enzymatic Digestion: The choice of protease for protein digestion is critical. While trypsin is standard, if studying proteins with few tryptic cleavage sites but a high asparagine content, using an alternative or complementary enzyme might be beneficial.
Conclusion
The use of this compound in SILAC experiments offers a valuable, albeit less conventional, approach for quantitative proteomics. It provides a unique tool for researchers focusing on asparagine metabolism, the regulation of asparagine-rich proteins, and specific post-translational modifications. Careful consideration of the experimental design, particularly concerning labeling efficiency and potential metabolic conversions, is crucial for obtaining accurate and reliable quantitative data. By following the protocols and considerations outlined in these application notes, researchers can successfully employ this compound to gain novel insights into complex biological systems.
References
Application Notes and Protocols for L-Asparagine-15N2,d8 in NMR-Based Metabolomics
Introduction
L-Asparagine-15N2,d8 is a stable isotope-labeled analog of the amino acid L-asparagine. It is labeled with two 15N atoms and eight deuterium atoms. This isotopic labeling makes it a powerful tool in nuclear magnetic resonance (NMR)-based metabolomics for tracing the metabolic fate of asparagine and for quantifying metabolites. The presence of 15N allows for the use of 15N NMR spectroscopy or 1H-15N heteronuclear correlation experiments to specifically track the nitrogen atoms from asparagine as they are incorporated into other molecules. The deuterium labeling can simplify 1H NMR spectra by replacing protons with deuterium, which is NMR-inactive at proton frequencies, and can also be used to trace the carbon skeleton of the molecule.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in NMR-based metabolomics.
Application Notes
Tracing Nitrogen Metabolism in Cellular Systems
This compound is an excellent tracer for studying nitrogen metabolism. By introducing it into cell culture media, researchers can monitor the incorporation of the 15N label into other amino acids and metabolic products. This provides insights into the pathways of asparagine utilization and nitrogen distribution within the cell. For example, studies have shown that the nitrogen from asparagine can be transferred to other amino acids such as aspartate and glutamine through transamination reactions.[1]
Key Applications:
-
Mapping asparagine metabolic pathways.
-
Investigating the regulation of nitrogen metabolism under different physiological or pathological conditions.
-
Studying the role of asparagine in nucleotide and other nitrogen-containing biomolecule synthesis.
Quantitative Metabolomics using Isotope Dilution
This compound can be used as an internal standard for the accurate quantification of L-asparagine and other related metabolites in biological samples. The principle of isotope dilution mass spectrometry can be adapted for NMR. By adding a known amount of the labeled standard to a sample, the concentration of the unlabeled (endogenous) analyte can be determined by comparing the signal intensities of the labeled and unlabeled species in the NMR spectrum.
Key Applications:
-
Accurate quantification of asparagine levels in biofluids (e.g., plasma, urine) and cell extracts.
-
Monitoring changes in asparagine concentration in response to drug treatment or disease.
-
Validation of quantitative data obtained from other analytical platforms.
Metabolic Flux Analysis
By combining NMR data with metabolic modeling, this compound can be used for metabolic flux analysis. This allows for the determination of the rates of metabolic reactions in a biological system. The rate of incorporation of the 15N label from asparagine into downstream metabolites provides a direct measure of the flux through specific metabolic pathways.
Key Applications:
-
Quantifying the contribution of asparagine to central carbon and nitrogen metabolism.
-
Investigating the reprogramming of metabolism in cancer cells, which often exhibit altered amino acid metabolism.
-
Assessing the metabolic effects of genetic mutations or drug interventions.
Quantitative Data Summary
The following tables summarize quantitative data from studies that have utilized 15N-labeled asparagine to trace nitrogen metabolism.
Table 1: Metabolic Fate of 15N from L-[2-15N]asparagine and L-[4-15N]asparagine in Vero Cells. [1]
| Labeled Precursor | Metabolite with 15N Label |
| L-[2-15N]asparagine | Aspartate, Glutamate/Glutamine (amine group) |
| L-[4-15N]asparagine | Glutamine (amide group) |
Table 2: Utilization of Amide and Amino Nitrogens of Asparagine for Protein Synthesis in Soybean Cotyledons. [2][3]
| Nitrogen Source | Relative Contribution to Protein Nitrogen |
| Amino nitrogen of asparagine | ~66% |
| Amide nitrogen of asparagine | ~33% |
Experimental Protocols
Protocol 1: 15N Tracer Experiment in Cell Culture
This protocol describes a general workflow for tracing the metabolism of this compound in cultured cells.
1. Cell Culture and Labeling: a. Culture cells of interest to the desired confluence in standard growth medium. b. Prepare labeling medium by supplementing basal medium (lacking asparagine) with this compound at a final concentration similar to that in the standard medium. c. Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the labeling medium. d. Incubate the cells for a specific time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled asparagine.
2. Metabolite Extraction: a. At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Quench metabolism by adding ice-cold 80% methanol. c. Scrape the cells and collect the cell suspension in a microcentrifuge tube. d. Lyse the cells by sonication or freeze-thaw cycles. e. Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris. f. Collect the supernatant containing the polar metabolites. g. Dry the metabolite extract using a vacuum concentrator.
3. NMR Sample Preparation: a. Reconstitute the dried metabolite extract in a suitable NMR buffer (e.g., phosphate buffer in D2O, pH 7.4) containing a known concentration of an internal standard (e.g., DSS or TSP). b. Transfer the sample to an NMR tube.
4. NMR Data Acquisition: a. Acquire 1D 1H NMR spectra to observe overall metabolic changes. b. Acquire 2D 1H-15N HSQC spectra to specifically detect the metabolites containing the 15N label from this compound.
5. Data Analysis: a. Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe). b. Identify the 15N-labeled metabolites by comparing the chemical shifts in the 1H-15N HSQC spectra to databases and literature values. c. Quantify the relative abundance of the labeled metabolites by integrating the corresponding cross-peaks in the HSQC spectra.
Protocol 2: Quantitative NMR Analysis of Asparagine
This protocol outlines the use of this compound as an internal standard for quantifying endogenous asparagine in a biological sample.
1. Sample Preparation: a. Prepare the biological sample (e.g., cell extract, biofluid) as described in Protocol 1, step 2. b. Before drying the extract, add a known amount of this compound.
2. NMR Sample Preparation: a. Reconstitute the dried extract in NMR buffer as described in Protocol 1, step 3.
3. NMR Data Acquisition: a. Acquire a high-resolution 1D 1H NMR spectrum. Ensure a long relaxation delay (e.g., 5 x T1) to allow for full relaxation of the signals for accurate quantification.
4. Data Analysis: a. Process the 1H NMR spectrum. b. Identify the signals corresponding to both endogenous (unlabeled) asparagine and the this compound standard. Due to the deuterium labeling, the proton signals of the standard will be absent or significantly reduced and shifted, allowing for clear distinction. The 15N labeling will result in characteristic satellite peaks in the 1H spectrum. c. Integrate a well-resolved signal for both the endogenous asparagine and the labeled standard. d. Calculate the concentration of endogenous asparagine using the following formula:
Visualizations
Caption: Experimental workflow for NMR-based metabolomics using this compound.
Caption: Metabolic fate of nitrogen from this compound.
References
- 1. Nitrogen metabolism of asparagine and glutamate in Vero cells studied by (1)H/ (15)N NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [15N]NMR Determination of Asparagine and Glutamine Nitrogen Utilization for Synthesis of Storage Protein in Developing Cotyledons of Soybean in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [N]NMR determination of asparagine and glutamine nitrogen utilization for synthesis of storage protein in developing cotyledons of soybean in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Proteomics Using Metabolic Labeling with L-Asparagine-15N2,d8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method for quantitative mass spectrometry (MS)-based proteomics.[1] The technique relies on the metabolic incorporation of "heavy" isotopically labeled amino acids into all newly synthesized proteins.[1] Cells are grown in specialized media where a natural "light" amino acid is replaced by its "heavy" isotopic counterpart.[1] L-Asparagine-15N2,d8 is a stable isotope-labeled version of the amino acid L-Asparagine, containing two 15N and eight deuterium atoms.[2] When used in SILAC-based workflows, this heavy asparagine is incorporated into proteins, allowing for the direct comparison of protein abundances between different experimental conditions (e.g., treated vs. untreated cells) within a single mass spectrometry run. This approach minimizes experimental variability and enhances quantification accuracy.
This document provides a detailed protocol for using this compound for metabolic labeling of cultured mammalian cells, followed by sample preparation for quantitative proteomic analysis.
Principle of the Method
The core principle involves growing two cell populations in different media. The "control" or "light" population is grown in media containing the natural, unlabeled L-Asparagine. The "experimental" or "heavy" population is grown in media where the natural L-Asparagine is replaced with this compound. After a sufficient number of cell divisions, the heavy amino acid will be fully incorporated into the proteome of the experimental population.
Following experimental treatment, the "light" and "heavy" cell populations are combined, and proteins are extracted and digested (typically with trypsin). The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Peptides from the "heavy" sample will have a specific mass shift compared to their "light" counterparts, corresponding to the mass difference of the incorporated isotope. The relative abundance of a protein between the two conditions can be determined by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrometer.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental goals.
3.1. Materials and Reagents
-
Cell Line: Any mammalian cell line that is an asparagine auxotroph or can be adapted to grow in custom media.
-
Culture Media: L-Asparagine-free cell culture medium (e.g., DMEM, RPMI-1640).
-
Dialyzed Fetal Bovine Serum (dFBS): To minimize the concentration of unlabeled amino acids.
-
"Light" L-Asparagine: Standard, unlabeled L-Asparagine.
-
"Heavy" L-Asparagine: this compound.
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Digestion Reagents: Dithiothreitol (DTT), Iodoacetamide (IAA), and MS-grade Trypsin.
-
Peptide Cleanup Supplies: C18 spin columns or tips.
-
LC-MS/MS system: High-resolution Orbitrap mass spectrometer or equivalent.
3.2. Step-by-Step Procedure
Step 1: Preparation of SILAC Media
-
Prepare L-Asparagine-free base medium.
-
Supplement the base medium with 10% dialyzed FBS and other necessary components (e.g., glutamine, penicillin/streptomycin).
-
Create two types of media:
-
Light Medium: Add "light" L-Asparagine to the final concentration recommended for the specific cell line.
-
Heavy Medium: Add "heavy" this compound to the same final concentration as the light medium.
-
-
Filter-sterilize both media using a 0.22 µm filter.
Step 2: Cell Adaptation and Labeling
-
Culture cells in the "Heavy Medium" for at least 5-6 cell divisions to ensure complete incorporation of the heavy amino acid.
-
Monitor the labeling efficiency by performing a small-scale protein extraction and MS analysis. The goal is to achieve >98% incorporation.
-
Simultaneously, culture the control cells in the "Light Medium".
-
Ensure cells are healthy and actively dividing throughout the adaptation phase.
Step 3: Experimental Treatment
-
Once full incorporation is confirmed, plate the "heavy" and "light" labeled cells for the experiment.
-
Apply the experimental treatment (e.g., drug compound) to the "heavy" labeled cells.
-
Apply a vehicle control to the "light" labeled cells.
-
Incubate for the desired treatment duration.
Step 4: Cell Harvesting and Lysis
-
Harvest both "light" and "heavy" cell populations.
-
Count the cells from each population to ensure a 1:1 mixing ratio.
-
Combine the light and heavy cell pellets.
-
Wash the combined pellet with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Quantify the total protein concentration using a standard protein assay (e.g., BCA assay).
Step 5: Protein Digestion
-
Take a desired amount of protein (e.g., 50-100 µg) from the combined lysate.
-
Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Alkylation: Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample to reduce the denaturant concentration. Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
Step 6: Peptide Cleanup and LC-MS/MS Analysis
-
Acidify the peptide digest with formic acid.
-
Desalt and concentrate the peptides using C18 cleanup columns/tips according to the manufacturer's protocol.
-
Elute the peptides and dry them completely using a vacuum centrifuge.
-
Reconstitute the peptide sample in a suitable solvent for LC-MS/MS analysis.
-
Analyze the sample on a high-resolution mass spectrometer.
Step 7: Data Analysis
-
Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to analyze the raw MS data.
-
The software will perform peptide identification, and critically, quantify the intensity ratios of heavy/light peptide pairs.
-
The peptide ratios are then aggregated to determine the relative abundance of each identified protein between the two conditions.
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized for clarity.
Table 1: Recommended L-Asparagine Concentrations for SILAC Media
| Cell Line | Base Medium | This compound Conc. | Reference |
|---|---|---|---|
| HEK293 | DMEM | 0.4 mM | General Guideline |
| HeLa | DMEM | 0.4 mM | General Guideline |
| A549 | RPMI-1640 | 0.3 mM | General Guideline |
| Jurkat | RPMI-1640 | 0.3 mM | General Guideline |
Note: Optimal concentrations may vary and should be determined empirically.
Table 2: Example Quantitative Proteomics Output
| Protein ID (UniProt) | Gene Name | H/L Ratio | p-value | Regulation |
|---|---|---|---|---|
| P04637 | TP53 | 2.54 | 0.001 | Upregulated |
| P60709 | ACTB | 1.02 | 0.950 | Unchanged |
| Q06609 | HSPA8 | 0.45 | 0.005 | Downregulated |
H/L Ratio: Ratio of heavy (treated) to light (control) peptide intensities.
Visualizations
Experimental Workflow
Caption: Metabolic labeling workflow from cell culture to data analysis.
Asparagine Biosynthesis Pathway
Asparagine synthetase (ASNS) is the enzyme responsible for the synthesis of asparagine from aspartate and glutamine. This is the key reaction where the heavy this compound competes with and replaces the endogenously synthesized "light" asparagine, leading to its incorporation into proteins.
Caption: Simplified diagram of the asparagine biosynthesis pathway.
References
Application Note: Quantitative Analysis of Asparagine Uptake Using L-Asparagine-15N2,d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asparagine is a non-essential amino acid that plays a critical role in cellular metabolism, supporting protein synthesis, nucleotide production, and cell signaling. In certain cancer cells, the demand for asparagine is elevated, making its uptake and metabolism a key area of investigation for therapeutic development. This application note provides a detailed protocol for the quantitative analysis of asparagine uptake in cultured cells using the stable isotope-labeled tracer, L-Asparagine-15N2,d8. This method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate and sensitive quantification of labeled asparagine incorporation, offering a robust tool for studying asparagine metabolism and the efficacy of drugs targeting this pathway.
Data Presentation
The following tables present representative quantitative data from a stable isotope tracing experiment measuring the uptake of this compound in two different cancer cell lines: a cell line with high asparagine uptake (Cell Line A) and a cell line with moderate asparagine uptake (Cell Line B). The data illustrates the change in the fraction of labeled asparagine over time and the effect of an asparagine transporter inhibitor.
Table 1: Time-Course of this compound Incorporation
| Time Point | Cell Line A: % Labeled Asparagine (Mean ± SD) | Cell Line B: % Labeled Asparagine (Mean ± SD) |
| 0 min | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 5 min | 35.2 ± 2.1 | 15.8 ± 1.5 |
| 15 min | 68.5 ± 4.3 | 32.4 ± 2.8 |
| 30 min | 85.1 ± 5.6 | 55.7 ± 4.1 |
| 60 min | 92.3 ± 3.9 | 70.2 ± 5.2 |
Table 2: Effect of Asparagine Transporter Inhibitor on this compound Uptake at 30 minutes
| Condition | Cell Line A: % Labeled Asparagine (Mean ± SD) | Cell Line B: % Labeled Asparagine (Mean ± SD) |
| Vehicle Control (DMSO) | 84.9 ± 6.2 | 56.1 ± 4.5 |
| Transporter Inhibitor (10 µM) | 12.3 ± 1.8 | 25.4 ± 3.1 |
Experimental Protocols
Cell Culture and Seeding
-
Culture cancer cells in the appropriate complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For the uptake assay, seed cells into 6-well plates at a density that ensures they reach 70-80% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
This compound Labeling
-
On the day of the experiment, aspirate the complete growth medium from the wells.
-
Wash the cells twice with 2 mL of pre-warmed (37°C) Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 5.6 mM Glucose, 25 mM HEPES, pH 7.4).
-
Prepare the labeling medium by supplementing KRH buffer with this compound to a final concentration of 100 µM.
-
To initiate the uptake, add 1 mL of the labeling medium to each well.
-
Incubate the plates at 37°C for the desired time points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute time point represents the baseline before the addition of the labeling medium.
Metabolite Extraction
-
To quench the uptake reaction, rapidly aspirate the labeling medium.
-
Immediately wash the cells three times with 2 mL of ice-cold 0.9% NaCl solution to remove any remaining extracellular tracer.
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well to lyse the cells and precipitate proteins.
-
Place the plates on a shaker at 4°C for 10 minutes to ensure complete extraction.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried extracts at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in 100 µL of a suitable solvent, such as 50% acetonitrile in water. Vortex briefly and centrifuge to pellet any insoluble material. Transfer the supernatant to LC-MS vials.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A column suitable for polar metabolite separation, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A gradient from high organic to high aqueous to retain and elute asparagine. A typical gradient might be:
-
0-1 min: 95% B
-
1-5 min: Linear gradient to 50% B
-
5-6 min: Hold at 50% B
-
6-7 min: Return to 95% B
-
7-10 min: Re-equilibration at 95% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Asparagine (Unlabeled): Precursor ion (Q1) m/z 133.1 -> Product ion (Q3) m/z 74.1
-
This compound (Labeled): Precursor ion (Q1) m/z 143.1 -> Product ion (Q3) m/z 82.1 (based on a mass shift of +10 Da).
-
-
-
Data Analysis:
-
Integrate the peak areas for both the labeled and unlabeled asparagine MRM transitions.
-
Calculate the percentage of labeled asparagine using the following formula: % Labeled Asparagine = [Peak Area (Labeled) / (Peak Area (Labeled) + Peak Area (Unlabeled))] * 100
-
Visualizations
Application Notes and Protocols for L-Asparagine-15N2,d8 in Asparaginase Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-asparaginase is a cornerstone of chemotherapy for acute lymphoblastic leukemia (ALL), exploiting the dependency of leukemia cells on an external supply of asparagine. The enzyme depletes circulating asparagine, leading to starvation and apoptosis of the cancer cells. However, the development of resistance to L-asparaginase is a significant clinical challenge, often leading to treatment failure and relapse. A primary mechanism of resistance is the upregulation of asparagine synthetase (ASNS), the enzyme responsible for endogenous asparagine production.
To understand and overcome asparaginase resistance, it is crucial to accurately measure the dynamics of asparagine metabolism in leukemia cells. L-Asparagine-15N2,d8 is a stable isotope-labeled form of L-asparagine that serves as a powerful tool for metabolic tracing studies. By introducing this labeled tracer into cell culture or in vivo models, researchers can use mass spectrometry to track its uptake and conversion into other metabolites. This allows for the precise quantification of asparagine flux and provides insights into how resistant cells adapt their metabolic pathways to survive asparaginase treatment. These studies are instrumental in identifying new therapeutic targets and developing strategies to overcome asparaginase resistance.
Mechanisms of Asparaginase Resistance
The primary mechanism of resistance to L-asparaginase is the ability of leukemia cells to synthesize their own asparagine. This is primarily achieved through the upregulation of Asparagine Synthetase (ASNS) expression.[1] Several studies have demonstrated a correlation between increased ASNS expression and resistance to asparaginase in leukemia cell lines.
Another key factor in asparaginase resistance is the activation of the amino acid stress response pathway. When cells are deprived of an essential amino acid like asparagine, the activating transcription factor 4 (ATF4) is induced. ATF4, in turn, can upregulate the expression of genes involved in amino acid synthesis and transport, including ASNS, thereby promoting cell survival.
Data on Asparaginase Resistance and ASNS Expression
The following tables summarize quantitative data from studies on asparaginase resistance in various leukemia cell lines, highlighting the correlation between the 50% inhibitory concentration (IC50) of L-asparaginase and the expression of ASNS.
| Cell Line | Type of Leukemia | L-asparaginase IC50 (IU/ml) | Reference |
| T-leukemia (8 lines) | T-cell Acute Lymphoblastic Leukemia | < 0.0001 | [2] |
| non-T, non-B ALL (1 line) | B-cell Precursor Acute Lymphoblastic Leukemia | < 0.0001 | [2] |
| T-leukemia (5 lines) | T-cell Acute Lymphoblastic Leukemia | 0.1 - 1.0 | [2] |
| non-T, non-B ALL (6 lines) | B-cell Precursor Acute Lymphoblastic Leukemia | 0.1 - 1.0 | [2] |
| "Abnormal" B-cell (10 lines) | B-cell Leukemia | 0.1 - 1.0 | |
| "Normal" B-cell (4 lines) | B-cell Line | 0.1 - 1.0 | |
| Myeloma (3 lines) | Multiple Myeloma | 0.1 - 1.0 | |
| Myeloid leukemia (5 lines) | Acute Myeloid Leukemia | 0.1 - 1.0 |
Table 1: Sensitivity of various human hematopoietic cell lines to L-asparaginase after a four-day incubation period.
| Cell Line | Relative ASNS mRNA Expression (Fold Change) | Relative ASNS Protein Expression (Fold Change) |
| Asparaginase-Resistant | 2.9 (p < 0.001) | Inverse correlation with cell death |
Table 2: Correlation of ASNS expression with asparaginase resistance. mRNA levels were significantly higher in resistant patient samples, and protein levels showed an inverse relationship with asparaginase-induced cell death in cell lines.
Experimental Protocols
Protocol 1: Stable Isotope Tracing of Asparagine Metabolism using this compound
This protocol describes the use of this compound to trace asparagine metabolism in asparaginase-sensitive and -resistant leukemia cell lines.
Materials:
-
Asparaginase-sensitive and -resistant leukemia cell lines (e.g., CCRF-CEM, MOLT-4)
-
RPMI-1640 medium deficient in asparagine
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
L-asparaginase
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol, ice-cold
-
Cell scrapers
-
Refrigerated centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture and Labeling:
-
Culture asparaginase-sensitive and -resistant leukemia cells in standard RPMI-1640 medium supplemented with 10% FBS.
-
For the experiment, seed cells in 6-well plates at a density of 1 x 10^6 cells/mL in asparagine-free RPMI-1640 medium supplemented with 10% dFBS and containing this compound at a final concentration of 100 µM.
-
For the asparaginase-treated groups, add L-asparaginase at a clinically relevant concentration (e.g., 1 IU/mL).
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Incubate at -80°C for at least 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the metabolites and store at -80°C until LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted metabolites using a high-resolution LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography column (e.g., a HILIC column for polar metabolites).
-
Use a gradient of mobile phases, for example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Detect the mass isotopologues of asparagine and its downstream metabolites by monitoring the specific mass-to-charge (m/z) ratios for the unlabeled and labeled species.
-
-
Data Analysis:
-
Quantify the peak areas of the different isotopologues.
-
Calculate the fractional enrichment of the labeled metabolites to determine the relative contribution of the tracer to the metabolite pool.
-
Compare the metabolic flux of asparagine between asparaginase-sensitive and -resistant cells, both with and without asparaginase treatment.
-
Protocol 2: Western Blot Analysis of ASNS and ATF4 Expression
This protocol details the procedure for assessing the protein expression levels of ASNS and ATF4 in leukemia cells.
Materials:
-
Leukemia cell lines
-
L-asparaginase
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ASNS, ATF4, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat leukemia cells with or without L-asparaginase for the desired time.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
-
Visualizations
References
Measuring Protein Synthesis Rates with L-Asparagine-15N2,d8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic regulation of protein synthesis is a cornerstone of cellular function, and its dysregulation is implicated in numerous diseases, including cancer and metabolic disorders. Measuring the rate of protein synthesis provides a critical readout of cellular health and response to therapeutic interventions. Stable isotope labeling with amino acids in cell culture (SILAC) has become a powerful technique for quantifying protein dynamics. This document provides detailed application notes and protocols for measuring protein synthesis rates using the stable isotope-labeled amino acid, L-Asparagine-15N2,d8.
This compound is a non-radioactive, heavy isotope-labeled version of the amino acid asparagine. When introduced into cell culture media, it is incorporated into newly synthesized proteins. The subsequent detection of this "heavy" asparagine by mass spectrometry allows for the precise quantification of protein synthesis rates. This method offers a robust and sensitive approach to studying the impact of various stimuli, inhibitors, or disease states on cellular proteostasis.
Signaling Pathways Regulating Protein Synthesis
Protein synthesis is tightly controlled by intricate signaling networks that respond to a variety of extracellular and intracellular cues, such as growth factors, nutrients, and cellular energy status. A central hub in this regulatory network is the PI3K/Akt/mTOR signaling pathway.
Application Note: Sample Preparation for the Quantitative Analysis of L-Asparagine using L-Asparagine-15N2,d8 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-Asparagine is a crucial amino acid involved in numerous physiological processes, including protein synthesis and nitrogen metabolism. Accurate quantification of L-Asparagine in biological matrices is essential for metabolomics research, clinical diagnostics, and monitoring therapeutic interventions, such as L-asparaginase therapy in leukemia treatment.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS), such as L-Asparagine-15N2,d8, is the gold standard for mass spectrometry-based quantification, as it effectively corrects for matrix effects and variations during sample processing and analysis.[3][4][5]
This document provides detailed protocols for the extraction of L-Asparagine from various biological matrices, including plasma, serum, and cell culture media, using common and effective sample preparation techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Core Challenge in Sample Preparation: The primary challenge in analyzing small, polar molecules like L-Asparagine from complex biological fluids is the removal of interfering endogenous components such as proteins, salts, and phospholipids. These matrix components can suppress or enhance the analyte signal during electrospray ionization (ESI) in mass spectrometry, leading to inaccurate quantification. The choice of sample preparation technique is critical to minimize these matrix effects and ensure method accuracy, precision, and robustness.
Quantitative Data Summary
The following tables summarize typical performance data for L-Asparagine analysis using various sample preparation and analytical methods. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving high accuracy and precision.
Table 1: Method Performance & Recovery
| Parameter | Matrix | Sample Prep Method | Analytical Method | Value | Reference |
|---|---|---|---|---|---|
| Recovery | Grains | Trichloroacetic Acid (TCA) Precipitation | LC-MS/MS | 95.4 - 100.9% | |
| Recovery | Human Tears | Solid-Phase Extraction (MCX) | HILIC-MS | 89 - 107% | |
| Recovery | Potato Extracts | Solid-Phase Extraction (EZ:faast® Kit) | GC-FID | 99 - 102% | |
| Recovery Yield | Serum | 4% Sulfosalicylic Acid (SSA) vs. Acetonitrile | HPLC | 17-37% higher yield with SSA | |
| Intra-day Accuracy | Plasma | Sulfosalicylic Acid (SSA) Precipitation | UPLC-MS/MS | 89.85 - 104.8% | |
| Inter-day Accuracy | Plasma | Sulfosalicylic Acid (SSA) Precipitation | UPLC-MS/MS | 93.98 - 103.5% | |
| Intra-day Precision (%RSD) | Plasma | Sulfosalicylic Acid (SSA) Precipitation | UPLC-MS/MS | 0.28 - 5.64% |
| Inter-day Precision (%RSD) | Plasma | Sulfosalicylic Acid (SSA) Precipitation | UPLC-MS/MS | 2.17 - 6.46% | |
Table 2: Sensitivity and Matrix Effects
| Parameter | Matrix | Sample Prep Method | Analytical Method | Value | Reference |
|---|---|---|---|---|---|
| LOD | Cell Media | Acetonitrile Precipitation | LC/MS/MS | 5 nM | |
| LOQ | Grains | Trichloroacetic Acid (TCA) Precipitation | LC-MS/MS | 5 - 7 mg/kg |
| Matrix Effect | Plasma | Acetonitrile Precipitation | HILIC-MS/MS | 89.9% (compensated by SIL-IS) | |
Experimental Workflows and Signaling Pathways
The selection of a sample preparation technique depends on the sample matrix, required cleanliness, and desired throughput. The general workflow is depicted below.
Caption: General workflow for L-Asparagine sample preparation and analysis.
Experimental Protocols
Important Preliminary Step for All Protocols: Before extraction, thaw biological samples (e.g., plasma, serum) on ice. For accurate quantification, spike the sample with the internal standard, this compound, to the desired concentration at the very beginning of the workflow. This allows the SIL-IS to undergo the exact same extraction and analytical process as the endogenous analyte.
Protocol 1: Protein Precipitation (PPT)
PPT is a rapid and straightforward method for removing the bulk of proteins from biological samples. It is often used in high-throughput applications.
Method 1A: Acetonitrile (ACN) Precipitation This method is effective for a general-purpose protein removal.
-
Materials:
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge (capable of >13,000 x g)
-
Ice-cold acetonitrile (ACN)
-
-
Procedure:
-
Pipette 100 µL of the biological sample (e.g., plasma, cell media) into a microcentrifuge tube.
-
Add the predetermined amount of this compound internal standard solution.
-
Add 200-400 µL of ice-cold acetonitrile (a 2:1 or 4:1 ratio of ACN to sample is common).
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 13,000-15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analyte and internal standard, without disturbing the protein pellet.
-
The supernatant can be injected directly or evaporated to dryness under a stream of nitrogen and reconstituted in a mobile phase-compatible solvent for analysis.
-
Method 1B: Acid Precipitation (Sulfosalicylic Acid - SSA) Acid precipitation can provide higher recovery for certain amino acids compared to organic solvents.
-
Materials:
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated microcentrifuge
-
4% (w/v) or 30% (v/v) Sulfosalicylic Acid (SSA) solution
-
-
Procedure:
-
Pipette 50 µL of serum or plasma into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add an equal volume (50 µL) of 4% SSA solution (1:1 ratio). Alternatively, for a more concentrated precipitation, use a 30% SSA solution.
-
Vortex for 30 seconds.
-
Centrifuge at 16,000 rpm (or equivalent g-force) at 4°C for 10 minutes.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
-
Caption: Workflow for the Protein Precipitation (PPT) protocol.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract than PPT by using a solid sorbent to selectively retain either the analyte or the interferences. For polar molecules like asparagine, mixed-mode cation exchange (MCX) cartridges are often effective.
-
Materials:
-
SPE cartridges (e.g., Oasis MCX, 1 cm³, 30 mg)
-
SPE vacuum manifold or positive pressure processor
-
Reagents for conditioning, washing, and elution (e.g., methanol, acidified water, ammoniated elution solvent)
-
-
Procedure (based on MCX SPE):
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of acidified water (e.g., water with 1% formic acid). Do not allow the sorbent bed to dry out.
-
Sample Loading: Load the pre-treated and spiked sample (acidified to ~1% formic acid) onto the cartridge. The sample should be passed through slowly (e.g., 1 mL/min) to ensure adequate interaction with the sorbent.
-
Washing: Wash the cartridge to remove unretained interferences. Pass 1 mL of acidified water, followed by 1 mL of methanol. This helps remove salts and non-polar contaminants, respectively.
-
Elution: Elute the analyte (L-Asparagine) using a solvent that disrupts the ionic and hydrophobic interactions. A common elution solvent for MCX is 1 mL of 5% ammonium hydroxide in methanol.
-
Post-Elution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
Caption: The four essential steps of a Solid-Phase Extraction (SPE) protocol.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For highly polar amino acids, LLE is often performed after a derivatization step that increases their hydrophobicity, though direct extraction is also possible by carefully selecting the solvent and adjusting the pH.
-
Materials:
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Organic solvent (e.g., ethyl acetate, chloroform)
-
Aqueous buffer for pH adjustment
-
-
General Procedure:
-
To the aqueous sample containing the analyte and SIL-IS, adjust the pH to optimize the partition coefficient of L-Asparagine.
-
Add an appropriate, immiscible organic solvent.
-
Vortex vigorously for 1-2 minutes to facilitate the transfer of the analyte between phases.
-
Centrifuge to achieve a clear separation of the aqueous and organic layers.
-
Carefully remove the organic layer (or aqueous, depending on where the analyte has partitioned).
-
Evaporate the collected phase and reconstitute the sample for analysis.
-
Note: The efficiency of LLE for underivatized asparagine can be low due to its high polarity. This technique is more commonly combined with derivatization procedures.
References
- 1. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Stable Isotope-Labeled Amino Acid Mixes | Separation Science [sepscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Deamidation Using L-Asparagine-15N2,d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein deamidation, the spontaneous non-enzymatic conversion of asparagine (Asn) or glutamine (Gln) residues to aspartic acid (Asp) or isoaspartic acid (isoAsp), is a critical post-translational modification that can significantly impact protein structure, stability, and function. This modification is a key concern in the development of therapeutic proteins, as it can lead to a loss of efficacy and potentially trigger an immune response. The deamidation of asparagine residues proceeds through a succinimide intermediate, resulting in a mass increase of 0.984 Da.
The use of stable isotope-labeled amino acids, such as L-Asparagine-15N2,d8, in conjunction with mass spectrometry, provides a powerful tool for the quantitative analysis of protein deamidation. By incorporating the heavy-labeled asparagine into proteins, researchers can differentiate between pre-existing deamidation and artifacts introduced during sample preparation, enabling accurate quantification of deamidation rates. This application note provides detailed protocols and data presentation formats for studying protein deamidation using this compound.
Principle of the Method
The core of this method lies in metabolic labeling, where cells are cultured in a medium containing this compound. This heavy-labeled asparagine is incorporated into newly synthesized proteins. By subjecting the labeled protein to various stress conditions and analyzing the resulting peptides by mass spectrometry, one can distinguish between the "light" (unlabeled) and "heavy" (labeled) peptides and their deamidated forms. This allows for the precise quantification of deamidation at specific asparagine residues over time.
Data Presentation
Quantitative data from deamidation studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Quantification of Deamidation of a Target Peptide Under Stress Conditions. This table summarizes the percentage of deamidation of a specific peptide at a given time point under stress conditions (e.g., elevated temperature or pH).
| Peptide Sequence | Time Point (Days) | % Unmodified (Light) | % Deamidated (Light) | % Unmodified (Heavy) | % Deamidated (Heavy) |
| TPEVTCVVVDVSHEDPEVK | 0 | 100.0 | 0.0 | 100.0 | 0.0 |
| TPEVTCVVVDVSHEDPEVK | 7 | 85.2 | 14.8 | 88.1 | 11.9 |
| TPEVTCVVVDVSHEDPEVK | 14 | 72.5 | 27.5 | 75.9 | 24.1 |
| TPEVTCVVVDVSHEDPEVK | 28 | 58.1 | 41.9 | 62.3 | 37.7 |
Table 2: Relative Quantification of Deamidation Products. This table details the relative abundance of the unmodified asparagine, succinimide intermediate, aspartic acid, and isoaspartic acid forms of a target peptide.
| Peptide Form | Mass Shift (Da) | Day 0 Abundance (%) | Day 14 Abundance (%) |
| Unmodified Asn | 0 | 100.0 | 60.2 |
| Succinimide | -17.03 | 0.0 | 5.3 |
| Aspartic Acid | +0.984 | 0.0 | 9.8 |
| Isoaspartic Acid | +0.984 | 0.0 | 24.7 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with this compound in Cell Culture
This protocol describes the incorporation of the stable isotope-labeled asparagine into a target protein expressed in a mammalian cell line.
Materials:
-
Mammalian cell line expressing the protein of interest
-
Cell culture medium deficient in L-Asparagine
-
L-Asparagine (light)
-
This compound (heavy)
-
Fetal Bovine Serum (dialyzed)
-
Standard cell culture reagents and equipment
Procedure:
-
Adaptation to Light Medium: Culture the cells for at least five passages in a custom medium containing a known concentration of "light" L-Asparagine to ensure consistent growth and protein expression.
-
Labeling Medium Preparation: Prepare the "heavy" labeling medium by supplementing the asparagine-deficient medium with this compound to the same molar concentration as the "light" medium.
-
Metabolic Labeling:
-
Seed the cells in both "light" and "heavy" media.
-
Culture the cells for a sufficient duration to allow for the incorporation of the labeled amino acid into the protein of interest. The optimal duration will depend on the protein's turnover rate and should be determined empirically.
-
-
Protein Harvest and Purification:
-
Harvest the cells from both "light" and "heavy" cultures.
-
Purify the protein of interest using a suitable chromatography method (e.g., affinity chromatography).
-
-
Confirmation of Incorporation:
-
Digest a small aliquot of the purified "heavy" protein with trypsin.
-
Analyze the resulting peptides by mass spectrometry to confirm the incorporation of this compound by observing the expected mass shift in asparagine-containing peptides.
-
Protocol 2: In Vitro Deamidation Stress Study
This protocol outlines the procedure for inducing and quantifying deamidation of the labeled protein.
Materials:
-
Purified "light" and "heavy" protein samples
-
Deamidation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Incubator
-
Sample vials
Procedure:
-
Sample Preparation: Aliquot the purified "light" and "heavy" proteins into separate vials at a known concentration in the deamidation buffer.
-
Stress Incubation: Incubate the vials at a constant temperature (e.g., 37°C or 40°C) for a predetermined time course (e.g., 0, 7, 14, and 28 days).
-
Time Point Collection: At each time point, remove one vial of the "light" and one of the "heavy" protein and store at -80°C to halt the deamidation reaction.
-
Sample Pooling (Optional): For relative quantification, a 1:1 mixture of the "light" and "heavy" samples can be created at each time point before proceeding to the next step.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
This protocol details the steps for preparing the protein samples for analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
Solid-phase extraction (SPE) C18 cartridges
Procedure:
-
Denaturation and Reduction:
-
To the protein sample, add urea to a final concentration of 8 M.
-
Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.
-
-
Alkylation:
-
Add IAA to a final concentration of 20 mM and incubate for 30 minutes at room temperature in the dark.
-
-
Buffer Exchange and Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein.
-
Incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using an SPE C18 cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
Reconstitution: Reconstitute the dried peptides in 0.1% formic acid in water for LC-MS analysis.
Protocol 4: LC-MS/MS Analysis and Data Quantification
This protocol provides a general workflow for the analysis of the prepared peptides.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
Procedure:
-
LC Separation: Inject the reconstituted peptide sample onto a C18 analytical column and separate the peptides using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry Analysis:
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode.
-
The mass spectrometer should be programmed to acquire a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and quantify their abundance.
-
Search the data against a protein database containing the sequence of the protein of interest.
-
Specify the variable modifications: deamidation of Asn (+0.984 Da) and the heavy label on Asn (+10.008 Da for 15N2,d8).
-
Calculate the percentage of deamidation for each asparagine-containing peptide by comparing the peak areas of the deamidated and unmodified peptide isoforms in both the "light" and "heavy" forms.
-
Visualization of Workflows and Pathways
Caption: The non-enzymatic deamidation pathway of an asparagine residue.
Caption: Experimental workflow for studying protein deamidation.
Application Notes and Protocols for L-Asparagine Quantification using L-Asparagine-15N2,d8 in Targeted Mass Spectrometry Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-Asparagine is a non-essential amino acid that plays a crucial role in protein synthesis and nitrogen transport within the body. Its quantification in biological matrices is of significant interest, particularly in clinical research and drug development. One of the most critical applications is the therapeutic drug monitoring of L-asparaginase, an enzyme used in the treatment of acute lymphoblastic leukemia (ALL).[1] L-asparaginase therapy works by depleting circulating asparagine, thereby selectively killing leukemic cells that are unable to synthesize their own asparagine.[1] Accurate and precise measurement of L-asparagine levels is therefore essential to ensure therapeutic efficacy and patient safety.
Targeted mass spectrometry, specifically liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as the gold standard for the quantification of small molecules like L-asparagine in complex biological samples. The use of a stable isotope-labeled internal standard is paramount for achieving high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. L-Asparagine-15N2,d8 is an ideal internal standard for this purpose as it is chemically identical to the analyte but has a distinct mass, ensuring it behaves similarly during extraction and chromatography while being distinguishable by the mass spectrometer.[2]
These application notes provide a detailed protocol for the quantification of L-asparagine in human plasma or serum using this compound as an internal standard with an LC-MS/MS assay.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of LC-MS/MS methods for the quantification of L-asparagine in biological fluids. While the specific internal standard may vary between studies, the presented data is representative of the performance achievable when using a stable isotope-labeled analog like this compound.
Table 1: Linearity and Sensitivity of L-Asparagine Quantification
| Parameter | Value | Reference |
| Linearity Range | 1.95–125 µM | [3][4] |
| 2–200 µM | ||
| Lower Limit of Quantification (LLOQ) | 1.95 µM | |
| 5 nM (in cell media) | ||
| Limit of Detection (LOD) | 5 nM (in cell media) |
Table 2: Accuracy and Precision of L-Asparagine Quantification
| Quality Control Level | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Reference |
| Low QC (5 µM) | 97.66 - 105.4 | 93.98 - 103.5 | 1.58 - 3.86 | 2.17 - 6.46 | |
| Medium QC (20 µM) | 89.85 - 104.8 | 93.98 - 103.5 | 0.28 - 5.64 | 2.17 - 6.46 | |
| High QC (80 µM) | 89.85 - 104.8 | 93.98 - 103.5 | 0.28 - 5.64 | 2.17 - 6.46 |
Experimental Protocols
This section details the methodology for a typical targeted LC-MS/MS assay for L-asparagine quantification.
1. Materials and Reagents
-
L-Asparagine (analyte standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma/serum (control and study samples)
2. Standard and Internal Standard Stock Solution Preparation
-
L-Asparagine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-asparagine in ultrapure water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.
-
Working Solutions: Prepare serial dilutions of the L-asparagine stock solution in a surrogate matrix (e.g., charcoal-stripped serum or a buffered solution) to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma/serum sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the internal standard (this compound).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge again to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining the polar asparagine molecule. An example is an Agilent HILIC Plus column.
-
Mobile Phase A: 0.1% Formic acid in water with 5 mM ammonium formate.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile with 5 mM ammonium formate.
-
Gradient Elution: A gradient from high organic to high aqueous mobile phase. The specific gradient profile should be optimized for the chosen column and system to ensure good peak shape and separation from other endogenous compounds.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
L-Asparagine: Q1: m/z 133.1 -> Q3: m/z 74.0
-
This compound: The exact m/z values will depend on the isotopic purity. For a molecule with two 15N and eight deuterium atoms, the mass would increase by approximately 10 Da. The fragmentation pattern should be confirmed by infusion, but a likely transition would be from the protonated molecular ion to a characteristic fragment ion.
-
5. Data Analysis and Quantification
-
Integrate the peak areas for both L-asparagine and the internal standard (this compound).
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is commonly used.
-
Determine the concentration of L-asparagine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to the application of this compound in targeted mass spectrometry assays.
Caption: Simplified metabolic pathway of asparagine synthesis and degradation.
Caption: Workflow for L-asparagine quantification by LC-MS/MS.
Caption: L-Asparaginase depletes circulating asparagine, leading to cancer cell death.
References
- 1. Development and Validation of a Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of Asparagine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of L-Asparaginase as an Effective Chemotherapeutic agent for Acute Lymphoblastic Leukemia in Children’s – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing isotopic impurity issues with L-Asparagine-15N2,d8
Welcome to the technical support center for L-Asparagine-¹⁵N₂,d₈. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to isotopic impurities and experimental applications of this labeled compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected isotopic and chemical purity levels for L-Asparagine-¹⁵N₂,d₈?
A1: Commercially available L-Asparagine-¹⁵N₂,d₈ typically has a high isotopic and chemical purity. The isotopic enrichment for both the nitrogen-15 (¹⁵N) and deuterium (D) labels is generally specified by the manufacturer. For example, a common specification is ≥98 atom % for both ¹⁵N and D. The overall chemical purity is also typically high, often ≥98%.[1][2] It is crucial to consult the Certificate of Analysis (CoA) for your specific lot to obtain precise purity values.
Q2: What are the common isotopic impurities in L-Asparagine-¹⁵N₂,d₈?
A2: Isotopic impurities arise from the incomplete incorporation of the stable isotopes during synthesis. For L-Asparagine-¹⁵N₂,d₈, which has a nominal mass increase of +10 Da over the monoisotopic unlabeled form, common impurities would be molecules with fewer than two ¹⁵N atoms and eight deuterium atoms. This results in a distribution of isotopologues with mass shifts less than +10 (e.g., M+9, M+8, etc.). The absence of a single dominant peak at M+10 in your mass spectrum is indicative of such impurities.
Q3: How can I determine the precise isotopic enrichment of my L-Asparagine-¹⁵N₂,d₈ stock?
A3: The most reliable methods for determining isotopic enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. High-resolution mass spectrometry can resolve the different isotopologues and their relative abundances.[3] ¹H and ¹⁵N NMR can also be used to quantify the extent of deuteration and ¹⁵N labeling, respectively.
Q4: Can isotopic impurities in L-Asparagine-¹⁵N₂,d₈ affect my experimental results?
A4: Yes, failing to account for isotopic impurities can lead to significant errors in data interpretation, especially in metabolic flux analysis and quantitative proteomics.[4] The presence of lower mass isotopologues can artificially inflate the signals of metabolites with less extensive labeling, leading to incorrect calculations of turnover rates and pathway contributions.
Q5: Are there software tools available to correct for isotopic impurities?
A5: Several software packages and algorithms are available to correct for both natural isotope abundance and tracer impurity in mass spectrometry data. Tools like IsoCorrectoR and PolyMID-Correct can be used to mathematically subtract the contributions of natural isotopes and the measured impurity of the tracer from the experimental data, providing a more accurate picture of metabolic labeling.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in the mass spectrum of the standard | 1. Isotopic Impurities: Incomplete labeling during synthesis results in a distribution of isotopologues (e.g., M+9, M+8). 2. Chemical Impurities: Contamination with other amino acids or degradation products. 3. In-source Fragmentation: The molecule may be fragmenting in the mass spectrometer's source. | 1. Analyze the isotopic distribution to quantify the purity. Use software to correct for these impurities in your experimental data. 2. Confirm chemical purity using a high-resolution MS or by running an amino acid analysis. 3. Optimize MS source conditions (e.g., lower collision energy) to minimize fragmentation. |
| Lower than expected isotopic enrichment in labeled cells/tissues | 1. Metabolic Scrambling: The labeled asparagine may be metabolized, and its isotopes incorporated into other amino acids.[5] 2. Dilution with Unlabeled Asparagine: The labeled tracer is being diluted by endogenous pools of unlabeled asparagine. 3. Insufficient Incubation Time: The labeling experiment may not have reached a steady state. | 1. Analyze other amino acids to check for isotope incorporation. Consider the metabolic network in your experimental design. 2. Ensure the concentration of the labeled tracer is sufficient to dominate the endogenous pool. 3. Perform a time-course experiment to determine the optimal labeling duration. |
| Variability between experimental replicates | 1. Inconsistent Sample Preparation: Differences in cell counting, extraction efficiency, or derivatization can introduce variability. 2. Instrumental Instability: Fluctuations in the performance of the mass spectrometer or NMR. 3. Degradation of the Labeled Compound: L-Asparagine can deamidate to L-aspartate, especially under certain pH and temperature conditions. | 1. Standardize all sample preparation steps and use an internal standard for normalization. 2. Regularly calibrate and tune the instrument. Run quality control samples throughout the analytical batch. 3. Store the L-Asparagine-¹⁵N₂,d₈ stock solution under appropriate conditions (e.g., frozen, at a neutral pH) and prepare fresh working solutions. |
Quantitative Data Summary
The following table summarizes the typical isotopic purity of commercially available L-Asparagine with different labeling patterns. Always refer to the vendor's Certificate of Analysis for batch-specific data.
| Compound | Typical ¹⁵N Atom % | Typical D Atom % | Typical ¹³C Atom % | Chemical Purity |
| L-Asparagine-¹⁵N₂,d₈ | ≥98% | ≥98% | N/A | ≥98% |
| L-Asparagine-¹⁵N₂ | ≥98% | N/A | N/A | ≥98% |
| L-Asparagine-¹³C₄,¹⁵N₂ | ≥98% | N/A | ≥99% | ≥95-98% |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by Mass Spectrometry
This protocol outlines a general method for determining the isotopic distribution of L-Asparagine-¹⁵N₂,d₈ using liquid chromatography-mass spectrometry (LC-MS).
1. Sample Preparation:
- Prepare a 1 mg/mL stock solution of L-Asparagine-¹⁵N₂,d₈ in a suitable solvent (e.g., water or a buffer compatible with your LC method).
- Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase.
2. LC-MS Analysis:
- Liquid Chromatography: Use a suitable column for amino acid analysis, such as a HILIC or reversed-phase C18 column.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A linear gradient appropriate for retaining and eluting asparagine.
- Mass Spectrometry:
- Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
- Acquire data in positive ion mode.
- Perform a full scan analysis over a mass range that includes the expected masses of all possible isotopologues (e.g., m/z 130-150).
3. Data Analysis:
- Extract the ion chromatograms for the unlabeled (M+0), fully labeled (M+10), and all intermediate isotopologues.
- Integrate the peak areas for each isotopologue.
- Calculate the relative abundance of each isotopologue to determine the isotopic distribution and overall enrichment.
Protocol 2: Isotopic Enrichment Analysis by NMR Spectroscopy
This protocol provides a general workflow for assessing the deuteration and ¹⁵N enrichment of L-Asparagine-¹⁵N₂,d₈.
1. Sample Preparation:
- Dissolve 5-10 mg of L-Asparagine-¹⁵N₂,d₈ in a suitable deuterated solvent (e.g., D₂O).
- Add a known amount of an internal standard with a distinct NMR signal if quantitative analysis is required.
2. NMR Spectroscopy:
- ¹H NMR:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- The degree of deuteration can be estimated by the reduction in the intensity of the proton signals corresponding to the deuterated positions.
- ¹⁵N NMR:
- Acquire a one-dimensional ¹⁵N NMR spectrum or a two-dimensional ¹H-¹⁵N HSQC spectrum.
- The presence of signals in the ¹⁵N spectrum confirms ¹⁵N enrichment. The signal-to-noise ratio can provide a qualitative measure of enrichment. For quantitative analysis, specialized pulse sequences and a ¹⁵N-labeled internal standard may be necessary.
3. Data Analysis:
- Integrate the relevant peaks in the ¹H and ¹⁵N spectra.
- Compare the integrals of the residual proton signals to a non-deuterated internal standard to quantify the level of deuteration.
- Similarly, quantify the ¹⁵N enrichment by comparing the integral of the ¹⁵N signal to a ¹⁵N-labeled standard of known concentration.
Visualizations
Caption: Experimental workflow for isotopic impurity analysis and metabolic tracing.
Caption: Simplified metabolic pathway of L-Asparagine as a tracer.
References
- 1. L-Asparagine-15N2,d8 98 atom % 15N, 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. eurisotop.com [eurisotop.com]
- 3. Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ckgas.com [ckgas.com]
- 5. Metabolism of asparagine in the physiological state and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling and Storage of L-Asparagine-15N2,d8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of L-Asparagine-15N2,d8 to minimize degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a stable isotope-labeled version of the amino acid L-asparagine. It contains two nitrogen-15 (¹⁵N) atoms and eight deuterium (d8) atoms. This labeling makes it a valuable tool in various research applications, including:
-
Metabolic studies: Tracing the metabolic fate of asparagine in cells and organisms.
-
Proteomics: Used as an internal standard for the accurate quantification of proteins and peptides by mass spectrometry.
-
NMR spectroscopy: Probing the structure and dynamics of proteins and other biomolecules.
Q2: What is the primary cause of this compound degradation?
The primary degradation pathway for this compound, like unlabeled asparagine, is non-enzymatic deamidation. This chemical process involves the hydrolysis of the side-chain amide group, leading to the formation of L-aspartic acid and L-isoaspartic acid through a cyclic succinimide intermediate.
Q3: What factors influence the rate of this compound degradation?
The rate of deamidation is significantly influenced by:
-
pH: Degradation is accelerated at both acidic and alkaline pH. The slowest rates are typically observed between pH 4 and 6.
-
Temperature: Higher temperatures increase the rate of deamidation.
-
Buffer Composition: Certain buffer species can catalyze the degradation reaction.
Q4: How does the isotopic labeling in this compound affect its stability?
The ¹⁵N labeling does not significantly alter the chemical stability. However, the deuteration at the alpha- and beta-carbon positions can have a protective effect. Studies have shown that deuteration of asparagine can significantly decrease the rate of racemization, a side reaction that can occur via the succinimide intermediate. While the rate of deamidation itself may not be substantially changed, the reduction in racemization can be advantageous for maintaining stereochemical purity.
Q5: How should I store this compound?
-
Solid Form: Store the solid product in a tightly sealed container in a dry and cool place. Recommended storage temperatures are typically room temperature or -20°C.
-
In Solution: Aqueous solutions of L-asparagine are prone to degradation and it is generally not recommended to store them for more than one day. If short-term storage is necessary, it should be at a low temperature (2-8°C) and in a buffer with a pH between 4 and 6.
Troubleshooting Guides
Issue: I am observing unexpected peaks in my mass spectrometry analysis corresponding to the mass of aspartic acid or isoaspartic acid.
Possible Cause: Degradation of this compound to its deamidated products during sample storage or preparation.
Solutions:
-
Review your storage conditions:
-
Ensure the solid compound is stored in a desiccator at the recommended temperature.
-
If using a stock solution, prepare it fresh before each experiment. Avoid repeated freeze-thaw cycles.
-
-
Optimize your sample preparation protocol:
-
Maintain a low temperature throughout the sample preparation process.
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Use a buffer with a pH in the optimal range of 4-6, if compatible with your experimental workflow.
-
Minimize the time the sample spends in solution before analysis.
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Issue: I am seeing variability in my quantitative results when using this compound as an internal standard.
Possible Cause: Inconsistent degradation of the internal standard across different samples or during the course of an experiment.
Solutions:
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Standardize your workflow: Ensure that the this compound internal standard is added to all samples at the same point in the workflow and that all samples are processed under identical conditions (time, temperature, pH).
-
Perform a stability check: Analyze a sample of your this compound standard in your experimental buffer over time to assess its stability under your specific conditions.
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Consider using an 18O-labeling strategy: To differentiate between deamidation that occurred in your biological sample versus during sample preparation, you can perform the sample preparation in the presence of H₂¹⁸O. Deamidation events that occur during sample prep will incorporate an ¹⁸O atom, resulting in a distinct mass shift that can be identified by mass spectrometry.
Quantitative Data on L-Asparagine Degradation
The rate of asparagine deamidation is highly dependent on the local chemical environment, including the flanking amino acid residues in a peptide sequence. The following tables provide an overview of the relative deamidation rates and half-lives of asparagine in different contexts to illustrate the impact of key factors.
Table 1: Relative Deamidation Rates of Asparagine in Peptides at pH 7.4 and 37°C
| Peptide Sequence | C-terminal Neighbor | Relative Deamidation Rate |
| -Asn-Gly- | Glycine | 100 |
| -Asn-Ser- | Serine | 28.6 |
| -Asn-Ala- | Alanine | 10.7 |
| -Asn-His- | Histidine | 9.4 |
| -Asn-Thr- | Threonine | 5.3 |
| -Asn-Cys- | Cysteine | 3.6 |
| -Asn-Asp- | Aspartic Acid | 2.5 |
| -Asn-Gln- | Glutamine | 2.4 |
| -Asn-Glu- | Glutamic Acid | 1.8 |
| -Asn-Val- | Valine | 0.7 |
| -Asn-Pro- | Proline | 0.6 |
Data synthesized from multiple literature sources. The rates are relative to the Asn-Gly sequence, which is known to have one of the fastest deamidation rates.
Table 2: Half-life of Asparagine Deamidation in a Model Peptide at Different pH and Temperature
| pH | Temperature (°C) | Approximate Half-life (days) |
| 5.0 | 37 | > 365 |
| 7.4 | 37 | 25 - 50 |
| 8.0 | 37 | 5 - 10 |
| 7.4 | 50 | 5 - 10 |
| 7.4 | 4 | > 365 |
These are approximate values for a susceptible asparagine residue in a peptide and can vary significantly based on the specific sequence and buffer conditions.
Experimental Protocols
Protocol 1: Minimizing Deamidation During Sample Preparation for Mass Spectrometry
-
Reagent Preparation:
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Prepare all buffers and solutions fresh on the day of use.
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Use a buffer with a pH between 6.0 and 7.0 if compatible with subsequent enzymatic digestions (e.g., Tris buffer at a low concentration of 25-50 mM).
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If possible, add 10-20% acetonitrile to the buffer to reduce deamidation.
-
-
Sample Handling:
-
Perform all sample preparation steps on ice or in a cold room (4°C).
-
If using this compound as a spike-in standard, add it to the sample as late as possible in the workflow to minimize its exposure to potentially degrading conditions.
-
-
Enzymatic Digestion (for proteomics):
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Minimize digestion times. For trypsin, consider a shorter digestion time at 37°C (e.g., 2-4 hours) rather than overnight.
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Alternatively, perform the digestion at a lower temperature (e.g., room temperature) for a longer period, if validated.
-
-
Analysis:
-
Analyze the samples by LC-MS as soon as possible after preparation. If there is a delay, store the samples at -80°C.
-
Protocol 2: Quantification of this compound and its Degradation Products by HPLC
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.
-
A reversed-phase C18 column suitable for amino acid analysis.
-
-
Mobile Phase:
-
A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a non-degrading solvent (e.g., 20% acetonitrile in water) and store at -80°C.
-
Prepare calibration standards by diluting the stock solution in the initial mobile phase.
-
-
Sample Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the elution of this compound and its potential degradation products (L-aspartic acid-15N,d7 and L-isoaspartic acid-15N,d7).
-
Quantify the analytes by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Primary degradation pathway of this compound via a succinimide intermediate.
Caption: Recommended experimental workflow to minimize this compound degradation.
Minimizing ion suppression effects for L-Asparagine-15N2,d8 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects when analyzing L-Asparagine-15N2,d8 using liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guides
Problem: Poor sensitivity or no signal for this compound.
Possible Cause: Significant ion suppression from co-eluting matrix components.
Solutions:
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Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]
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Protein Precipitation (PPT): A quick and simple method, but often insufficient for removing phospholipids, a major source of ion suppression.[3]
-
Solid-Phase Extraction (SPE): Offers better selectivity than PPT by retaining the analyte while washing away interfering substances.[1]
-
HybridSPE®-Phospholipid Technology: Combines the simplicity of protein precipitation with targeted removal of phospholipids, resulting in significantly reduced matrix effects and improved analyte response.
-
-
Optimize Chromatography:
-
Switch to HILIC: For polar analytes like L-Asparagine, Hydrophilic Interaction Liquid Chromatography (HILIC) provides better retention and separation from non-polar matrix components that cause ion suppression in Reversed-Phase Liquid Chromatography (RPLC).
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Gradient Optimization: Adjust the mobile phase gradient to ensure this compound elutes in a region with minimal ion suppression. A post-column infusion experiment can identify these "clean" regions of the chromatogram.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may not be suitable for trace analysis as it also dilutes the analyte.
Problem: Inconsistent or irreproducible results between samples.
Possible Cause: Variable matrix effects from sample to sample.
Solutions:
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is itself a SIL-IS. When used to quantify endogenous L-Asparagine, it co-elutes and experiences similar ion suppression, allowing for accurate correction of the analyte signal. Ensure complete co-elution for maximum correction.
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Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to normalize the ion suppression effects across the calibration curve and the unknown samples.
-
Robust Sample Preparation: Employing a more rigorous sample cleanup method like HybridSPE® can minimize sample-to-sample variability in matrix composition.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is the reduction in the ionization efficiency of an analyte, in this case, this compound, due to the presence of co-eluting components from the sample matrix. This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.
Q2: What are the primary causes of ion suppression in biological samples?
A2: The most common culprits are phospholipids from cell membranes, which are highly abundant in plasma and serum samples. Other sources include salts, detergents, and other endogenous matrix components that compete with the analyte for ionization in the MS source.
Q3: How can I determine if ion suppression is affecting my analysis?
A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of this compound solution into the LC eluent post-column while injecting a blank matrix extract. Dips in the baseline signal indicate retention times where ion suppression is occurring.
Q4: Is a deuterium-labeled internal standard sufficient to correct for ion suppression?
A4: While deuterium-labeled standards are a type of SIL-IS, they can sometimes exhibit slight chromatographic shifts compared to the non-labeled analyte. This can lead to incomplete compensation for ion suppression if the two compounds do not experience the exact same matrix effects. Using a 13C or 15N-labeled internal standard, where the physicochemical properties are more similar to the analyte, can provide more accurate correction. Since this compound contains both 15N and deuterium labels, it is crucial to verify its co-elution with the unlabeled analyte.
Q5: When should I choose HILIC over RPLC for L-Asparagine analysis?
A5: HILIC is generally the preferred chromatographic mode for highly polar compounds like L-Asparagine. RPLC often provides poor retention for such analytes, causing them to elute early with other polar matrix components and increasing the risk of ion suppression. HILIC, on the other hand, retains polar analytes more strongly, allowing for better separation from interfering substances.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal and Recovery
| Sample Preparation Method | Phospholipid Removal Efficiency | Analyte Recovery | Relative Ion Suppression |
| Protein Precipitation (PPT) | Low (no removal) | Lowest | Highest |
| Solid-Phase Extraction (SPE) | Moderate | Moderate | Moderate |
| HybridSPE® | High (>95%) | Highest | Lowest |
This table summarizes qualitative findings from comparative studies. Actual percentages will vary based on the specific matrix and analyte.
Experimental Protocols
Protocol 1: Sample Preparation using HybridSPE®-Phospholipid Plates
This protocol is designed for the efficient removal of proteins and phospholipids from plasma or serum samples.
-
Protein Precipitation:
-
To a well of the HybridSPE® plate, add 100 µL of plasma/serum sample.
-
Add 300 µL of 1% formic acid in acetonitrile.
-
-
Mixing:
-
Mix thoroughly by vortexing for 1 minute. This step precipitates the proteins.
-
-
Filtration:
-
Apply vacuum to the 96-well plate. The unique packed-bed filter acts as a depth filter, removing both the precipitated proteins and phospholipids.
-
-
Collection:
-
The resulting eluent is collected and is ready for direct injection into the LC-MS system.
-
Protocol 2: HILIC-MS/MS Analysis of L-Asparagine
This protocol outlines a typical HILIC method for the analysis of L-Asparagine.
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LC Column: A HILIC column (e.g., amide-based) is recommended for optimal retention and separation.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient Elution:
-
Start with a high percentage of Mobile Phase A (e.g., 95%) to promote hydrophilic partitioning and retention of L-Asparagine.
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Gradually increase the percentage of Mobile Phase B to elute the analyte.
-
A typical gradient might run from 5% to 50% B over several minutes.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.
-
Monitor the specific precursor-to-product ion transition for this compound.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for ion suppression issues.
References
Correcting for the natural abundance of isotopes in L-Asparagine-15N2,d8 data
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with L-Asparagine-15N2,d8 and other stable isotope tracers. It focuses on the critical step of correcting for the natural abundance of isotopes in mass spectrometry data to ensure accurate quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance, and why is correction necessary?
A: Natural isotopic abundance refers to the fact that elements in any sample exist as a mixture of stable isotopes. For example, carbon is predominantly ¹²C, but about 1.1% is naturally ¹³C.[1] Similarly, nitrogen, hydrogen, and oxygen have heavier, naturally occurring isotopes. In isotope tracer experiments, these naturally present heavy isotopes contribute to the mass spectrometry signal, confounding the signal from the isotopically labeled tracer (e.g., L-Asparagine-¹⁵N₂,d₈) that was intentionally introduced.[2] Correction is mandatory to distinguish between the isotopes incorporated through metabolic activity and those present naturally, as omitting this step can lead to significant data distortion and misinterpretation of results.[3][4]
Q2: How does natural abundance specifically affect my L-Asparagine-¹⁵N₂,d₈ data?
A: When you analyze a sample containing L-Asparagine-¹⁵N₂,d₈ using a mass spectrometer, the instrument measures a distribution of mass-to-charge ratios for the molecule. The signal from your labeled standard will be confounded by the natural heavy isotopes of carbon and oxygen within the asparagine molecule (C₄H₈N₂O₃). This means that even an unlabeled asparagine molecule will produce low-level signals at masses M+1, M+2, etc., due to the presence of ¹³C, ¹⁸O, and other heavy isotopes. This natural isotopic signal overlaps with the signals from your tracer, leading to an overestimation of label incorporation if not corrected.
Q3: What is the standard method for correcting for natural isotope abundance?
A: The most common method involves using a correction matrix.[2] This mathematical approach uses the known chemical formula of the analyte (e.g., L-Asparagine) and the well-defined natural abundances of its constituent elements (C, H, N, O) to calculate the expected isotopic distribution for an unlabeled molecule. This calculated distribution is then used to deconvolve the measured mass isotopomer distribution (MID) from your experiment, effectively subtracting the contribution from naturally occurring isotopes to reveal the true enrichment from your tracer.
Q4: What information is required to perform the correction?
A: To perform a successful correction, you need the following:
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The exact chemical formula of the analyte being measured. If you are using a chemical derivatization technique, the formula must include the atoms added by the derivatizing agent.
-
The measured (raw) mass isotopomer distribution for your metabolite of interest from the mass spectrometer.
-
The natural abundance of all stable isotopes for every element in your molecule.
-
The isotopic purity of your tracer, as labeled substrates are never 100% pure and contain some amount of the lighter isotopes.
Q5: Can I correct for multiple labels, like ¹⁵N and Deuterium (²H), simultaneously?
A: Yes, but it is more complex than single-label correction. Correcting for simultaneous labeling from different elements generally requires high-resolution mass spectrometry, which can distinguish between isotopologues with very small mass differences (e.g., a ¹³C-labeled vs. a ¹⁵N-labeled species). Specialized software tools are designed to handle these complex, multi-tracer corrections by extending the matrix-based approach.
Q6: What are some available software tools for performing these corrections?
A: Several software packages are available to automate the correction process. Commonly used tools include IsoCorrectoR (R-based), IsoCor (Python-based), and ICT (Perl-based). These tools can correct for both natural abundance and tracer impurity and can handle various experimental designs, including multi-tracer and tandem mass spectrometry (MS/MS) data.
Troubleshooting Guide
Issue 1: My corrected data shows negative values for some isotopologue abundances.
-
Possible Cause: This is a common sign of overcorrection. It can happen if the isotopic purity of your tracer was set too low in the correction software. For instance, if your L-Asparagine-¹⁵N₂,d₈ has a true purity of 99% but you enter 97%, the algorithm will subtract too much signal.
-
Troubleshooting Steps:
-
Verify the isotopic purity stated on the Certificate of Analysis for your labeled compound.
-
Analyze an unlabeled standard of L-Asparagine. The corrected M+0 value for this standard should be 100% (or very close). If it is not, there may be an issue with the chemical formula entered or the background correction.
-
Ensure the chemical formula provided to the software is correct and accounts for any derivatization agents.
-
Issue 2: The measured isotopic pattern of my unlabeled standard does not match the theoretical distribution.
-
Possible Cause: While theoretical abundances are a good starting point, instrumental factors or matrix effects can cause slight deviations. High-resolution instruments are generally more accurate.
-
Troubleshooting Steps:
-
Instead of relying purely on theoretical abundances, measure the mass isotopomer distribution of a high-purity, unlabeled analytical standard in the same batch as your samples.
-
Use the empirically measured distribution of this standard to perform the correction on your experimental samples. This can provide a more accurate correction tailored to your instrument's performance.
-
Issue 3: I'm using a derivatization agent. How does this affect the correction?
-
Possible Cause: Derivatization adds new atoms to the analyte, and these atoms also have naturally occurring isotopes that must be accounted for.
-
Troubleshooting Steps:
-
Identify the chemical formula of the derivatizing agent that is adducted to your L-Asparagine molecule.
-
Add the atoms from the derivatizing agent to the molecular formula of L-Asparagine (C₄H₈N₂O₃).
-
Use this new, complete chemical formula for the derivatized analyte in your correction software. Failure to do so will result in an incorrect correction matrix and inaccurate results.
-
Data and Protocols
Quantitative Data Summary
For accurate correction, the natural abundances of the stable isotopes for the elements in L-Asparagine (C₄H₈N₂O₃) are required.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H (D) | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Note: These are standard, accepted abundance values. For highly precise work, abundances can be empirically determined.
Experimental Protocols
Protocol 1: General Experimental Workflow for Isotope Tracer Analysis
This protocol outlines the major steps from sample preparation to data analysis in a typical isotope tracing experiment.
-
Cell Culture and Labeling: Grow cell cultures in a defined medium. To begin the experiment, switch the cells to an identical medium where the standard nutrient (e.g., asparagine) has been replaced with its labeled counterpart (L-Asparagine-¹⁵N₂,d₈).
-
Sample Quenching and Extraction: After the desired incubation time, rapidly halt metabolic activity (quenching), typically with cold methanol or a similar solvent. Extract the metabolites from the cells.
-
Sample Preparation: Prepare the metabolite extract for analysis. This may involve drying the sample and performing a chemical derivatization to improve chromatographic separation and detection by mass spectrometry.
-
LC-MS/MS Analysis: Analyze the prepared samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to separate the metabolites and measure their mass isotopomer distributions.
-
Data Processing: Integrate the peak areas for each mass isotopomer of L-Asparagine to generate the raw (measured) mass isotopomer distribution (MID).
-
Correction and Analysis: Use appropriate software to correct the raw MIDs for natural isotope abundance and tracer impurity. The resulting corrected data can be used for downstream analysis, such as metabolic flux analysis.
Protocol 2: Step-by-Step Natural Abundance Correction Procedure
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Gather Inputs: Collect the necessary information: the chemical formula of the analyte (including any derivatives), the raw MID data from the MS, the isotopic purity of the tracer, and the natural abundance values for all relevant elements.
-
Select Software: Choose a correction tool such as IsoCorrectoR or IsoCor.
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Input Data: Load your raw MID data into the software. Input the chemical formula and specify the tracer element(s) (e.g., N, H) and their isotopic purity.
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Execute Correction: Run the correction algorithm. The software will construct a correction matrix based on the chemical formula and use it to solve a system of linear equations, removing the contributions of natural isotopes from your measured data.
-
Review Results: Examine the corrected data. Check for any negative abundance values, which may indicate an error in the input parameters. The corrected data now represents the true isotopic enrichment from your tracer and is ready for biological interpretation.
Visualizations
Caption: High-level workflow for stable isotope tracing experiments.
Caption: Logical relationship in the natural abundance correction process.
References
- 1. Natural isotope correction improves analysis of protein modification dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
Technical Support Center: Resolving Chromatographic Co-elution with L-Asparagine-¹⁵N₂,d₈
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered when using L-Asparagine-¹⁵N₂,d₈ as an internal standard to address chromatographic co-elution.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic co-elution and why is it a problem?
A1: Chromatographic co-elution occurs when two or more compounds in a sample are not adequately separated by the chromatography column and elute at the same time, resulting in overlapping peaks.[1][2][3] This poses a significant problem in quantitative analysis as it can lead to inaccurate and unreliable results, making it impossible to determine the true concentration of the target analyte.[1]
Q2: How does using L-Asparagine-¹⁵N₂,d₈ help resolve issues with co-elution of the target analyte?
A2: L-Asparagine-¹⁵N₂,d₈ is a stable isotope-labeled (SIL) internal standard for L-Asparagine.[4] In mass spectrometry-based detection (LC-MS), the SIL internal standard is designed to co-elute with the unlabeled analyte of interest. While they are not separated chromatographically, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By adding a known concentration of L-Asparagine-¹⁵N₂,d₈ to all samples, calibrators, and quality controls, the ratio of the analyte's signal to the internal standard's signal is used for quantification. This method corrects for variability in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the results even when the analyte peak is not perfectly resolved from other matrix components.
Q3: My L-Asparagine-¹⁵N₂,d₈ internal standard and the analyte L-Asparagine are showing slightly different retention times. Is this a problem?
A3: Yes, this can be a significant issue. For a SIL internal standard to effectively compensate for matrix effects, it must co-elute with the analyte. A slight separation, often due to the deuterium isotope effect, can expose the analyte and the internal standard to different co-eluting matrix components, leading to differential ion suppression or enhancement and compromising the accuracy of quantification. The goal is to have the analyte and internal standard peaks completely overlap chromatographically.
Q4: What are the ideal characteristics of a SIL internal standard like L-Asparagine-¹⁵N₂,d₈?
A4: An ideal SIL internal standard should have:
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Identical chemical and physical properties to the analyte to ensure similar behavior during sample preparation and chromatographic separation.
-
A sufficient mass difference (ideally 4-5 Da) from the analyte to prevent mass spectrometric cross-talk.
-
Isotopic stability to avoid exchange of isotopes (e.g., H/D exchange).
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High isotopic purity to minimize the contribution of unlabeled analyte from the internal standard solution.
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It should not be naturally present in the biological matrix being analyzed.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting) for L-Asparagine and/or L-Asparagine-¹⁵N₂,d₈
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Sample Solvent Mismatch | Ensure the sample is dissolved in a solvent that is weaker than or equivalent to the initial mobile phase. A strong sample solvent can cause peak distortion. |
| Column Overload | Reduce the injection volume or dilute the sample. Injecting too high a concentration can lead to peak fronting. |
| Secondary Interactions | Peak tailing can be caused by interactions with acidic silanol groups on the column. Consider using a column with end-capping or adjust the mobile phase pH. |
| Co-elution with an Interfering Peak | A shoulder or split peak may indicate co-elution with another compound. Modify the chromatographic method (see Issue 2) or use a mass spectrometer to check for peak purity. |
| Column Contamination or Damage | Flush the column with a strong solvent. If the problem persists, try replacing the guard column or the analytical column. |
Issue 2: Incomplete Co-elution of L-Asparagine and L-Asparagine-¹⁵N₂,d₈
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Deuterium Isotope Effect | The presence of deuterium atoms can slightly alter the retention time compared to the unlabeled analyte. |
| Method Optimization Needed | The current chromatographic method may be too efficient at separating these very similar compounds. |
| Solution: | 1. Adjust Mobile Phase Composition: Modify the gradient slope or the organic-to-aqueous ratio to reduce the separation efficiency slightly. 2. Change Column Chemistry: If adjusting the mobile phase is not effective, consider a column with a different stationary phase that offers less selectivity for this specific separation. 3. Lower Flow Rate: Reducing the flow rate can sometimes improve peak overlap. |
Experimental Protocols
Protocol 1: Sample Preparation for L-Asparagine Quantification in Human Plasma
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Thaw Samples: Thaw frozen human plasma samples, calibration standards, and quality control samples at room temperature.
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Prepare Precipitation Solvent: Prepare a protein precipitation solution containing the internal standard, L-Asparagine-¹⁵N₂,d₈, in methanol at a concentration of 100 ng/mL.
-
Protein Precipitation: To 50 µL of each plasma sample, add 200 µL of the cold precipitation solvent containing the internal standard.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new 96-well plate or autosampler vials.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
Protocol 2: UPLC-MS/MS Method for L-Asparagine Analysis
-
Instrumentation: Acquity UPLC coupled to a XEVO TQ-MS triple quadrupole mass spectrometer.
-
Column: Intrada amino acid analysis column (100 x 3 mm, 3 µm).
-
Mobile Phase A: 25 mM ammonium formate in water.
-
Mobile Phase B: Acetonitrile with 0.5% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.5 | 15 | 85 |
| 2.0 | 0.5 | 50 | 50 |
| 2.1 | 0.5 | 80 | 20 |
| 4.0 | 0.5 | 80 | 20 |
| 4.1 | 0.5 | 15 | 85 |
| 6.0 | 0.5 | 15 | 85 |
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
L-Asparagine: m/z 133.0 -> 74.0
-
L-Asparagine-¹⁵N₂,d₈: m/z 143.1 -> 81.0 (Note: Exact mass may vary based on isotopic purity)
-
-
Visualizations
Caption: Resolving co-elution with a SIL internal standard in LC-MS.
Caption: Troubleshooting workflow for chromatographic co-elution.
References
Data analysis workflow for L-Asparagine-15N2,d8 based proteomics
Welcome to the technical support center for L-Asparagine-15N2,d8 based proteomics. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during quantitative proteomics experiments using stable isotope-labeled asparagine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in proteomics?
This compound is a stable isotope-labeled version of the amino acid L-Asparagine. It is used in quantitative proteomics, specifically in a metabolic labeling approach similar to SILAC (Stable Isotope Labeling by Amino acids in Cell Culture).[1][2] In this method, one population of cells is grown in a medium containing the normal "light" L-Asparagine, while another population is grown in a medium containing the "heavy" this compound. The heavy asparagine is incorporated into newly synthesized proteins.[2] After experimental treatment, the two cell populations are mixed, and the relative abundance of proteins is determined by mass spectrometry, which can distinguish between the light and heavy forms of the peptides.[1]
Q2: What is the expected mass shift when using this compound?
This compound has a molecular weight that is 10 Daltons (Da) greater than the unlabeled L-Asparagine. Therefore, peptides containing one this compound residue will exhibit a mass shift of +10 Da in the mass spectrometer.
Q3: What are the potential metabolic conversions of L-Asparagine that could affect my data?
A primary metabolic consideration is the deamidation of asparagine to aspartic acid. This spontaneous, non-enzymatic reaction can occur during sample processing and results in a mass shift of +0.984 Da. It is crucial to account for this modification in your data analysis software. Additionally, asparagine is synthesized from aspartate and glutamine by the enzyme asparagine synthetase (ASNS). The metabolic state of the cells, particularly glutamine availability, can influence asparagine metabolism and potentially impact labeling efficiency.
Q4: How can I check the incorporation efficiency of this compound?
To ensure accurate quantification, it's essential to verify that the heavy asparagine has been fully incorporated into the proteome of the "heavy" cell population. This is typically achieved after at least five cell doublings. A pilot experiment should be performed where a small fraction of the heavy-labeled cells are harvested, lysed, and the proteins digested. The resulting peptides are then analyzed by mass spectrometry to determine the percentage of heavy label incorporation. An incorporation rate of over 97% is recommended for accurate quantification.
Troubleshooting Guides
Experimental Design & Labeling
Issue: I am observing incomplete labeling with this compound.
-
Symptoms: The heavy-to-light (H/L) ratios are underestimated, and both light and heavy peptide peaks are present in the mass spectrum of the heavy-only control.
-
Possible Causes & Solutions:
-
Insufficient Cell Doublings: Ensure cells have undergone at least five doublings in the heavy medium to achieve near-complete incorporation.
-
Amino Acid Concentration: Verify that the concentration of this compound in the medium is sufficient and not limiting for cell growth. Use the recommended concentrations for your specific cell line and media formulation.
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Metabolic Issues: High activity of asparaginase in the cell culture or serum could deplete the labeled asparagine. Consider using dialyzed fetal bovine serum to minimize the presence of unlabeled amino acids.
-
Mass Spectrometry & Data Acquisition
Issue: I am seeing unexpected mass shifts in my data.
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Symptoms: Peptides have mass shifts that do not correspond to the expected +10 Da for this compound incorporation.
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Possible Causes & Solutions:
-
Deamidation: A mass shift of +0.984 Da in addition to the +10 Da shift may indicate deamidation of asparagine to aspartic acid. This is a common modification and should be included as a variable modification in your database search parameters.
-
Other Post-Translational Modifications (PTMs): Other PTMs, such as oxidation (+15.99 Da on methionine), can also occur. Perform an error-tolerant search to identify potential unexpected modifications.
-
Instrument Calibration: Ensure your mass spectrometer is properly calibrated. A wide mass tolerance search can help determine if there is a systematic mass accuracy issue.
-
Data Analysis & Interpretation
Issue: My quantitative data shows high variability between replicates.
-
Symptoms: Significant differences in protein ratios for the same protein across technical or biological replicates.
-
Possible Causes & Solutions:
-
Mixing Errors: Inaccurate mixing of the "light" and "heavy" cell lysates can lead to systematic errors in quantification. Perform accurate protein quantification assays (e.g., BCA assay) on each lysate before mixing in a 1:1 ratio.
-
Missing Values: The presence of missing values in one replicate but not another can introduce variability. This is a common challenge in proteomics data analysis. Employ appropriate data imputation strategies to handle missing values, being mindful of whether they are missing completely at random (MCAR), missing at random (MAR), or missing not at random (MNAR).
-
Normalization: Apply robust normalization methods to your data to correct for systematic variations between runs.
-
Issue: I am having difficulty identifying deamidated peptides correctly.
-
Symptoms: Ambiguous identification of peptides where asparagine deamidation might have occurred.
-
Possible Causes & Solutions:
-
Mass Accuracy: High mass accuracy and resolution are critical to distinguish the deamidated peptide from the 13C isotope peak of the amidated peptide (a mass difference of only ~0.02 Da). Ensure your instrument is operating at optimal resolution.
-
Database Search Parameters: Include deamidation (N, Q) as a variable modification in your search engine (e.g., Mascot, MaxQuant). Searching with a narrow precursor mass tolerance (e.g., < 5 ppm) can help to correctly assign deamidated peptides.
-
Quantitative Data Summary
| Isotope/Modification | Chemical Formula | Mass Shift (Da) | Notes |
| This compound | D₂¹⁵NCOCD₂CD(¹⁵ND₂)CO₂D | +10.0 | |
| Deamidation (Asn to Asp) | - | +0.984 |
Experimental Protocols
Protocol: Assessing this compound Incorporation Efficiency
-
Cell Culture: Culture a small population of your cells in the "heavy" SILAC medium containing this compound for at least five cell doublings.
-
Cell Lysis: Harvest the "heavy" labeled cells and lyse them using a standard lysis buffer compatible with mass spectrometry (e.g., RIPA buffer).
-
Protein Digestion: Perform an in-solution or in-gel digestion of the proteins using trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the mass spectrometry data against a relevant protein database. In your search parameters, specify this compound as a fixed or variable modification. Calculate the incorporation efficiency by determining the ratio of heavy-labeled peptides to the sum of heavy and light peptides for a set of identified proteins. The goal is to achieve an incorporation rate of >97%.
Visualizations
Caption: Data analysis workflow for this compound based proteomics.
Caption: Metabolic pathways affecting L-Asparagine labeling.
References
Technical Support Center: Quantifying Low-Abundance Proteins with L-Asparagine-15N2,d8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using L-Asparagine-15N2,d8 for quantitative proteomics, with a focus on the challenges associated with low-abundance proteins.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound for stable isotope labeling.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Incomplete Labeling Efficiency | 1. Insufficient duration of labeling for complete protein turnover.2. Presence of unlabeled asparagine in the cell culture medium (e.g., from serum).3. Cellular synthesis of unlabeled asparagine.4. Poor uptake of the labeled asparagine by the cells. | 1. Increase the labeling time. Perform a time-course experiment to determine the optimal duration for your cell line.2. Use dialyzed fetal bovine serum (FBS) to remove free amino acids. Ensure all media components are free of unlabeled asparagine.3. For cell lines capable of synthesizing asparagine, consider using an asparagine synthetase inhibitor if compatible with your experimental goals.4. Verify the quality and concentration of this compound in your media. |
| Inaccurate Quantification of Low-Abundance Proteins | 1. Low signal-to-noise ratio for peptides from low-abundance proteins.2. Co-elution of peptides with similar mass-to-charge ratios, leading to interference.3. Variability in sample preparation and injection volume.4. Non-linear response of the mass spectrometer at low analyte concentrations. | 1. Increase the amount of protein loaded onto the mass spectrometer.2. Optimize the liquid chromatography (LC) gradient to improve peptide separation.3. Utilize an internal standard for normalization to correct for sample handling variability.4. Perform a calibration curve with known concentrations of a standard peptide to assess the linearity of the instrument's response. |
| High Variability Between Replicates | 1. Inconsistent cell growth or treatment conditions.2. Errors during protein extraction, digestion, or sample cleanup.3. Inconsistent mixing of "heavy" and "light" samples. | 1. Standardize cell culture protocols and ensure consistent application of experimental treatments.2. Follow a standardized and validated protocol for sample preparation. Consider using automated sample preparation systems for higher reproducibility.3. Ensure thorough mixing of the labeled and unlabeled samples before mass spectrometry analysis. |
| Metabolic Conversion of L-Asparagine | 1. Enzymatic deamidation of asparagine to aspartic acid.[1]2. Conversion of asparagine to other metabolites. | 1. Minimize sample processing times and maintain low temperatures to reduce enzymatic activity. Consider using protease and phosphatase inhibitors.2. While less common than for amino acids like arginine, be aware of potential metabolic pathways. Analyze for the presence of labeled aspartic acid or other potential conversion products. |
Frequently Asked Questions (FAQs)
Q1: Why is quantifying low-abundance proteins so challenging?
A1: The primary challenge lies in the vast dynamic range of the proteome. High-abundance proteins, which can be present in concentrations up to 10 orders of magnitude higher than low-abundance proteins, often mask the signals of the less abundant ones in a mass spectrometer.[2][3] This makes it difficult to detect and accurately quantify the proteins that are often of most interest as biomarkers or therapeutic targets.[2]
Q2: What are the advantages of using this compound for stable isotope labeling?
A2: this compound provides a significant mass shift, which aids in resolving the isotopic envelopes of labeled and unlabeled peptides, a crucial factor for accurate quantification. As asparagine is a common amino acid, its labeling can provide good coverage across the proteome.
Q3: How can I enrich for low-abundance proteins before analysis?
A3: Several strategies can be employed to enrich for low-abundance proteins. These include depletion of high-abundance proteins using antibody-based columns, subcellular fractionation to isolate specific organelles or cellular compartments, and targeted affinity purification of proteins of interest.[4]
Q4: What is the recommended method for quantifying peptides labeled with this compound?
A4: Targeted mass spectrometry approaches, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), are highly recommended for quantifying specific low-abundance proteins with high sensitivity and specificity. These methods involve selecting and monitoring specific precursor and fragment ions of the target peptides.
Q5: Can L-Asparagine be metabolically converted, and how does this affect quantification?
A5: Yes, L-Asparagine can be deamidated to L-Aspartic acid. If this occurs in your sample, it can lead to an underestimation of the asparagine-containing peptide and an overestimation of the aspartic acid-containing peptide. It is important to handle samples in a way that minimizes this conversion, such as keeping them at low temperatures and using appropriate inhibitors.
Quantitative Data Summary
The following tables provide hypothetical quantitative data to illustrate the outcomes of a typical experiment quantifying a low-abundance protein (Protein X) and a high-abundance protein (Protein Y) using this compound labeling.
Table 1: Quantification of a Low-Abundance Protein (Protein X)
| Replicate | Heavy/Light Ratio | % Coefficient of Variation (CV) |
| 1 | 1.85 | \multirow{3}{*}{15.2%} |
| 2 | 2.20 | |
| 3 | 1.68 |
Table 2: Quantification of a High-Abundance Protein (Protein Y)
| Replicate | Heavy/Light Ratio | % Coefficient of Variation (CV) |
| 1 | 1.98 | \multirow{3}{*}{4.5%} |
| 2 | 2.05 | |
| 3 | 2.10 |
Note: The higher %CV for the low-abundance protein highlights the challenges in its precise quantification.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cells with this compound
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Media Preparation: Prepare cell culture medium (e.g., DMEM or RPMI-1640) lacking L-Asparagine. Supplement this medium with this compound at a concentration normally used for unlabeled L-Asparagine. For the "light" condition, use medium with unlabeled L-Asparagine. It is crucial to use dialyzed fetal bovine serum to avoid introducing unlabeled amino acids.
-
Cell Culture: Culture the cells in the "heavy" or "light" medium for a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid. This typically requires at least 5-6 doublings.
-
Cell Lysis and Protein Extraction: After the labeling period, harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the "heavy" and "light" lysates using a standard protein assay (e.g., BCA assay).
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Sample Mixing: Mix equal amounts of protein from the "heavy" and "light" samples.
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Protein Digestion: Perform in-solution or in-gel digestion of the mixed protein sample using an appropriate protease, such as trypsin.
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Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
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LC-MS/MS Analysis: Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizations
Caption: Experimental workflow for SILAC using this compound.
Caption: Troubleshooting logic for inaccurate quantification.
References
- 1. Quantitation of asparagine deamidation by isotope labeling and liquid chromatography coupled with mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Challenges in translating plasma proteomics from bench to bedside: update from the NHLBI Clinical Proteomics Programs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Characterization of Low-Abundant Intact or Truncated Low-Molecular-Weight Proteins From Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Strategies to Address the Challenges in Top-Down Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: L-Asparagine-¹⁵N₂,d₈ Labeled Peptides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-Asparagine-¹⁵N₂,d₈ labeled peptides. Our goal is to help you improve mass accuracy and navigate common challenges in your mass spectrometry-based experiments.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments, presented in a question-and-answer format.
Mass Accuracy and Calibration
Q1: My observed mass for the L-Asparagine-¹⁵N₂,d₈ labeled peptide is consistently off by a few ppm. What is causing this and how can I fix it?
A systematic mass error can be attributed to several factors, including instrument calibration drift, environmental fluctuations, or space charge effects.
Troubleshooting Steps:
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Verify Instrument Calibration: Mass spectrometers require regular calibration to ensure accurate mass assignments.[1] If the instrument's calibration is outdated, it can lead to systematic mass errors.
-
Action: Perform an external and internal calibration of your mass spectrometer. External calibration uses a standard calibration mixture to create a calibration curve.[1] Internal calibration involves the co-injection of a known standard with your sample to correct for mass shifts during the analysis.[1][2]
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-
Use an Appropriate Internal Standard: For labeled peptides, it is crucial to use an internal standard that is chemically similar and close in mass to your analyte.
-
Action: If possible, use a stable isotope-labeled (SIL) version of your peptide with a different isotopic enrichment as an internal standard. This will help to compensate for matrix effects and instrument variability.
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-
Check for Contaminants: Contaminants in the sample or from the LC system can interfere with the mass accuracy of your measurement.
-
Action: Run a blank injection to check for background ions that may be interfering with your analyte's signal. Ensure high-purity solvents and reagents are used.
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Q2: I am seeing a high root mean square (RMS) error in my mass measurements, even after calibration. What does this indicate?
A high RMS error suggests poor precision in your mass measurements, meaning there is a wide spread of mass errors. This can be caused by low signal intensity, ion suppression, or instrument instability.
Troubleshooting Steps:
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Improve Signal-to-Noise Ratio: Low ion counts can lead to poor ion statistics and, consequently, lower mass accuracy.
-
Action: Optimize your sample concentration and injection volume. You can also adjust the ionization source parameters to improve ionization efficiency.
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-
Address Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of your target peptide, leading to a weaker signal.
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Action: Improve your sample cleanup procedure using techniques like solid-phase extraction (SPE). You can also optimize your chromatographic separation to better resolve your peptide from interfering matrix components.
-
-
Evaluate Instrument Performance: The issue may lie with the mass spectrometer itself.
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Action: Consult your instrument's user manual for performance qualification procedures or contact the manufacturer's technical support.
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Chromatography of Labeled Peptides
Q1: My L-Asparagine-¹⁵N₂,d₈ labeled peptide elutes at a different retention time than its unlabeled counterpart. Is this normal?
Yes, this is a well-documented phenomenon known as the "chromatographic isotope effect" or "deuterium isotope effect".[3] In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated (protiated) counterparts.
Explanation:
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Physicochemical Differences: The substitution of hydrogen with deuterium results in subtle changes in the molecule's physicochemical properties. The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to a small difference in polarity and hydrophobicity.
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Interaction with Stationary Phase: In RPLC, these differences can lead to weaker interactions between the deuterated peptide and the nonpolar stationary phase, resulting in a shorter retention time.
Q2: The retention time shift between my labeled and unlabeled asparagine peptide is causing issues with quantification. How can I minimize this?
While a small, consistent shift is expected, a large or variable shift can impact the accuracy of your quantitative analysis.
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Action: Adjusting the gradient slope can help to minimize the separation between the labeled and unlabeled peptides. A steeper gradient may reduce the overall retention time and the observed shift.
-
-
Modify Mobile Phase Composition:
-
Action: Small changes to the organic solvent ratio or switching between different organic modifiers (e.g., acetonitrile to methanol) can alter the selectivity of the separation and potentially reduce the retention time difference.
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-
Adjust Column Temperature:
-
Action: Optimizing the column temperature can influence the interactions between the peptides and the stationary phase, which may help to reduce the separation.
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Stability and Integrity of Labeled Peptides
Q1: I am concerned about the stability of the deuterium labels on the asparagine residue. Can they exchange with hydrogen from the solvent?
Deuterium labels on carbon atoms are generally stable. However, H/D exchange can occur if the deuterium atoms are in labile positions, such as attached to heteroatoms (O, N, S). For L-Asparagine-¹⁵N₂,d₈, the deuterium atoms are on the carbon backbone and are considered stable under typical LC-MS conditions.
Interestingly, studies have shown that deuteration of asparagine residues can actually protect the peptide against certain types of degradation, such as racemization.
Q2: My mass spectrum shows a peak at M+1, suggesting deamidation of the asparagine residue. How can I confirm this and prevent it?
Deamidation is a common modification of asparagine and glutamine residues, resulting in a mass increase of approximately 0.984 Da. This can occur spontaneously, especially at neutral or basic pH and elevated temperatures.
Troubleshooting Steps:
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High-Resolution Mass Spectrometry: Accurately identifying deamidation requires a high-resolution mass spectrometer that can distinguish the small mass difference between the deamidated peptide and the ¹³C isotope of the non-deamidated peptide.
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Control Sample Preparation Conditions:
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Action: Keep the pH of your samples acidic and maintain low temperatures during sample preparation and storage to minimize deamidation.
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Chromatographic Separation: Deamidated peptides often elute earlier than their non-deamidated counterparts in RPLC.
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Action: Look for a second, earlier-eluting peak with the expected mass of the deamidated peptide in your chromatogram.
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Frequently Asked Questions (FAQs)
Q1: What level of mass accuracy should I aim for in my experiments?
For confident peptide identification, a mass accuracy of less than 5 ppm is generally recommended. For high-confidence identification and to minimize false positives, aiming for sub-2 ppm mass accuracy is ideal.
Q2: What is the difference between external and internal mass calibration?
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External calibration is performed before sample analysis using a standard mixture of known masses. This calibration is applied to all subsequent analyses.
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Internal calibration involves adding a known compound (a lock mass or internal standard) to your sample. This allows for real-time correction of mass deviations during the analysis, which can account for instrument drift and matrix effects. Internal calibration generally provides higher mass accuracy.
Q3: Can the ¹⁵N labels on the asparagine amide group exchange?
The ¹⁵N labels in the amide group of asparagine are stable and do not typically exchange under normal experimental conditions.
Q4: How does the purity of the L-Asparagine-¹⁵N₂,d₈ labeled peptide affect my results?
The isotopic purity of your labeled peptide is crucial for accurate quantification. If the labeled peptide contains a significant amount of unlabeled or partially labeled species, it can lead to an underestimation of the analyte concentration. Always refer to the certificate of analysis provided by the manufacturer for information on isotopic purity.
Quantitative Data Summary
The following tables summarize quantitative data related to mass accuracy and chromatographic shifts of labeled peptides.
Table 1: Impact of Calibration Method on Mass Accuracy
| Mass Spectrometer Type | Calibration Method | Average Mass Accuracy (ppm) | Reference |
| LTQ-Orbitrap | External | < 5 ppm | |
| LTQ-Orbitrap | Internal (with lock mass) | < 2 ppm (often sub-ppm) | |
| FT-ICR | External | ~3.9 ppm | |
| FT-ICR | Internal | ~0.8 ppm |
Table 2: Observed Chromatographic Retention Time Shifts for Deuterated Peptides
| Separation Technique | Labeled Peptides | Median Retention Time Shift (Light vs. Heavy Labeled) | Reference |
| Reversed-Phase Liquid Chromatography (RPLC) | Dimethyl-labeled E. coli tryptic digest | 3 seconds (earlier elution for deuterated) | |
| Capillary Zone Electrophoresis (CZE) | Dimethyl-labeled E. coli tryptic digest | 0.1 seconds |
Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometer Calibration
This protocol outlines the steps for performing an external and internal calibration on a high-resolution mass spectrometer, such as an Orbitrap or FT-ICR instrument.
Materials:
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Mass spectrometer calibration solution (as recommended by the instrument manufacturer)
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High-purity solvents (e.g., acetonitrile, water, formic acid)
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Internal calibration standard (lock mass) or a stable isotope-labeled peptide standard
Procedure:
-
External Calibration:
-
Prepare the external calibration solution according to the manufacturer's instructions.
-
Infuse the calibration solution directly into the mass spectrometer.
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Acquire data in the desired mass range and polarity.
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Use the instrument's software to perform the external calibration. The software will identify the known peaks in the calibration solution and create a new calibration file.
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Verify the calibration by re-acquiring data for the calibration solution and checking that the mass accuracy is within the manufacturer's specifications (typically < 3-5 ppm).
-
-
Internal Calibration (using a lock mass):
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Identify a suitable background ion that is always present in your analyses (e.g., from the solvent or ambient air) to use as a lock mass.
-
Alternatively, introduce a constant, low-level infusion of a known compound into the ion source.
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In the instrument control software, enable the lock mass function and enter the exact mass of the chosen ion.
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The software will then use this ion to perform real-time mass correction on your data.
-
-
Internal Calibration (using a co-injected standard):
-
Spike a known concentration of a stable isotope-labeled internal standard into your sample.
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Acquire your LC-MS/MS data.
-
During data processing, use the known mass of the internal standard to correct for any mass deviations in your analyte of interest.
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Protocol 2: LC-MS/MS Analysis of L-Asparagine-¹⁵N₂,d₈ Labeled Peptides
This protocol provides a general workflow for the analysis of labeled peptides by LC-MS/MS.
Materials:
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L-Asparagine-¹⁵N₂,d₈ labeled peptide
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Unlabeled counterpart (if required for comparison)
-
Digestion buffer (e.g., ammonium bicarbonate)
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Reducing agent (e.g., DTT)
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Alkylating agent (e.g., iodoacetamide)
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Trypsin or other suitable protease
-
LC-MS grade solvents (water, acetonitrile, formic acid)
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Reversed-phase C18 column
Procedure:
-
Sample Preparation:
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If your peptide is part of a larger protein, perform a standard in-solution or in-gel tryptic digest. This typically involves reduction and alkylation of cysteine residues followed by overnight digestion with trypsin.
-
After digestion, acidify the sample with formic acid to stop the reaction.
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Desalt the peptide mixture using a C18 StageTip or similar device.
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Reconstitute the dried peptides in a suitable solvent for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid in water).
-
-
LC Separation:
-
Inject the sample onto a C18 reversed-phase column.
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Use a binary solvent system (Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile).
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Apply a suitable gradient to separate the peptides. A typical gradient might be 2-40% Solvent B over 60 minutes.
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-
MS/MS Analysis:
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Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
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Acquire a full MS scan in the high-resolution analyzer (e.g., Orbitrap or FT-ICR).
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Select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
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Acquire the fragment ion spectra in the ion trap or the high-resolution analyzer.
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-
Data Analysis:
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Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra.
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Specify the stable isotope labels (¹⁵N and ²H on Asparagine) as variable modifications in your search parameters.
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Use the high-accuracy precursor mass measurements to filter for confident peptide identifications (e.g., < 5 ppm mass tolerance).
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For quantification, extract the ion chromatograms for the labeled and unlabeled peptides and calculate the peak area ratios.
-
Visualizations
Caption: Troubleshooting workflow for mass accuracy deviations.
Caption: Workflow for diagnosing and resolving chromatographic issues.
Caption: Chemical pathways of asparagine degradation.
References
Validation & Comparative
A Comparative Guide to Isotopically Labeled L-Asparagine for Advanced Research
In the landscape of metabolic research, drug development, and proteomics, stable isotope-labeled compounds are indispensable tools for tracing, quantification, and structural analysis. This guide provides a detailed comparison of two such critical reagents: L-Asparagine-15N2,d8 and L-Asparagine-13C4,15N2. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and select the optimal tracer for their experimental needs.
Physicochemical Properties
A fundamental comparison of the physical and chemical properties of this compound and L-Asparagine-13C4,15N2 is presented below. These properties are crucial for designing experiments and interpreting data accurately.
| Property | This compound | L-Asparagine-13C4,15N2 |
| Molecular Formula | D2¹⁵NCOCD2CD(¹⁵ND2)CO2D | ¹³C₄H₈¹⁵N₂O₃ |
| Molecular Weight | ~142.15 g/mol | ~156.09 g/mol (monohydrate)[1] |
| Isotopic Labeling | Two ¹⁵N atoms, Eight D atoms | Four ¹³C atoms, Two ¹⁵N atoms |
| Mass Shift | M+10 | M+6 (relative to unlabeled) |
| Isotopic Purity | 98 atom % ¹⁵N, 98 atom % D | 99 atom % ¹³C, 99 atom % ¹⁵N |
| Chemical Purity | 98% (CP) | 98% |
| CAS Number | 1217473-37-4 | 202406-87-9 (labeled) |
Primary Applications in Research
Both labeled compounds are pivotal in a variety of research applications. However, the choice between them is often dictated by the specific experimental goals and the analytical techniques employed.
This compound is predominantly utilized in studies where tracking nitrogen metabolism and protein turnover are of primary interest. The heavy deuterium labeling also makes it suitable for certain types of Nuclear Magnetic Resonance (NMR) studies and as an internal standard in mass spectrometry-based quantification.
L-Asparagine-13C4,15N2 , with its dual labeling of the carbon backbone and nitrogen atoms, is exceptionally well-suited for metabolic flux analysis (MFA). It allows researchers to trace the fate of both the carbon and nitrogen atoms of asparagine through various metabolic pathways. This compound is also widely used in proteomics and for structural biology studies using NMR.
Experimental Protocols
Metabolic Flux Analysis (MFA) using L-Asparagine-13C4,15N2
Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions in a biological system. The use of ¹³C-labeled substrates is central to this methodology.
Objective: To determine the intracellular metabolic fluxes in cancer cells.
Methodology:
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Cell Culture: Cancer cells are cultured in a defined medium. For the experimental group, the standard L-asparagine in the medium is replaced with L-Asparagine-¹³C₄,¹⁵N₂.
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Isotopic Labeling: Cells are grown in the labeled medium for a sufficient period to achieve isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant.
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Metabolite Extraction: The metabolism is rapidly quenched, and intracellular metabolites are extracted from the cells.
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Analytical Measurement: The isotopic labeling patterns of key metabolites (e.g., amino acids, TCA cycle intermediates) are measured using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Computational Modeling: The measured labeling patterns, along with other experimentally determined rates (e.g., glucose uptake, lactate secretion), are used as inputs for a computational model of cellular metabolism. This model then calculates the intracellular metabolic fluxes.
Protein Deamidation Analysis using Isotope Labeling and Mass Spectrometry
The spontaneous deamidation of asparagine residues is a common post-translational modification that can affect protein structure and function. Isotope labeling can be used to accurately quantify this modification.
Objective: To quantify the level of asparagine deamidation in a protein sample.
Methodology:
-
Sample Preparation: The protein of interest is digested into smaller peptides using a protease (e.g., trypsin).
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Isotope Labeling: The resulting peptide mixture can be analyzed directly, or in more complex experimental designs, stable isotopes can be incorporated to differentiate between in-vivo and in-vitro deamidation. For quantification, a known amount of a synthetic peptide standard containing L-Asparagine-¹⁵N₂,d₈ can be spiked into the sample.
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LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
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Data Analysis: The mass spectrometer detects the mass difference between the native peptide and the deamidated peptide (a +1 Da shift). The use of the isotopically labeled internal standard allows for precise quantification of the extent of deamidation by comparing the signal intensities of the labeled and unlabeled peptides.
Visualizing Asparagine's Role and Experimental Workflows
To further elucidate the context in which these labeled compounds are used, the following diagrams illustrate a key metabolic pathway involving asparagine and a typical experimental workflow.
Caption: Central Role of L-Asparagine in Metabolism.
Caption: Workflow for ¹³C-Metabolic Flux Analysis.
Conclusion
The selection between this compound and L-Asparagine-13C4,15N2 is contingent upon the specific research question and the analytical platform available. For studies focused on nitrogen flux and as an internal standard where a significant mass shift is beneficial, this compound is an excellent choice. Conversely, for comprehensive metabolic flux analysis and studies requiring the tracing of both carbon and nitrogen backbones, L-Asparagine-13C4,15N2 offers unparalleled advantages. Both isotopologues are powerful tools that, when applied correctly, can yield profound insights into complex biological systems.
References
A Comparative Guide to Labeled Amino Acids in Proteomics: L-Asparagine-15N2,d8 in the Spotlight
For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, the choice of labeled amino acids is a critical experimental design parameter. While L-Arginine and L-Lysine have long been the workhorses for Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), the unique biochemical roles of other amino acids, such as L-Asparagine, present specialized opportunities, particularly in disease-focused research.
This guide provides a comprehensive comparison of L-Asparagine-15N2,d8 with other commonly used labeled amino acids. While direct, peer-reviewed comparative studies on the performance of this compound in SILAC are not extensively available, this guide will extrapolate from established principles of metabolic labeling and the known biological significance of asparagine to offer a forward-looking perspective for researchers.
The Gold Standard: Isotope-Labeled Arginine and Lysine in SILAC
The SILAC method is a powerful technique for the accurate quantification of proteins in different cell populations.[1][2] It relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of one cell population, which is then compared to a "light" (unlabeled) control population.[1][2] The most commonly used labeled amino acids are Arginine (Arg) and Lysine (Lys).[3]
The rationale for choosing Arg and Lys is twofold. Firstly, they are essential amino acids for most mammalian cell lines, meaning the cells must source them from the culture medium, ensuring efficient and complete labeling. Secondly, the enzyme trypsin, the most commonly used protease in proteomics for protein digestion, specifically cleaves proteins at the C-terminus of arginine and lysine residues. This ensures that the vast majority of resulting peptides will contain at least one labeled amino acid, making them quantifiable by mass spectrometry.
Performance Characteristics of Labeled Arginine and Lysine
| Feature | L-Arginine (e.g., ¹³C₆, ¹⁵N₄) | L-Lysine (e.g., ¹³C₆, ¹⁵N₂) |
| Typical Isotopic Purity | >99% | >99% |
| Labeling Efficiency | High (>97%) in Arg-auxotrophic cell lines | High (>97%) in Lys-auxotrophic cell lines |
| Proteome Coverage (with Trypsin) | High (most tryptic peptides contain Arg or Lys) | High (most tryptic peptides contain Arg or Lys) |
| Potential for Metabolic Conversion | Can be converted to Proline, potentially affecting quantification accuracy. | Generally stable with no significant metabolic conversion. |
| Cost | Moderate to High | Moderate to High |
This compound: A Tool for Specialized Proteomic Investigations
This compound is a stable isotope-labeled version of the amino acid asparagine, containing two nitrogen-15 and eight deuterium atoms. While not a conventional choice for global proteome quantification via SILAC, its use can be highly advantageous in specific research contexts, primarily centered around the unique metabolic roles of asparagine.
Potential Applications and Considerations:
The primary application for labeled asparagine in proteomics lies in the study of cancer metabolism. Many cancer cells, particularly leukemic cells, have a high demand for asparagine and are sensitive to its depletion. The enzyme L-asparaginase is a cornerstone of treatment for acute lymphoblastic leukemia (ALL), as it depletes circulating asparagine, leading to cancer cell death.
Using this compound in such studies would allow researchers to:
-
Trace the metabolic fate of asparagine: Directly track how cancer cells utilize exogenous asparagine for protein synthesis and other metabolic pathways.
-
Quantify changes in protein expression in response to L-asparaginase: By labeling the proteome with heavy asparagine, researchers can accurately measure how the depletion of this amino acid affects the levels of various proteins, providing insights into the drug's mechanism of action and potential resistance mechanisms.
-
Investigate asparagine-dependent signaling pathways: Asparagine has been shown to be involved in signaling pathways that regulate cell growth and proliferation. Labeled asparagine can be a tool to study the proteomic consequences of modulating these pathways.
Hypothetical Performance Comparison
While direct experimental data is lacking, we can extrapolate the potential performance of this compound in a SILAC experiment compared to Arginine and Lysine.
| Feature | This compound | L-Arginine / L-Lysine |
| Proteome Coverage (with Trypsin) | Lower. Only asparagine-containing peptides would be reliably quantified. | High. Most tryptic peptides are quantified. |
| Metabolic Considerations | Asparagine is a non-essential amino acid for many cell lines, meaning they can synthesize it themselves. This could lead to incomplete labeling if the endogenous synthesis is not suppressed. | Arginine and Lysine are essential amino acids for many commonly used cell lines, ensuring high labeling efficiency. |
| Potential for Deamidation | Asparagine residues in proteins can undergo spontaneous deamidation to aspartic acid or isoaspartic acid. This could complicate data analysis. | Generally more stable post-translationally. |
| Research Application | Highly specific for studying asparagine metabolism and related diseases (e.g., cancer). | Broad applicability for general quantitative proteomics. |
Experimental Protocols
Standard SILAC Protocol using L-Arginine and L-Lysine
This protocol outlines a general workflow for a quantitative proteomic experiment using stable isotope labeling with arginine and lysine.
1. Cell Culture and Labeling:
-
Two populations of cells are cultured in parallel.
-
The "heavy" population is grown in a SILAC-specific medium deficient in L-lysine and L-arginine, supplemented with "heavy" isotopically labeled L-Lysine (e.g., ¹³C₆,¹⁵N₂) and L-Arginine (e.g., ¹³C₆,¹⁵N₄).
-
The "light" population is grown in the same medium supplemented with normal L-Lysine and L-Arginine.
-
Cells are cultured for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids.
2. Sample Preparation:
-
The "heavy" and "light" cell populations are harvested and lysed separately.
-
Protein concentration is determined for each lysate.
-
Equal amounts of protein from the "heavy" and "light" lysates are combined.
3. Protein Digestion and Mass Spectrometry:
-
The combined protein sample is subjected to in-solution or in-gel digestion with trypsin.
-
The resulting peptide mixture is analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
4. Data Analysis:
-
The relative abundance of proteins is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs in the mass spectra.
Proposed Experimental Design for Comparing Labeled Amino Acids
To directly compare the performance of this compound with L-Arginine and L-Lysine, the following experiment could be conducted:
1. Cell Line Selection:
-
Choose a cell line relevant to the research question (e.g., an asparagine-dependent cancer cell line).
-
Ensure the cell line is auxotrophic for arginine and lysine if they are to be used as comparators.
2. Parallel Labeling Experiments:
-
Culture three parallel sets of the chosen cell line.
-
Set 1: SILAC with heavy Arginine and Lysine.
-
Set 2: SILAC with heavy Asparagine.
-
Set 3 (Control): Culture in standard "light" medium.
-
3. Assessment of Labeling Efficiency:
-
After several cell divisions, harvest a subset of cells from each labeled population.
-
Perform mass spectrometry analysis to determine the percentage of incorporation of the heavy amino acids into the proteome.
4. Global Proteome Analysis:
-
Mix "heavy" labeled lysates from each set with an equal amount of "light" control lysate.
-
Perform LC-MS/MS analysis on all three mixtures.
-
Compare the number of identified and quantified proteins between the different labeling strategies.
-
Assess the distribution of quantified peptides based on the labeled amino acid.
5. Analysis of Metabolic Conversion:
-
Specifically search the mass spectrometry data for evidence of metabolic conversion of the labeled amino acids (e.g., conversion of heavy arginine to heavy proline).
Visualizing the Workflow and Pathways
SILAC Experimental Workflow
Caption: A generalized workflow for a SILAC experiment.
Asparagine Metabolism and its Role in Cancer
Caption: Simplified diagram of asparagine metabolism in cancer cells.
Conclusion
While L-Arginine and L-Lysine remain the standard for broad, discovery-phase quantitative proteomics, the use of specialized labeled amino acids like this compound opens the door to more targeted and mechanistically focused studies. For researchers investigating the intricacies of cancer metabolism, the effects of targeted therapies like L-asparaginase, or the specific signaling roles of asparagine, incorporating labeled asparagine into their experimental design could yield invaluable insights. As the field of proteomics continues to move towards more hypothesis-driven and systems-level analyses, the strategic use of a wider array of labeled amino acids will undoubtedly become increasingly important. Future studies directly comparing the performance of these different labeled amino acids will be crucial to guide researchers in making the most informed decisions for their specific experimental needs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitation of asparagine deamidation by isotope labeling and liquid chromatography coupled with mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating L-Asparagine-15N2,d8 for Quantitative Proteomics: A Comparative Guide
In the landscape of quantitative proteomics, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has emerged as a robust and widely adopted method for the accurate determination of relative protein abundance.[1][2] This guide provides a comparative overview of using L-Asparagine-15N2,d8 as a metabolic label within a SILAC workflow, benchmarked against the conventionally used amino acids, L-Arginine and L-Lysine. This document is intended for researchers, scientists, and drug development professionals seeking to validate and employ novel stable isotope-labeled compounds in their quantitative proteomics experiments.
Introduction to SILAC
SILAC is a metabolic labeling strategy that involves the incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[1] By growing one cell population in a medium containing the "heavy" amino acid and a control population in a medium with the natural "light" amino acid, researchers can mix the cell lysates at an early stage and analyze them simultaneously by mass spectrometry.[3] The mass difference between the heavy and light peptides allows for their distinct detection and the accurate quantification of relative protein abundance between the two samples.[4] This approach minimizes experimental variability and enhances quantitative accuracy.
The Gold Standard: L-Arginine and L-Lysine
The most commonly used amino acids in SILAC are L-Arginine (Arg) and L-Lysine (Lys). This preference is primarily due to the specificity of trypsin, the most frequently used protease in proteomics, which cleaves proteins at the C-terminus of arginine and lysine residues. This ensures that the vast majority of tryptic peptides will contain at least one labeled amino acid, making them quantifiable.
This compound: A Potential Alternative
This compound presents itself as a potential alternative for metabolic labeling in quantitative proteomics. Asparagine is a component of many proteins and its use could offer advantages in specific experimental contexts. However, a direct comparison with established labels like heavy arginine and lysine requires careful validation.
Considerations for Using this compound:
-
Essential vs. Non-Essential Amino Acid: Unlike arginine and lysine, which are essential amino acids for many cell lines (meaning the cells cannot synthesize them and must obtain them from the culture medium), asparagine is a non-essential amino acid for most cell lines. This means that cells can synthesize their own asparagine, which could lead to incomplete incorporation of the "heavy" labeled this compound from the medium. To overcome this, cell lines with low asparagine synthetase activity or the use of asparagine synthetase inhibitors might be necessary.
-
Metabolic Conversion: A known challenge in SILAC is the metabolic conversion of one amino acid into another. For instance, arginine can be converted to proline, which can complicate data analysis. The metabolic pathways of asparagine should be considered, as it can be synthesized from aspartate and glutamine and can also be a precursor for other amino acids. Validating the extent of any such conversions is a critical step.
-
Proteome Coverage: The frequency of asparagine in proteins will influence the number of peptides that can be quantified. A comparative analysis of amino acid frequencies in the target proteome is advisable to estimate the potential coverage.
Quantitative Performance Comparison
At present, there is a notable lack of publicly available, peer-reviewed studies that directly compare the quantitative performance of this compound with heavy L-Arginine and L-Lysine in SILAC experiments. To rigorously validate its use, the following quantitative metrics should be assessed.
| Performance Metric | L-Arginine/L-Lysine (Established) | This compound (To be Validated) | Alternative Methods (e.g., Dimethyl Labeling, Label-Free) |
| Incorporation Efficiency | Typically >95% after 5-6 cell doublings. | Requires experimental determination. Potential for lower efficiency due to endogenous synthesis. | Not applicable (chemical labeling or no labeling). |
| Quantitative Accuracy | High accuracy due to early-stage sample mixing. | To be determined through controlled mixing experiments. | Generally considered less accurate than SILAC due to sample handling variations. |
| Quantitative Precision | High precision and reproducibility. | To be determined by assessing the coefficient of variation (CV) in replicate measurements. | Generally lower precision compared to SILAC. |
| Metabolic Conversion | Arginine to Proline conversion is a known issue that can be mitigated. | Potential for conversion to other amino acids; requires experimental verification. | Not applicable. |
| Proteome Coverage | High coverage due to the frequency of Arg and Lys and the specificity of trypsin. | Dependent on the frequency of Asparagine in the proteome. | Can provide high proteome coverage. |
Experimental Protocols
Protocol for Validating this compound Incorporation Efficiency
-
Cell Culture: Culture the chosen cell line in a custom Dulbecco's Modified Eagle's Medium (DMEM) lacking L-Asparagine. Supplement one batch with "light" L-Asparagine and another with "heavy" this compound. Culture the cells for at least 5-6 doublings to ensure maximal incorporation.
-
Cell Lysis and Protein Extraction: Harvest the cells, wash with PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein Digestion: Perform in-solution or in-gel digestion of the proteome with trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture from the "heavy" labeled cells by high-resolution mass spectrometry.
-
Data Analysis: Search the mass spectrometry data against a protein database, specifying this compound as a variable modification. Calculate the incorporation efficiency by determining the ratio of heavy to light peptides for a large number of identified peptides. An incorporation rate of >95% is generally considered acceptable for quantitative experiments.
Protocol for Comparative Quantitative Proteomics
-
SILAC Labeling: Culture one population of cells with "light" L-Asparagine and another with "heavy" this compound for at least 5-6 doublings.
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.
-
Sample Mixing and Preparation: Lyse the cells and accurately determine the protein concentration. Mix equal amounts of protein from the "light" and "heavy" cell lysates.
-
Protein Digestion: Reduce, alkylate, and digest the mixed protein sample with trypsin.
-
Peptide Fractionation and Mass Spectrometry: Fractionate the resulting peptide mixture (e.g., by strong cation exchange chromatography) and analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer.
-
Data Analysis: Use a software package such as MaxQuant to identify and quantify the "light" and "heavy" peptide pairs. The ratio of the intensities of the heavy and light forms of each peptide corresponds to the relative abundance of the protein between the two conditions.
Visualizations
References
- 1. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Advantages and Disadvantages of SILAC-Based Co-IP-MS in Protein Interaction Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. youtube.com [youtube.com]
Navigating the Crossroads of Cellular Energetics: A Comparative Guide to L-Asparagine and L-Glutamine Isotopic Tracers for Metabolic Flux Analysis
For researchers, scientists, and drug development professionals, deciphering the intricate web of cellular metabolism is paramount to understanding disease and developing effective therapeutics. Metabolic Flux Analysis (MFA) stands as a cornerstone technique in this endeavor, providing a quantitative snapshot of the rates of metabolic reactions within a cell. The choice of isotopic tracer is a critical determinant of the precision and scope of these analyses. This guide offers a comparative overview of L-asparagine and L-glutamine as metabolic tracers, with a focus on the cross-validation of metabolic flux data, supported by experimental findings and detailed methodologies.
L-Asparagine vs. L-Glutamine: A Tale of Two Anaplerotic Fates
A key study by Kirsch et al. (2022) in Chinese hamster ovary (CHO) cells provides a head-to-head comparison of ¹³C-glucose, ¹³C-glutamine, and ¹³C-asparagine tracers in elucidating central carbon metabolism. The findings highlight that while both glutamine and asparagine serve as secondary carbon sources to the tricarboxylic acid (TCA) cycle, their preference and contribution are highly dependent on the cellular environment, specifically the availability of glutamine.[1][2]
Under conditions of ample glutamine supplementation, CHO cells preferentially utilize glutamine to fuel the TCA cycle.[1][2] Conversely, in a low-glutamine environment, asparagine becomes a critical source of carbon for TCA cycle activity.[1] This demonstrates a metabolic flexibility where asparagine can compensate for glutamine scarcity to maintain central carbon metabolism.
Quantitative Comparison of Metabolic Fluxes
The following table summarizes the key metabolic fluxes observed in the study by Kirsch et al. (2022) under glutamine-supplemented and low-glutamine conditions during the early exponential growth phase. Flux values are normalized to the glucose uptake rate in the low-glutamine condition.
| Metabolic Flux | Glutamine Supplemented | Low Glutamine |
| Glucose Uptake | 1.05 ± 0.04 | 1.00 ± 0.03 |
| Lactate Production | 1.25 ± 0.05 | 1.10 ± 0.04 |
| Glutamine Uptake | 0.35 ± 0.02 | 0.05 ± 0.01 |
| Asparagine Uptake | 0.10 ± 0.01 | 0.20 ± 0.02 |
| TCA Cycle Flux (from Glucose) | 0.45 ± 0.03 | 0.42 ± 0.03 |
| TCA Cycle Flux (from Glutamine) | 0.25 ± 0.02 | 0.03 ± 0.01 |
| TCA Cycle Flux (from Asparagine) | 0.05 ± 0.01 | 0.15 ± 0.02 |
Data adapted from Kirsch et al., 2022. Values are presented as mean ± standard error.
The Theoretical Advantage of L-Asparagine-15N2,d8: A Dual-Labeling Perspective
While the Kirsch et al. study utilized ¹³C-asparagine, the use of this compound offers the potential for a more nuanced understanding of metabolic pathways. The dual labeling with stable isotopes of nitrogen (¹⁵N) and deuterium (²H or d) allows for the simultaneous tracing of both the carbon and nitrogen backbones of the molecule.
The primary advantage of this dual-labeling strategy lies in its ability to deconvolve carbon and nitrogen metabolism. By tracking the fate of both ¹⁵N and the deuterated carbons, researchers can gain insights into:
-
Nitrogen Metabolism: The incorporation of ¹⁵N can elucidate pathways of nitrogen assimilation and transfer, crucial for amino acid and nucleotide biosynthesis.
-
Carbon Backbone Integrity: The deuterium labels on the carbon skeleton provide a means to track the carbon flow, similar to ¹³C tracers.
-
Transamination Reactions: By observing the separation or co-localization of ¹⁵N and deuterated carbons in downstream metabolites, one can infer the activity of transaminases, which play a central role in amino acid metabolism.
While experimental data directly comparing this compound with other tracers is currently lacking, the theoretical benefits of this approach make it a compelling choice for studies aiming to dissect the intricate interplay between carbon and nitrogen metabolism.
Experimental Protocols
A generalized protocol for conducting a metabolic flux analysis experiment using a stable isotope-labeled amino acid tracer in mammalian cells is provided below. This protocol can be adapted for use with this compound or other labeled amino acids.
General Protocol for ¹³C-Metabolic Flux Analysis in Mammalian Cells
1. Cell Culture and Tracer Introduction:
-
Culture mammalian cells in a defined medium to ensure precise control over nutrient composition.
-
At a designated time point (e.g., mid-exponential growth phase), replace the standard medium with a medium containing the ¹³C-labeled tracer (e.g., [U-¹³C₅]L-glutamine or a custom formulation with labeled L-asparagine). The concentration of the tracer should be optimized for the specific cell line and experimental goals.
-
Incubate the cells with the tracer for a duration sufficient to achieve isotopic steady state, where the labeling of intracellular metabolites becomes constant. This duration needs to be determined empirically for each cell line and experimental condition.
2. Metabolite Extraction:
-
Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the metabolites.
3. Sample Analysis by Mass Spectrometry:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS).
-
The mass spectrometer will detect the mass isotopomer distributions (MIDs) of the metabolites, which represent the relative abundance of molecules with different numbers of ¹³C atoms.
4. Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Utilize a metabolic network model that describes the biochemical reactions occurring in the cell.
-
Employ specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by fitting the measured MIDs to the model. The software will calculate the flux values that best explain the observed labeling patterns.
5. Statistical Analysis:
-
Perform statistical analyses to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes. This provides a measure of the precision of the flux measurements.
Visualizing Metabolic Pathways and Workflows
To aid in the conceptualization of the experimental process and the underlying metabolic pathways, the following diagrams are provided.
Caption: A generalized workflow for metabolic flux analysis using stable isotope tracers.
Caption: Anaplerotic pathways of L-glutamine and L-asparagine feeding into the TCA cycle.
References
Assessing the Linearity and Dynamic Range of L-Asparagine-15N2,d8 as a Standard for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the realm of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are considered the gold standard, as they co-elute with the analyte of interest and experience similar ionization effects, thus effectively compensating for variations during sample preparation and analysis.[1] This guide provides an objective assessment of the expected performance of L-Asparagine-15N2,d8 as an internal standard, focusing on the critical parameters of linearity and dynamic range.
Performance Characteristics: A Comparative Overview
The performance of a stable isotope-labeled internal standard is intrinsically linked to the analytical method in which it is employed. The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for asparagine quantification using a stable isotope-labeled internal standard, based on published data for ASN-D3.[5] This data serves as a benchmark for the expected performance of this compound.
| Performance Parameter | Typical Specification | Representative Data (using ASN-D3 as a proxy) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.99 |
| Dynamic Range | At least 2-3 orders of magnitude | 2–200 μM |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 2 μM |
| Upper Limit of Quantification (ULOQ) | Highest concentration without saturation | 200 μM |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) | Within acceptable limits across the dynamic range |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | Within acceptable limits across the dynamic range |
Experimental Protocol for Assessing Linearity and Dynamic Range
A rigorous assessment of linearity and dynamic range is a cornerstone of bioanalytical method validation. The following protocol outlines a standard procedure for evaluating a stable isotope-labeled internal standard like this compound.
Preparation of Stock Solutions and Calibration Standards
-
Analyte Stock Solution: Prepare a stock solution of unlabeled L-Asparagine in an appropriate solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Internal Standard Stock Solution: Prepare a stock solution of this compound at a known concentration.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank biological matrix (e.g., human plasma) with the analyte stock solution to achieve a range of concentrations. A minimum of six non-zero concentration levels is recommended. Each calibration standard should be spiked with a fixed concentration of the this compound internal standard stock solution.
Sample Preparation
-
Protein Precipitation: To 50 µL of each calibration standard, add 150 µL of a precipitation agent (e.g., methanol or acetonitrile) containing the this compound internal standard.
-
Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a suitable HPLC or UHPLC column for separation. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for polar analytes like asparagine.
-
Column: e.g., Agilent HILIC Plus column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A gradient elution from high organic to high aqueous content.
-
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
L-Asparagine (Analyte): Monitor a specific precursor-to-product ion transition.
-
This compound (Internal Standard): Monitor the corresponding mass-shifted precursor-to-product ion transition.
-
-
Data Analysis and Interpretation
-
Peak Integration: Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.
-
Calibration Curve Construction: Plot the response ratio against the nominal concentration of the analyte.
-
Linear Regression: Perform a linear regression analysis on the calibration curve. The weighting factor (e.g., 1/x or 1/x²) should be chosen to ensure the best fit.
-
Linearity Assessment: The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.99.
-
Dynamic Range Determination: The dynamic range is the concentration range over which the method is linear, accurate, and precise. The lower end is defined by the LLOQ and the upper end by the ULOQ.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
References
A Head-to-Head Comparison: Stable Isotope Labeling vs. Label-Free Quantification of Asparagine
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids like asparagine is critical for understanding cellular metabolism, signaling, and disease pathology. This guide provides an objective comparison of two prominent mass spectrometry-based quantification techniques: Stable Isotope Labeling (SIL) and Label-Free Quantification (LFQ), with a specific focus on asparagine analysis.
This comparison delves into the principles, experimental workflows, and performance characteristics of each method, supported by experimental data. We will explore the nuances of applying these techniques to asparagine, an amino acid known for its metabolic significance and analytical challenges.
At a Glance: Key Differences
| Feature | Stable Isotope Labeling (e.g., SILAC) | Label-Free Quantification (LFQ) |
| Principle | Metabolic or chemical incorporation of stable isotopes to create mass-differentiated internal standards. | Comparison of signal intensities (peak area/intensity) or spectral counts of peptides across different runs.[1][2][3] |
| Accuracy & Precision | Generally higher due to the use of internal standards, minimizing sample preparation variability.[4][5] | Can be highly accurate with modern high-resolution mass spectrometers, but more susceptible to experimental variation. |
| Reproducibility | High, as samples are mixed early in the workflow, reducing handling errors. | Can be challenging and requires highly controlled experimental conditions and robust data analysis pipelines. |
| Cost | Higher, due to the expense of isotopically labeled amino acids and specialized media. | More cost-effective as it does not require isotopic labels. |
| Sample Throughput | Lower, often limited by the number of isotopic labels available for multiplexing. | Higher, as a large number of samples can be analyzed individually. |
| Sample Type | Primarily applicable to cell cultures that can be metabolically labeled (for SILAC). Chemical labeling methods offer more flexibility. | Applicable to a wide range of sample types, including tissues and clinical samples. |
| Data Analysis | Relatively straightforward, involving the calculation of peak intensity ratios between labeled and unlabeled peptides. | More complex, requiring sophisticated algorithms for retention time alignment, normalization, and statistical analysis. |
Quantitative Performance Comparison
| Performance Metric | Stable Isotope Labeling (SILAC) | Label-Free Quantification (LFQ) | Supporting Data Insights |
| Coefficient of Variation (CV) | Typically lower, often below 15%. | Generally higher, can range from 10-30% or more depending on the workflow and instrument stability. | SILAC benefits from early sample pooling, which minimizes variability introduced during sample processing. LFQ CVs are highly dependent on the reproducibility of chromatography and instrument performance. |
| Dynamic Range of Quantification | Wide, often spanning 3-4 orders of magnitude. | Can be wide with high-resolution instruments, but may be limited for low-abundance proteins. | SILAC's use of internal standards allows for more reliable quantification of low-abundance peptides. |
| Accuracy (vs. Known Ratios) | High, with measured ratios closely matching expected ratios. | Can be accurate, but deviations can occur, especially at higher fold changes. | Studies using known protein mixtures have shown that SILAC generally provides higher accuracy. |
Experimental Protocols and Workflows
Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) for Asparagine Quantification
SILAC is a metabolic labeling approach where cells are cultured in media containing "heavy" stable isotope-labeled essential amino acids. For asparagine, which is a non-essential amino acid, labeling can be achieved by providing a heavy isotope-labeled precursor, such as aspartic acid, in a specially formulated medium.
Detailed Experimental Protocol:
-
Cell Culture and Labeling:
-
Culture one population of cells in "light" medium containing normal amino acids.
-
Culture a second population of cells in "heavy" SILAC medium, where a standard amino acid (e.g., Arginine, Lysine) is replaced with its heavy isotope counterpart (e.g., 13C6-Arginine, 13C6,15N2-Lysine). For indirect labeling of asparagine, a heavy precursor can be used.
-
Ensure complete incorporation of the heavy amino acids by culturing for at least five to six cell divisions.
-
-
Experimental Treatment:
-
Apply the experimental condition (e.g., drug treatment) to one of the cell populations.
-
-
Sample Harvesting and Mixing:
-
Harvest the "light" and "heavy" cell populations.
-
Mix the two populations in a 1:1 ratio based on cell count or protein concentration.
-
-
Protein Extraction and Digestion:
-
Lyse the mixed cells and extract the total protein.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC).
-
Analyze the peptides using a high-resolution mass spectrometer (MS). The instrument will detect pairs of "light" and "heavy" peptides, which are chemically identical but differ in mass.
-
-
Data Analysis:
-
Use software like MaxQuant to identify peptides and quantify the relative abundance of proteins by calculating the ratio of the peak intensities of the heavy and light peptide pairs.
-
Workflow Diagram (DOT Language):
Label-Free Quantification (LFQ) of Asparagine
LFQ methods quantify proteins by comparing the signal intensities of peptides across separate LC-MS/MS runs. This approach avoids the use of isotopic labels, making it more versatile and cost-effective.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Prepare individual samples for each condition (e.g., control and treated).
-
Extract proteins from each sample and quantify the protein concentration.
-
Digest an equal amount of protein from each sample into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze each sample separately by LC-MS/MS. It is crucial to maintain high reproducibility in the chromatography and mass spectrometry performance between runs.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Progenesis QI) for data processing.
-
Feature Detection and Alignment: The software identifies peptide features (defined by m/z, retention time, and intensity) in each run and aligns the chromatograms to correct for retention time shifts.
-
Normalization: The peptide intensities are normalized across all runs to account for variations in sample loading and instrument performance.
-
Quantification: The relative abundance of a peptide is determined by comparing its integrated peak area or intensity across the different samples.
-
Statistical Analysis: Statistical tests are applied to identify peptides and proteins that show significant changes in abundance between the experimental groups.
-
Workflow Diagram (DOT Language):
Asparagine Signaling Pathway
Asparagine plays a crucial role in cellular signaling, particularly in response to nutrient availability. It is involved in the activation of the mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway, a central regulator of cell growth and proliferation, and the ATF4 (Activating Transcription Factor 4) pathway, which is activated under amino acid stress.
Signaling Pathway Diagram (DOT Language):
Considerations for Asparagine Quantification
A significant challenge in the mass spectrometric analysis of asparagine is its susceptibility to deamidation, a non-enzymatic modification where the side-chain amide group is hydrolyzed to a carboxyl group, converting asparagine to aspartic acid or isoaspartic acid. This can occur during sample preparation and storage, leading to inaccurate quantification.
-
For SILAC: Since both light and heavy asparagine-containing peptides are subject to the same conditions after mixing, the relative ratio should theoretically remain unaffected by deamidation that occurs post-mixing. However, deamidation can lead to signal splitting between the original and deamidated peptide forms, potentially reducing the overall signal intensity and impacting the precision of quantification.
-
For LFQ: Deamidation can introduce significant variability between samples if the extent of deamidation differs, leading to inaccurate quantification. Careful control of sample preparation conditions (e.g., pH, temperature, and processing time) is crucial to minimize this artifact.
Conclusion
The choice between stable isotope labeling and label-free quantification for asparagine analysis depends on the specific research question, available resources, and the nature of the samples.
-
Stable Isotope Labeling (SILAC) is the preferred method when high accuracy, precision, and reproducibility are paramount, especially for studies involving a limited number of samples in a well-controlled cell culture system. Its ability to minimize sample handling errors makes it a robust choice for validating key findings.
-
Label-Free Quantification (LFQ) offers a cost-effective and high-throughput alternative, making it suitable for large-scale discovery studies and for the analysis of diverse sample types, including clinical specimens. However, it demands meticulous experimental execution and sophisticated data analysis to ensure reliable results.
For asparagine quantification, researchers must be mindful of the potential for deamidation and implement appropriate control measures in both SILAC and LFQ workflows to ensure the integrity of their quantitative data. By carefully considering the strengths and limitations of each method, researchers can select the most appropriate approach to unravel the intricate roles of asparagine in health and disease.
References
L-Asparagine-15N2,d8: A Guide to Its Biological Equivalence with Natural L-Asparagine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Asparagine-15N2,d8 and natural L-asparagine, focusing on their biological equivalence. The fundamental principle underlying the use of stable isotope-labeled compounds like this compound in biological research is that they are chemically and biologically indistinguishable from their natural, unlabeled counterparts. The minor increase in mass due to the isotopes does not alter the molecule's chemical properties or how it is recognized and utilized by enzymes and cellular machinery. Therefore, this compound is expected to exhibit identical metabolic and physiological behavior to natural L-asparagine.
Principle of Biological Equivalence
Stable isotope tracing is a powerful technique used to track the metabolic fate of molecules within a biological system.[1][2][3][4][5] This methodology relies on the core assumption that the isotopic label does not affect the biochemical reactions of the molecule. This compound, being a stable isotope-labeled version of L-asparagine, is designed to be a tracer that follows the same metabolic pathways as the endogenous, unlabeled L-asparagine pool. Its use in metabolic flux analysis and proteomics is predicated on this biological equivalence.
Metabolic Pathways of L-Asparagine
L-asparagine is a non-essential amino acid, meaning it can be synthesized by the body. It plays a crucial role in protein synthesis, nitrogen transport, and cellular signaling. The metabolic pathways of L-asparagine are well-characterized and involve both synthesis (anabolism) and breakdown (catabolism).
Anabolism (Synthesis):
L-asparagine is synthesized from L-aspartate and glutamine in an ATP-dependent reaction catalyzed by asparagine synthetase (ASNS).
-
L-Aspartate + L-Glutamine + ATP → L-Asparagine + L-Glutamate + AMP + PPi
Catabolism (Breakdown):
L-asparagine is hydrolyzed back to L-aspartate and ammonia by the enzyme asparaginase. This reaction is particularly important in certain cancer therapies where depleting asparagine levels can inhibit cancer cell growth.
-
L-Asparagine + H₂O → L-Aspartate + NH₃
L-asparagine also participates in transamination reactions.
Data Presentation: Expected Metabolic Fate
The following table summarizes the expected metabolic fate of both natural L-asparagine and this compound, highlighting their presumed identical roles in key cellular processes. Since no direct comparative studies with differing quantitative outcomes are available, this table illustrates the principle of biological equivalence.
| Metabolic Process | Natural L-Asparagine | This compound | Expected Outcome |
| Protein Synthesis | Incorporated into polypeptide chains at asparagine codons. | Incorporated into polypeptide chains at asparagine codons, carrying the isotopic label. | Identical incorporation rates, leading to labeled proteins that can be quantified. |
| Anabolism (Precursor) | Serves as a precursor for other biomolecules. | Serves as a precursor, transferring its labeled atoms to downstream metabolites. | Labeled downstream metabolites will be detectable, allowing for flux analysis. |
| Catabolism (Degradation) | Catabolized to L-aspartate and ammonia. | Catabolized to labeled L-aspartate and labeled ammonia. | Identical degradation rates and pathways. |
| Cellular Signaling | Participates in signaling pathways (e.g., mTORC1). | Participates in signaling pathways in the same manner as the natural form. | No difference in signaling pathway activation or downstream effects. |
Experimental Protocols
The biological equivalence of this compound can be verified experimentally by tracing its metabolic fate using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
In Vitro Metabolic Labeling and Mass Spectrometry Analysis
Objective: To demonstrate the incorporation of this compound into cellular proteins and its entry into metabolic pathways.
Methodology:
-
Cell Culture: Culture a chosen cell line (e.g., HEK293, HeLa) in a standard growth medium.
-
Labeling: Replace the standard medium with a medium containing this compound in place of natural L-asparagine.
-
Incubation: Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled amino acid.
-
Metabolite Extraction: Quench metabolism rapidly (e.g., with cold methanol) and extract metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).
-
Protein Extraction and Digestion: Lyse the cells, extract total protein, and digest the proteins into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis:
-
Metabolites: Analyze the metabolite extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify labeled downstream metabolites of asparagine.
-
Peptides: Analyze the peptide digest by LC-MS/MS to identify peptides containing labeled asparagine residues. The mass shift corresponding to the isotopic labels will confirm incorporation.
-
-
Data Analysis: Analyze the mass spectra to determine the enrichment of the isotopic label in various metabolites and proteins over time.
In Vivo Stable Isotope Tracing
Objective: To track the whole-body metabolism of this compound in an animal model.
Methodology:
-
Animal Model: Utilize a suitable animal model (e.g., mouse).
-
Tracer Administration: Administer this compound via a defined route (e.g., intravenous injection, oral gavage, or in the diet).
-
Tissue and Biofluid Collection: At various time points, collect blood plasma and different tissues of interest.
-
Sample Preparation: Process the plasma and tissues to extract metabolites and proteins as described in the in vitro protocol.
-
GC-MS or LC-MS/MS Analysis: Analyze the extracts to measure the isotopic enrichment in asparagine and its metabolic products in different compartments.
-
Metabolic Flux Analysis: Use the isotopic enrichment data to model and quantify the rates (fluxes) of metabolic pathways involving asparagine.
Mandatory Visualization
Caption: Metabolic pathways of L-Asparagine.
Caption: Experimental workflow for tracing this compound.
References
A Comparative Guide to SILAC-based Quantitative Proteomics: Evaluating the Use of L-Asparagine-¹⁵N₂,d₈
For researchers, scientists, and drug development professionals at the forefront of quantitative proteomics, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) stands as a robust and versatile methodology for discerning protein abundance with high accuracy. While traditionally reliant on labeled arginine and lysine, the use of other amino acids like L-Asparagine-¹⁵N₂,d₈ presents unique opportunities for specific research applications. This guide provides an objective comparison of L-Asparagine-¹⁵N₂,d₈ SILAC with conventional SILAC approaches, supported by available experimental insights and detailed protocols to inform your experimental design.
Performance Comparison: L-Asparagine-¹⁵N₂,d₈ SILAC vs. Conventional Arginine/Lysine SILAC
The selection of an isotope-labeled amino acid in a SILAC experiment is a critical decision that can significantly influence the scope and focus of a proteomic analysis. The conventional method employs labeled arginine (Arg) and lysine (Lys) because trypsin, the most commonly used protease in proteomics, cleaves proteins at the C-terminal side of these residues. This ensures that the vast majority of tryptic peptides are labeled, providing a broad, unbiased view of the proteome, which is ideal for global protein expression studies.
The use of L-Asparagine-¹⁵N₂,d₈ in SILAC offers a more targeted approach. While direct, comprehensive studies detailing the reproducibility and robustness of asparagine-based SILAC compared to the arginine/lysine method are not widely available in peer-reviewed literature, we can infer its potential applications and performance characteristics from studies focusing on asparagine-specific post-translational modifications.
A key consideration is the natural abundance of these amino acids in the proteome. Arginine and lysine are relatively abundant, ensuring good coverage across most proteins. Asparagine's abundance is generally lower, which may result in the quantification of a smaller subset of the proteome. However, this perceived limitation can be a strategic advantage when the research focus is on proteins or pathways where asparagine plays a critical regulatory role, such as in asparagine hydroxylation.
The primary advantage of using L-Asparagine-¹⁵N₂,d₈ lies in its ability to provide highly accurate quantification for asparagine-containing peptides. This is particularly valuable for investigating the dynamics of post-translational modifications involving asparagine, such as hydroxylation, which can regulate protein-protein interactions and signaling pathways.
| Feature | L-Asparagine-¹⁵N₂,d₈ SILAC | Conventional Arginine/Lysine SILAC |
| Proteome Coverage | More targeted; dependent on asparagine abundance in proteins of interest. | Broad, unbiased coverage of the proteome. |
| Primary Application | Studies of asparagine-specific PTMs (e.g., hydroxylation), protein turnover of asparagine-containing proteins. | Global protein expression analysis, general proteomics studies. |
| Quantitation Accuracy | High accuracy for asparagine-containing peptides. | High accuracy for the majority of tryptic peptides. |
| Potential Challenges | Lower natural abundance of asparagine may limit the number of quantifiable peptides. Potential for metabolic conversion of asparagine. | Arginine-to-proline conversion can occur in some cell lines, complicating data analysis. |
Experimental Protocols
A successful SILAC experiment is contingent on meticulous execution. Below are detailed protocols for both a general L-Asparagine-¹⁵N₂,d₈ SILAC workflow, adapted from principles used in asparagine hydroxylation studies, and a conventional Arg/Lys-SILAC experiment for comparison.
Protocol 1: L-Asparagine-¹⁵N₂,d₈ SILAC for Studying Post-Translational Modifications
This protocol is adapted for quantitative proteomics focusing on asparagine-containing peptides and their modifications.
-
Cell Culture and Labeling:
-
Culture cells in a custom-formulated DMEM or RPMI 1640 medium lacking L-asparagine.
-
For the "heavy" labeled population, supplement the medium with L-Asparagine-¹⁵N₂,d₈.
-
For the "light" control population, use natural L-asparagine.
-
It is crucial to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.
-
Culture the cells for at least five cell doublings to ensure near-complete incorporation of the labeled asparagine.
-
-
Experimental Treatment:
-
Apply the desired experimental treatment (e.g., drug administration, pathway stimulation) to the cell populations.
-
-
Cell Lysis and Protein Extraction:
-
Harvest and wash the "light" and "heavy" cell populations separately with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Perform in-solution or in-gel digestion of the protein mixture using an appropriate protease (e.g., trypsin).
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify peptide pairs based on the known mass shift of L-Asparagine-¹⁵N₂,d₈.
-
Utilize specialized software for SILAC data analysis to determine the relative abundance of asparagine-containing peptides and their modified forms.
-
Protocol 2: Conventional Arginine/Lysine SILAC
This protocol outlines the standard procedure for Arg/Lys-SILAC.
-
Cell Culture and Labeling:
-
Culture cells in SILAC-specific DMEM or RPMI 1640 medium lacking L-arginine and L-lysine.
-
For the "heavy" population, supplement the medium with ¹³C₆,¹⁵N₄-L-arginine and ¹³C₆,¹⁵N₂-L-lysine.
-
For the "light" population, use the natural isotopes of these amino acids.
-
Use dialyzed FBS.
-
Culture for at least five cell doublings.[1]
-
-
Experimental Treatment, Lysis, and Protein Extraction:
-
Follow the same procedures as in the Asparagine-SILAC protocol.
-
-
Sample Mixing and Protein Digestion:
-
Mix equal amounts of "light" and "heavy" protein lysates.
-
Digest the protein mixture with trypsin.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify and quantify peptide pairs based on the known mass shifts of the labeled arginine and lysine residues.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these experiments, the following diagrams illustrate the SILAC workflow and a relevant signaling pathway where asparagine metabolism is central.
Caption: General SILAC experimental workflow.
Caption: Simplified overview of asparagine metabolism.
Conclusion
The choice of a SILAC labeling strategy should be guided by the specific biological question at hand. Conventional Arg/Lys-SILAC provides a broad, unbiased view of the proteome and is the gold standard for global expression studies. In contrast, L-Asparagine-¹⁵N₂,d₈ SILAC offers a more targeted approach, providing high accuracy for the analysis of asparagine-containing peptides. This makes it a powerful tool for investigating the roles of asparagine in protein function and regulation, particularly in the context of post-translational modifications. While direct quantitative comparisons of the reproducibility and robustness of asparagine-based SILAC are still emerging, the evidence from related studies suggests it is a reliable and valuable method for specific, hypothesis-driven quantitative proteomics. As research continues to delve into the nuances of the proteome, the strategic use of different labeled amino acids in SILAC will undoubtedly be instrumental in uncovering novel biological insights.
References
Evaluating the performance of L-Asparagine-15N2,d8 in different mass analyzers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of the stable isotope-labeled amino acid, L-Asparagine-15N2,d8, across different mass spectrometry platforms. This document provides supporting experimental data, detailed methodologies, and visual representations of key biological and experimental workflows.
Stable isotope-labeled internal standards are crucial for accurate and precise quantification of analytes in complex biological matrices. This compound serves as an ideal internal standard for the quantification of L-asparagine, a key amino acid in various physiological and pathological processes. The choice of mass analyzer significantly impacts the performance of quantitative assays. This guide evaluates the utility of three common mass analyzer types—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—for the analysis of this compound.
Performance Comparison of Mass Analyzers
The selection of a mass analyzer for quantitative studies hinges on a balance of sensitivity, selectivity, and speed. While triple quadrupole instruments are the gold standard for targeted quantification, high-resolution mass spectrometry (HRMS) platforms like Q-TOF and Orbitrap offer distinct advantages.
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Application | Targeted Quantification | Targeted & Untargeted Screening, Quantification | Targeted & Untargeted Screening, High-Resolution Quantification |
| Selectivity | High (using Multiple Reaction Monitoring - MRM) | High (using high-resolution extracted ion chromatograms) | Very High (using high-resolution extracted ion chromatograms) |
| Sensitivity (LLOQ) | Excellent (low µM to nM)[1][2] | Good to Excellent | Good to Excellent[3][4] |
| **Linearity (R²) ** | Excellent (>0.99)[1] | Good to Excellent | Excellent (>0.99) |
| Precision (%RSD) | Excellent (<15%) | Good (<20%) | Excellent (<20%) |
| Accuracy (%RE) | Excellent (within ±15%) | Good (within ±20%) | Excellent (within ±20%) |
| Untargeted Analysis | No | Yes | Yes |
| Retrospective Data Analysis | No | Yes | Yes |
Experimental Protocols
Accurate quantification of L-asparagine using this compound as an internal standard requires meticulous sample preparation and optimized analytical methods.
Sample Preparation: Protein Precipitation
A common and effective method for extracting small molecules like amino acids from biological matrices (e.g., plasma, serum, cell culture media) is protein precipitation.
-
Sample Aliquoting: Take a known volume of the biological sample (e.g., 100 µL).
-
Internal Standard Spiking: Add a known concentration of this compound solution.
-
Precipitation: Add a precipitating agent, such as methanol or a trichloroacetic acid solution (e.g., 5% w/v), to the sample.
-
Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the analyte and internal standard.
-
Dilution & Injection: The supernatant can be directly injected or further diluted with an appropriate solvent before analysis by LC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
The separation of L-asparagine from other matrix components is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Column: A HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z) is commonly used for the retention and separation of polar analytes like amino acids.
-
Mobile Phase: A typical mobile phase consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate with formic acid).
-
Mass Spectrometry Detection: The eluent from the LC system is introduced into the mass spectrometer for detection and quantification.
-
Triple Quadrupole (QqQ): Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both L-asparagine and this compound are monitored.
-
Q-TOF and Orbitrap: Operated in full scan or targeted MS/MS mode. Quantification is performed by extracting the accurate mass of the precursor ions, providing high selectivity due to the high resolving power of these instruments.
-
Visualizing Key Pathways and Workflows
L-Asparagine Metabolic Pathway
L-asparagine plays a central role in cellular metabolism. Its synthesis and degradation are tightly regulated processes involving several key enzymes. Understanding this pathway is crucial for interpreting metabolomic data and in the context of diseases like cancer, where asparagine metabolism is often dysregulated.
References
- 1. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of Asparagine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: L-Asparagine-15N2,d8 Versus Radioactive Labeling for Metabolic Studies
For researchers, scientists, and drug development professionals, tracing the metabolic fate of amino acids is fundamental to understanding cellular physiology and disease. When it comes to studying asparagine metabolism, two powerful techniques stand out: stable isotope labeling with compounds like L-Asparagine-15N2,d8, and traditional radioactive labeling. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate approach for your research needs.
At a Glance: Key Differences
| Feature | This compound (Stable Isotope Labeling) | Radioactive Labeling (e.g., 14C-L-Asparagine) |
| Detection Principle | Mass shift detected by Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) | Emission of radioactive particles (e.g., beta particles) detected by scintillation counting |
| Safety | Non-radioactive, posing no radiation risk to researchers or the environment.[1][2] | Radioactive material requiring specialized handling, licensing, and disposal procedures to mitigate radiation exposure risks.[3][4][5] |
| Sensitivity | High sensitivity, with detection limits for amino acids in the low micromolar (µM) to nanomolar (nM) range using LC-MS/MS. | Extremely high sensitivity, capable of detecting very low amounts of radioactivity (disintegrations per minute). |
| Resolution & Information | Provides rich data on mass isotopologue distribution, enabling detailed metabolic flux analysis and pathway elucidation. | Primarily provides quantitative data on the total amount of label incorporated into a sample or fraction. |
| Sample Preparation | Requires extraction of metabolites and often derivatization for GC-MS analysis. LC-MS/MS can sometimes analyze samples with minimal preparation. | Often requires sample combustion or solubilization in a scintillation cocktail for analysis. |
| Cost | High initial investment for mass spectrometry equipment. The cost of stable isotope-labeled compounds can be significant. | Lower initial equipment cost for a liquid scintillation counter. However, costs for radioactive tracers, licensing, and waste disposal can be substantial. |
| Regulatory Burden | Minimal regulatory requirements. | Strict licensing, monitoring, and waste disposal regulations enforced by bodies like the Nuclear Regulatory Commission (NRC). |
| In Vivo Studies | Generally considered safe for human studies. | Use in humans is highly restricted due to radiation safety concerns. |
Delving Deeper: A Quantitative Look
The choice between stable isotope and radioactive labeling often hinges on the specific quantitative requirements of a study. Below is a summary of typical performance metrics for each technique in the context of amino acid analysis.
| Parameter | This compound (LC-MS/MS) | 14C-L-Asparagine (Liquid Scintillation Counting) |
| Limit of Detection (LOD) | Low µM to nM range for amino acids. For instance, methods have been developed with LODs for asparagine around 0.1 µM. | Can detect as little as 40 picocuries (μμc) of 14C, which corresponds to a very small number of radioactive atoms. |
| Limit of Quantification (LOQ) | Typically in the low µM range for amino acids in biological matrices. | Dependent on background radiation and counting efficiency, but generally very low. |
| Dynamic Range | Linear range for asparagine quantification can span several orders of magnitude (e.g., 1.95–125 µM). | Wide dynamic range, capable of measuring from very low to very high levels of radioactivity. |
| Precision (CV%) | Intra- and inter-day precision for amino acid analysis is typically below 15%. | High precision, with variability largely dependent on counting statistics (Poisson distribution). |
| Counting Efficiency | Not applicable (mass-based detection). | Typically high for 14C (around 95%), but can be affected by sample quenching. |
Experimental Workflows: From Labeling to Data
To provide a practical understanding, here are generalized experimental protocols for tracing asparagine metabolism using both this compound and a radiolabeled counterpart.
This compound Metabolic Tracing Workflow
Radioactive Labeling (e.g., 14C-L-Asparagine) Tracing Workflow
Asparagine Metabolic Pathway
Understanding the metabolic fate of asparagine is crucial for interpreting tracer experiments. The following diagram illustrates the central pathways involving asparagine.
Detailed Experimental Protocols
This compound Labeling and LC-MS/MS Analysis
Objective: To quantify the incorporation of this compound into intracellular metabolites.
Materials:
-
Cell culture reagents
-
This compound
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
Internal standards (optional)
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Methodology:
-
Cell Culture and Labeling:
-
Culture cells to the desired density in standard growth medium.
-
For the experiment, replace the standard medium with a medium containing a known concentration of this compound.
-
Incubate the cells for various time points to monitor the dynamics of label incorporation.
-
-
Metabolite Extraction:
-
Rapidly quench metabolic activity by aspirating the medium and adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography method (e.g., HILIC for polar metabolites).
-
Detect the different mass isotopologues of asparagine and its downstream metabolites using the mass spectrometer in multiple reaction monitoring (MRM) or full scan mode.
-
-
Data Analysis:
-
Integrate the peak areas for each mass isotopologue.
-
Correct the raw data for the natural abundance of stable isotopes.
-
Calculate the fractional enrichment of the labeled metabolites.
-
Use the fractional enrichment data for metabolic flux analysis to determine pathway activities.
-
14C-L-Asparagine Labeling and Liquid Scintillation Counting
Objective: To measure the total incorporation of 14C from 14C-L-Asparagine into cellular macromolecules or specific fractions.
Materials:
-
Cell culture reagents
-
14C-L-Asparagine
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter (LSC)
-
Reagents for cell lysis and fractionation (e.g., TCA, NaOH)
Methodology:
-
Cell Culture and Labeling:
-
Culture cells to the desired density.
-
Add a known amount of 14C-L-Asparagine to the culture medium.
-
Incubate for the desired period.
-
-
Sample Preparation:
-
Harvest the cells by centrifugation and wash to remove unincorporated radiolabel.
-
To measure incorporation into total macromolecules, precipitate with an acid like trichloroacetic acid (TCA).
-
Wash the pellet to remove unincorporated label.
-
Solubilize the pellet (e.g., in NaOH or a tissue solubilizer).
-
-
Liquid Scintillation Counting:
-
Transfer a known volume of the solubilized sample into a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Place the vial in the LSC and measure the counts per minute (CPM).
-
-
Data Analysis:
-
Correct the CPM for background radiation by counting a blank vial.
-
Correct for quenching (if necessary) using an internal or external standard method to determine the counting efficiency.
-
Calculate the disintegrations per minute (DPM) using the formula: DPM = CPM / Efficiency.
-
Normalize the DPM to the amount of starting material (e.g., per million cells or per microgram of protein) to determine the specific activity.
-
Conclusion: Making the Right Choice
The decision to use this compound or a radiolabeled tracer depends on the specific research question, available resources, and regulatory environment.
-
For detailed mechanistic studies requiring insights into metabolic fluxes and pathway activities, the rich data provided by stable isotope labeling with this compound and mass spectrometry is the superior choice. It offers a safe and powerful method to unravel the complexities of cellular metabolism.
-
For studies focused on quantifying the overall uptake or incorporation of asparagine into a biological system where high sensitivity is paramount, radioactive labeling remains a viable and highly sensitive option. However, the significant safety and regulatory burdens must be carefully considered.
Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will empower researchers to design and execute robust and informative metabolic studies.
References
- 1. Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. openmedscience.com [openmedscience.com]
- 5. ehs.yale.edu [ehs.yale.edu]
Safety Operating Guide
Proper Disposal of L-Asparagine-15N2,d8: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the proper disposal of L-Asparagine-15N2,d8, a non-hazardous, stable isotopically labeled amino acid. Adherence to these procedures is crucial for maintaining a safe laboratory environment and ensuring compliance with institutional and local regulations. The fundamental principle is the segregation of non-hazardous from hazardous waste to prevent unnecessary and costly disposal of safe materials as hazardous waste.[1]
Understanding the Nature of this compound
This compound is an isotopically labeled form of the naturally occurring amino acid L-asparagine, containing stable (non-radioactive) isotopes of nitrogen (¹⁵N) and deuterium (²H or d). Safety Data Sheets (SDS) for L-asparagine and its isotopically labeled counterparts consistently classify it as a non-hazardous substance. This classification is the foundation for the following disposal protocols.
Core Disposal Principles
The disposal strategy for this compound depends on its physical state and whether it has been contaminated with hazardous materials.
| Waste Form | Disposal Method | Key Considerations |
| Unused or Excess Solid | Regular Solid Waste | Must be securely packaged and labeled as "Non-hazardous". |
| Contaminated Labware (e.g., gloves, wipes, pipette tips) | Regular Solid Waste | Must be free of any hazardous chemical contamination. |
| Aqueous Solutions (uncontaminated) | Drain Disposal | Must be water-soluble and free of hazardous solutes. Check local regulations. |
| Contaminated with Hazardous Waste | Hazardous Waste Stream | Must be disposed of in accordance with protocols for the specific hazardous contaminant. |
Experimental Protocols for Disposal
Disposal of Solid this compound and Contaminated Labware
This procedure applies to unused, solid this compound and disposable laboratory materials (e.g., weighing paper, gloves, wipes) that have come into contact with it but are otherwise non-hazardous.
Materials:
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Primary sealable container (e.g., zip-top bag, original vial)
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Secondary, durable, leak-proof container (e.g., cardboard box, plastic drum)
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"Non-hazardous Waste" labels
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Personal Protective Equipment (PPE): laboratory coat, gloves, safety glasses
Procedure:
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Package the Waste:
-
Place the solid this compound or contaminated labware into a primary, securely sealed container.
-
For the original product vial, ensure the cap is tightly secured.
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-
Prepare the Outer Container:
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Label the Container:
-
Clearly label the outer container as "Non-hazardous Waste". Include the chemical name, "this compound", for clarity.
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-
Transport to Disposal Area:
Disposal of Aqueous Solutions of this compound
This procedure is for aqueous solutions containing only this compound and water, with no other hazardous chemicals.
Materials:
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Personal Protective Equipment (PPE): laboratory coat, gloves, safety glasses
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Running water source
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Designated laboratory sink
Procedure:
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Confirm Non-Hazardous Nature:
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Verify that the solution does not contain any other substances that would classify it as hazardous waste.
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-
Consult Local Regulations:
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Some institutions may require prior approval from the Environmental Health & Safety (EH&S) office before drain disposal of any chemical, even non-hazardous ones.
-
-
Dilute and Dispose:
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Turn on the cold water tap to create a steady flow.
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Slowly pour the this compound solution down the drain.
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Continue to flush the drain with a generous amount of water for at least 30 seconds to ensure it is well-diluted within the sanitary sewer system.
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Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling L-Asparagine-15N2,d8
For Immediate Reference: Key Safety and Handling Information
This guide provides essential safety protocols for handling L-Asparagine-15N2,d8, a stable isotope-labeled amino acid. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans.
This compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS) for the parent compound, L-Asparagine.[1][2][3][4] The stable isotopes, ¹⁵N and ²H (deuterium), are not radioactive and therefore do not require specialized radiological precautions.[5] Handling procedures should align with best practices for working with non-hazardous powdered chemicals in a laboratory setting.
Personal Protective Equipment (PPE) Summary
The recommended personal protective equipment is designed to minimize exposure to the powdered compound, primarily through inhalation and skin contact.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles. | Protects eyes from dust and potential splashes. |
| Hand Protection | Nitrile or latex gloves. | Prevents skin contact with the chemical. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A NIOSH-approved dust mask (e.g., N95) may be used if dust generation is unavoidable. | Minimizes inhalation of airborne particles. |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational and Disposal Plans
Handling Procedures:
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Work in a well-ventilated area to minimize dust accumulation.
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Avoid generating dust during handling and weighing.
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Use appropriate tools (e.g., spatulas, weigh boats) to handle the powder.
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Wash hands thoroughly after handling the material.
Storage:
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Store in a cool, dry, and well-ventilated place in a tightly sealed container.
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The material is described as hygroscopic, meaning it can absorb moisture from the air.
Spill and Cleanup:
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In case of a spill, avoid creating dust.
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Wear the appropriate PPE as outlined above.
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Carefully sweep or vacuum the spilled material into a suitable container for disposal.
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Clean the spill area with soap and water.
Disposal:
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Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for non-hazardous chemical waste. As a stable isotope-labeled compound, it does not require special disposal procedures for radioactive waste.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
Caption: PPE Selection Workflow for this compound.
References
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